molecular formula C17H15NO7 B014535 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid CAS No. 2495-79-6

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

货号: B014535
CAS 编号: 2495-79-6
分子量: 345.3 g/mol
InChI 键: WVMOIIQOERAKJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, also known as 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, is a useful research compound. Its molecular formula is C17H15NO7 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-24-15-8-12(7-14(19)17(20)21)13(18(22)23)9-16(15)25-10-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMOIIQOERAKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391361
Record name 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2495-79-6
Record name 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, highly functionalized aromatic precursors are the lifeblood of complex alkaloid and oncology drug development. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS: 2495-79-6) is a critical, multi-functional building block. Characterized by its precisely positioned nitro, benzyloxy, methoxy, and pyruvic acid moieties, this molecule serves as a direct precursor to highly substituted indole cores via the Reissert synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data. We will deconstruct the physicochemical profile of this compound, analyze the chemoselective causality required to handle it, and provide a self-validating protocol for its conversion into 6-benzyloxy-5-methoxyindole-2-carboxylic acid—a vital subunit in the total synthesis of ultra-potent DNA alkylating agents like Yatakemycin and Duocarmycin SA.

Physicochemical Profiling

Understanding the physical properties of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is essential for optimizing reaction conditions, particularly regarding solvent selection for reductions and crystallizations. The presence of the electron-withdrawing nitro group significantly influences the acidity of the pyruvic acid side chain, while the benzyloxy group dictates its solubility profile in organic solvents[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
IUPAC Name 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid
CAS Number 2495-79-6
Molecular Formula C₁₇H₁₅NO₇
Molecular Weight 345.30 g/mol
Melting Point 157 - 159 °C
Appearance Yellow crystals
Solubility Soluble in Acetic Acid, Chloroform, and Methanol
SMILES COc1cc(CC(=O)C(=O)O)c(cc1OCc1ccccc1)N(=O)=O

Data supported by 1 [1].

Mechanistic Role: The Reissert Indole Synthesis Challenge

The primary application of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is its conversion into an indole-2-carboxylic acid derivative [2]. This is achieved via the Reissert indole synthesis, which involves the reduction of the ortho-nitro group to an aniline, followed by spontaneous intramolecular condensation with the α -keto group of the pyruvic acid moiety.

The Chemoselectivity Dilemma: The critical challenge in this transformation is chemoselectivity . The molecule contains a benzyl ether protecting group (at the 4-position) that is highly susceptible to cleavage under standard catalytic hydrogenation conditions (e.g., H2​ with Pd/C ).

  • Path A (Chemoselective): If the synthetic goal is to retain the benzyl protecting group for downstream orthogonal functionalization, a mild reducing agent such as Iron powder in Acetic Acid ( Fe/AcOH ) or Sodium Dithionite ( Na2​S2​O4​ ) must be used.

  • Path B (Global Reduction): If the goal is immediate deprotection to yield the free phenol, H2​/Pd/C can be employed to simultaneously reduce the nitro group and cleave the benzyl ether.

Reissert SM 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid Fe Fe / AcOH Reduction (Chemoselective) SM->Fe Retains Benzyl Ether Pd H2, Pd/C Reduction (Global) SM->Pd Cleaves Benzyl Ether Indole1 6-Benzyloxy-5-methoxyindole- 2-carboxylic acid Fe->Indole1 Cyclization (-H2O) Indole2 6-Hydroxy-5-methoxyindole- 2-carboxylic acid Pd->Indole2 Cyclization (-H2O)

Chemoselective vs. Global Reduction Pathways in Indole Synthesis.

Self-Validating Experimental Protocol: Chemoselective Cyclization

To ensure high yields and reproducibility, the following protocol utilizes a self-validating feedback loop. Every step contains a specific analytical checkpoint to verify the mechanistic progression before proceeding.

Objective: Synthesize 6-benzyloxy-5-methoxyindole-2-carboxylic acid while strictly preserving the benzyl ether.

Step 1: Reaction Assembly

  • Action: Suspend 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (1.0 eq, 10 mmol, 3.45 g) in 50 mL of glacial acetic acid.

  • Causality: Acetic acid serves a dual purpose: it acts as a solvent that readily dissolves the starting material (as noted in Table 1) and provides the necessary proton source to activate the iron-mediated reduction of the nitro group.

Step 2: Iron-Mediated Reduction

  • Action: Heat the suspension to 60 °C. Add Iron powder (5.0 eq, 50 mmol, 2.79 g) portion-wise over 30 minutes to prevent thermal runaway.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 1:1 with 1% AcOH). The starting material ( Rf​≈0.4 , yellow spot, UV active) must completely disappear. The intermediate aniline will rapidly cyclize.

Step 3: Thermally-Driven Cyclization

  • Action: Elevate the temperature to 85 °C for 2 hours.

  • Causality: While reduction occurs at 60 °C, the subsequent intramolecular condensation (nucleophilic attack of the amine onto the α -keto carbonyl) and dehydration require higher thermal energy to drive the aromatization of the indole core.

  • Validation Checkpoint (Visual & UV): The mixture will transition from a yellow suspension to a dark brown slurry. On TLC, the final product will appear as a highly fluorescent blue spot under 254 nm UV light, characteristic of the conjugated indole system.

Step 4: Workup and Analytical Confirmation

  • Action: Filter the hot mixture through a tightly packed Celite pad to remove iron salts, washing the pad generously with warm EtOAc. Concentrate the filtrate under reduced pressure and precipitate the product by triturating with ice-cold water. Filter and dry under vacuum.

  • Validation Checkpoint (LC-MS & NMR): Analyze the crude solid. LC-MS must show the expected mass [M−H]−=296.1 for C17​H15​NO4​ . 1H -NMR must confirm the disappearance of the pyruvic CH2​ protons ( ∼4.2 ppm) and the emergence of the diagnostic indole C3−H singlet ( ∼7.0 ppm).

Application in Oncology Drug Development

The indole synthesized from 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is not an end-product; it is a highly prized right-hand subunit in the total synthesis of Yatakemycin and Duocarmycin SA [3]. These compounds are exceptionally potent antitumor antibiotics that function through sequence-selective DNA alkylation.

During the total synthesis of Yatakemycin, the benzyl group of the 6-benzyloxy-5-methoxyindole-2-carboxylic acid intermediate is strategically removed via transfer hydrogenolysis (using Pd/C and ammonium formate) to unmask the phenol. This free phenol is essential for the subsequent amide coupling (using EDCI) with the complex central alkylation subunit of the drug [3].

DrugDev N1 6-Benzyloxy-5-methoxyindole- 2-carboxylic acid N2 Transfer Hydrogenolysis (Pd/C, HCO2NH4) N1->N2 N3 6-Hydroxy-5-methoxyindole- 2-carboxylic acid N2->N3 N4 Amide Coupling (EDCI) + Alkylation Subunit N3->N4 N5 Yatakemycin / Duocarmycin Analogs N4->N5

Integration of Indole Subunits into Duocarmycin/Yatakemycin Architectures.

References

  • "4-BENZYLOXY-3-METHOXY-6-NITROPHENYLPYRUVIC ACID Properties" , ChemicalBook. 1

  • "3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid Applications" , CymitQuimica. 2

  • "Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA: Evaluation of Yatakemycin Key Partial Structures and its Unnatural Enantiomer" , NIH PubMed Central (PMC). 3

Sources

Structural Characterization and Tautomeric Dynamics of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: The Analytical Imperative

In the synthesis of complex isoquinoline alkaloids, L-DOPA derivatives, and targeted pharmacophores, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) serves as a critical, highly functionalized intermediate [1]. The molecule features a 1,3,4,6-tetrasubstituted aromatic ring, combining electron-donating groups (methoxy, benzyloxy) with a strongly electron-withdrawing nitro group, all appended to a reactive pyruvic acid moiety.

For drug development professionals, the structural validation of this compound cannot rely on 1D Nuclear Magnetic Resonance (NMR) alone. The presence of the pyruvic acid side chain introduces complex keto-enol tautomerism, while the dense substitution pattern requires rigorous 2D NMR techniques to rule out positional isomers (e.g., 3-benzyloxy-4-methoxy impurities). This whitepaper provides an in-depth, self-validating analytical strategy to unambiguously characterize this molecule, explaining the causality behind every experimental choice.

Structural Anatomy and Tautomeric Causality

Before initiating NMR acquisition, one must understand the dynamic behavior of phenylpyruvic acid derivatives in solution [2]. The pyruvic acid group (-CH₂-CO-COOH) exists in an equilibrium between the keto form and the enol form (-CH=C(OH)-COOH).

Causality of Solvent Selection: The choice of solvent dictates the observed tautomeric ratio. In non-polar solvents like CDCl₃, the equilibrium is mixed and often results in broadened, complex spectra. However, by utilizing DMSO-d₆ , the enol form is heavily stabilized through strong intermolecular hydrogen bonding with the solvent and extended π -conjugation with the electron-deficient nitrophenyl ring. Consequently, the NMR strategy must be designed to identify and quantify both tautomeric states, ensuring the spectrum is not misinterpreted as a mixture of impurities [3].

Fig 1: Step-by-step NMR workflow for resolving tautomeric and structural complexities.

Resonance Assignments & Mechanistic Insights

Probing the Aromatic Core (1H NMR)

The aromatic ring contains only two protons: H-2 and H-5. Because they are situated para to each other and isolated by the four substituents, they will not exhibit standard ortho/meta coupling. Instead, they appear as two distinct singlets.

  • H-5 is flanked by the strongly electron-withdrawing nitro group (-NO₂) at C-6 and the benzyloxy group at C-4. The anisotropic deshielding effect of the nitro group pushes H-5 significantly downfield (~7.75 ppm).

  • H-2 is positioned between the pyruvic acid group and the methoxy group, appearing relatively shielded (~7.05 ppm).

Quantitative Data Summaries

The following tables summarize the expected high-resolution NMR data, acting as a reference standard for synthetic validation.

Table 1: ¹H NMR Chemical Shifts (600 MHz, DMSO-d₆, 298K)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Mechanistic Note
Enol -OH ~13.50 br s 1H Highly deshielded due to H-bonding.
Carboxylic -OH ~12.50 br s 1H Broadened by chemical exchange.
Ar-H (H-5) 7.75 s 1H Deshielded by adjacent -NO₂ group.
OBn (Aromatic) 7.30 - 7.45 m 5H Standard monosubstituted benzene pattern.
Ar-H (H-2) 7.05 s 1H Para to H-5; shielded relative to H-5.
Enol -CH= 6.45 s 1H (enol) Alkene proton of the enol tautomer.
OBn (-CH₂-) 5.15 s 2H Methylene adjacent to oxygen and phenyl.
Keto -CH₂- 4.20 s 2H (keto) Methylene of the keto tautomer.

| OMe (-CH₃) | 3.85 | s | 3H | Standard methoxy resonance. |

Table 2: ¹³C NMR Chemical Shifts (150 MHz, DMSO-d₆, 298K)

Carbon Assignment Chemical Shift (δ, ppm) Carbon Type (DEPT)
C-1' (COOH, keto/enol) 162.5 / 163.0 Quaternary (C)
C-4 (C-OBn) 152.0 Quaternary (C)
C-3 (C-OMe) 149.0 Quaternary (C)
C-2' (C-OH, enol) 144.0 Quaternary (C)
C-6 (C-NO₂) 141.0 Quaternary (C)
C-1 (C-Ar attachment) 125.0 Quaternary (C)
C-2 (CH-Ar) 115.0 Methine (CH)
C-5 (CH-Ar) 109.0 Methine (CH)
C-3' (CH=, enol) 108.0 Methine (CH)
OBn (-CH₂-) 70.5 Methylene (CH₂)
OMe (-CH₃) 56.0 Methyl (CH₃)

| C-3' (CH₂, keto) | 43.0 | Methylene (CH₂) |

(Note: The keto C-2' carbonyl carbon typically appears at ~195.0 ppm but may be weak due to the enol-favored equilibrium in DMSO).

Self-Validating 2D NMR Protocols (HSQC & HMBC)

To ensure scientific integrity, the assignments above must be proven, not assumed. The primary risk in synthesizing this molecule is the accidental swapping of the methoxy and benzyloxy groups (e.g., forming 3-benzyloxy-4-methoxy-6-nitrophenylpyruvic acid).

The HMBC Self-Validation System: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range (²J and ³J) carbon-proton couplings [4]. By mapping these connections, the structure validates itself:

  • The methoxy protons (3.85 ppm) will show a ³J correlation exclusively to C-3 (149.0 ppm).

  • The benzyloxy methylene protons (5.15 ppm) will show a ³J correlation exclusively to C-4 (152.0 ppm).

  • Crucially, H-2 (7.05 ppm) will show a ³J correlation to C-4 and C-6 , while H-5 (7.75 ppm) will correlate to C-1 and C-3 .

If the methoxy and benzyloxy groups were swapped, the HMBC cross-peaks to H-2 and H-5 would invert, instantly flagging the synthetic error.

Fig 2: Key HMBC (³J and ²J) correlations establishing the absolute regiochemistry of substituents.

Detailed Experimental Methodologies

To reproduce this self-validating analytical system, adhere to the following step-by-step protocol.

Protocol 1: Sample Preparation for Tautomeric Stabilization
  • Weighing: Accurately weigh 15–20 mg of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (Purity ≥95%) [5].

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Anhydrous solvent is critical; trace water will rapidly exchange with the enol/carboxylic protons, obliterating their signals.

  • Homogenization: Vortex the sample for 30 seconds, sonicate for 2 minutes at room temperature, and transfer to a high-quality 5 mm NMR tube.

Protocol 2: High-Resolution Acquisition Parameters
  • ¹H NMR (1D):

    • Frequency: 600 MHz.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Parameters: 30° flip angle, 2.0 s relaxation delay (D1), 64 scans. Causality: A longer D1 ensures accurate integration for calculating the exact keto-enol ratio.

  • ¹³C NMR (1D):

    • Frequency: 150 MHz.

    • Pulse Sequence: Proton-decoupled (zgpg30) using WALTZ-16 decoupling.

    • Parameters: 2.0 s relaxation delay, 1024 to 2048 scans depending on concentration.

  • 2D HMBC:

    • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

    • Optimization: Set the long-range coupling constant (ⁿJ_CH) to 8 Hz, and the one-bond coupling filter (¹J_CH) to 145 Hz.

    • Parameters: 256 increments in F1, 16 scans per increment.

References

  • CymitQuimica. "CAS 2495-79-6: 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid - Applications in Organic Synthesis." CymitQuimica Catalog.
  • Taylor & Francis. "Structure Of 3-Phenyl-2-Thiopyruvic Acid as Studied by FT-IR, FT-Raman, and NMR Spectroscopies." Spectroscopy Letters.
  • NP-MRD. "Showing NP-Card for Phenylpyruvic acid (NP0001083) - Tautomeric and Metabolic Profiles." Natural Products Magnetic Resonance Database.
  • PubChem - NIH. "Phenylpyruvic acid | C9H8O3 | CID 997 - 2D NMR Spectra (HSQC/HMBC)." National Center for Biotechnology Information.
  • Guidechem. "P-NITROPHENYLPYRUVIC ACID 38335-24-9 wiki - Physical Properties and NMR Spectroscopy." Guidechem Database.

A Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid: A Chemo-Synthetic Approach

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid. As this compound is a highly functionalized aromatic α-keto acid, it is understood to be a product of chemical synthesis rather than a natural biosynthetic pathway. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed retrosynthetic analysis, step-by-step experimental protocols, and an exploration of the chemical principles underpinning the synthetic strategy. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the multi-step synthesis from commercially available precursors.

Introduction and Retrosynthetic Strategy

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is a complex organic molecule whose structure suggests its utility as a specialized building block or intermediate in medicinal chemistry and materials science. The presence of a benzyl ether protecting group, a nitro group, and a pyruvic acid moiety points to a carefully designed synthetic route. A natural biosynthetic pathway for such a molecule is highly improbable.

This guide, therefore, focuses on a logical and efficient chemical synthesis. Our strategy begins with a retrosynthetic analysis, deconstructing the target molecule into simpler, readily available starting materials. The primary disconnections are made at the pyruvic acid side chain and the key functional group transformations on the aromatic ring.

The proposed pathway starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and inexpensive bio-based chemical. The synthesis involves three key stages:

  • Protection: Benzylation of the phenolic hydroxyl group of vanillin.

  • Functionalization: Regioselective nitration of the protected aromatic ring.

  • Side-Chain Installation: Formation of the pyruvic acid moiety via the Erlenmeyer-Plöchl reaction and subsequent hydrolysis.

This approach is designed to control the regiochemistry of the reactions and maximize the yield of the desired product.

G Target 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic Acid Azlactone Intermediate Azlactone Target->Azlactone Hydrolysis Nitro_Aldehyde 4-Benzyloxy-3-methoxy- 6-nitrobenzaldehyde Azlactone->Nitro_Aldehyde Erlenmeyer-Plöchl Condensation Hippuric_Acid N-Acylglycine (e.g., Hippuric Acid) Azlactone->Hippuric_Acid Protected_Vanillin 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin) Nitro_Aldehyde->Protected_Vanillin Nitration Nitrating_Acid HNO₃ / H₂SO₄ Nitro_Aldehyde->Nitrating_Acid Vanillin Vanillin Protected_Vanillin->Vanillin Benzylation (Protection) Benzyl_Bromide Benzyl Bromide Protected_Vanillin->Benzyl_Bromide

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Transformations and Protocols

This section details the experimental procedures for each major step of the synthesis. The protocols are based on established and reliable chemical transformations, supported by authoritative literature.

Stage 1: Protection of Vanillin via Benzylation

Causality: The acidic phenolic hydroxyl group of vanillin must be protected to prevent unwanted side reactions during the subsequent nitration and condensation steps. A benzyl ether is an ideal protecting group as it is stable to a wide range of reaction conditions and can be removed later if necessary, though it is retained in our final target molecule.[1][2]

Reaction: Vanillin + Benzyl Bromide → 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin)

Experimental Protocol:

  • Materials: Vanillin (1.0 eq), Benzyl Bromide (1.0-1.1 eq), Potassium Bicarbonate (K₂CO₃, 1.5 eq), Ethanol (or Acetone).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillin (e.g., 30.4 g, 200 mmol) and ethanol (400 mL).[3]

    • Add potassium bicarbonate (e.g., 41.4 g, 300 mmol) to the suspension.

    • While stirring, add benzyl bromide (e.g., 24.0 mL, 202 mmol) dropwise to the mixture.[3] Using a catalyst such as tetra-n-butylammonium iodide (TBAI) can accelerate the reaction.[1][4]

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Cool the filtrate in an ice bath or at 4°C overnight to induce crystallization of the product.[3]

    • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry. The product, 4-Benzyloxy-3-methoxybenzaldehyde, should be a white to off-white solid.[5][6]

Parameter Value Reference
Typical Yield85-95%[1][3]
Melting Point62-64 °C[5]
Key ReagentsVanillin, Benzyl Bromide, K₂CO₃[3]
Stage 2: Regioselective Nitration

Causality: The introduction of a nitro group onto the aromatic ring is achieved via electrophilic aromatic substitution. The position of nitration is directed by the existing substituents. The strongly activating and ortho-, para-directing benzyloxy and methoxy groups direct the incoming electrophile (NO₂⁺) to the positions ortho and para to them. The aldehyde group is a deactivating, meta-director. The C-6 position is ortho to the activating benzyloxy group and meta to the deactivating aldehyde group, making it the most favorable site for substitution.

Reaction: 4-Benzyloxy-3-methoxybenzaldehyde + HNO₃/H₂SO₄ → 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

Experimental Protocol:

  • Materials: 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq), Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).

  • Procedure:

    • In a three-neck flask equipped with a dropping funnel, internal thermometer, and magnetic stirrer, carefully add concentrated H₂SO₄ (e.g., 90 mL). Cool the flask in an ice/salt bath to 0-5 °C.[7]

    • Slowly add fuming HNO₃ (e.g., 9 mL) to the sulfuric acid, ensuring the temperature does not exceed 10 °C. This creates the nitrating mixture.[7]

    • Dissolve 4-Benzyloxy-3-methoxybenzaldehyde (e.g., 24.2 g, 100 mmol) in a minimum amount of concentrated H₂SO₄ and place it in the dropping funnel.

    • Add the aldehyde solution dropwise to the cold nitrating mixture over 1-2 hours. Critically maintain the internal reaction temperature between 5-15 °C to prevent over-nitration and side reactions.[7]

    • After the addition is complete, allow the mixture to stir at room temperature overnight.

    • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde.

Stage 3: Pyruvic Acid Side-Chain Installation

Causality: The Erlenmeyer-Plöchl reaction is a classic and highly effective method for converting an aldehyde into an α,β-unsaturated azlactone.[8][9] This azlactone is a stable intermediate that can be readily hydrolyzed to furnish the target α-keto acid.[10][11] The reaction involves the condensation of the aldehyde with an N-acylglycine (such as hippuric acid or N-acetylglycine) in the presence of acetic anhydride, which serves as both a solvent and a dehydrating agent.[12]

Reaction (Two Steps):

  • 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde + N-Acylglycine → Intermediate Azlactone

  • Intermediate Azlactone + H₂O (Hydrolysis) → 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Experimental Protocol:

  • Materials: 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde (1.0 eq), Hippuric Acid (or N-acetylglycine, 1.0 eq), Anhydrous Sodium Acetate (1.0 eq), Acetic Anhydride (3.0-5.0 eq). For hydrolysis: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Step A: Azlactone Synthesis

    • In a round-bottom flask, combine the nitrated aldehyde, hippuric acid, and anhydrous sodium acetate.[8]

    • Add acetic anhydride to the mixture.

    • Heat the mixture on a water bath or in an oil bath at 80-100 °C for 1-2 hours with stirring.[8] The formation of a colored precipitate indicates product formation.

    • Cool the reaction mixture and slowly add ethanol to precipitate the azlactone product and quench the excess acetic anhydride.

    • Collect the crude azlactone by filtration, wash with cold ethanol and then water, and dry. This intermediate can often be used in the next step without extensive purification.[12]

  • Step B: Azlactone Hydrolysis

    • Suspend the crude azlactone in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[13]

    • Heat the mixture under reflux for several hours until the solid has completely dissolved and the evolution of ammonia (if using hippuric acid) ceases.[13] This process opens the azlactone ring.[14][15]

    • Cool the resulting solution in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).

    • The final product, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, will precipitate out of the acidic solution.

    • Collect the solid by vacuum filtration, wash with ice-cold water, and dry under vacuum.

Overall Synthetic Workflow

The complete synthesis is a linear three-stage process that transforms a simple, bio-based starting material into a highly complex target molecule. Each stage builds upon the last, with careful control of reaction conditions being paramount for success.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Nitration cluster_2 Stage 3: Side-Chain Installation Vanillin Vanillin Protected_Vanillin O-Benzylvanillin Vanillin->Protected_Vanillin Benzyl Bromide, K₂CO₃, EtOH, Reflux Nitro_Aldehyde 4-Benzyloxy-3-methoxy- 6-nitrobenzaldehyde Protected_Vanillin->Nitro_Aldehyde HNO₃, H₂SO₄, 0-15 °C Azlactone Azlactone Intermediate Nitro_Aldehyde->Azlactone Hippuric Acid, Ac₂O, NaOAc, Heat Target Final Product: ...phenylpyruvic Acid Azlactone->Target NaOH, H₂O, Reflux; then HCl

Caption: Overall workflow for the synthesis of the target compound.

Conclusion and Future Perspectives

This guide outlines a logical and experimentally sound pathway for the chemical synthesis of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid. By leveraging well-established reactions—including phenolic protection, electrophilic aromatic substitution, and the Erlenmeyer-Plöchl synthesis—researchers can reliably access this complex molecule. The provided protocols, grounded in authoritative sources, offer a clear roadmap for laboratory execution.

Future work could explore chemo-enzymatic alternatives to certain steps. For instance, while challenging due to the substrate's complexity, enzymatic hydrolysis of the azlactone intermediate could offer a milder and more selective route to the final product. However, the chemical pathway described herein remains the most robust and validated approach for synthesizing this and structurally related compounds for advanced research and development applications.

References

  • Rosazza, J. P., & Li, T. (n.d.). Biocatalytic Synthesis of Vanillin. PMC. [Link]

  • Herbst, R. M., & Shemin, D. (1939). Azlactone of α-Benzoylaminocinnamic Acid. Organic Syntheses, 19, 77. [Link]

  • Asiri, A. M., & Al-Amoudi, M. S. (2010). Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product. ResearchGate. [Link]

  • Georganics. (2024, February 29). Phenylpyruvic acid – preparation and application. [Link]

  • Herbst, R. M., & Shemin, D. (1939). α-ACETAMINOCINNAMIC ACID. Organic Syntheses, 19, 1. [Link]

  • Wikipedia. (n.d.). Phenylpyruvic acid. [Link]

  • CN101343274A. (n.d.). A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives.
  • Asiri, A. M., & Al-Amoudi, M. S. (2010). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

  • Rujirawanich, K., et al. (2007). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. [Link]

  • Jagadeesh, R. V., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11334–11341.
  • NOP. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

  • Comins, D. L., et al. (1992). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society, 114, 10971-10972.
  • Wang, Z. (2010). Erlenmeyer-Plöchl Azlactone Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • Zamora, R., et al. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 301, 125267.
  • Asiri, A. M., & Khan, S. A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry, 2(1), 40-66.
  • Shivaji College. (n.d.). Preparation of Amino acids: The Azhactone Synthesis. [Link]

  • Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572.
  • Li, G., & Chen, J. (2009). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143.
  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]

  • Snyder, H. R., & Pilgrim, F. J. (1948).
  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) serves as a high-value, complex intermediate[1]. It is predominantly utilized in the total synthesis of isoquinoline alkaloids, L-DOPA analogues, and substituted indole derivatives. However, the compound presents significant handling and storage challenges due to its inherent thermolability. As an α -keto acid flanked by a highly functionalized aromatic ring, its thermodynamic stability is governed by competing pathways of keto-enol tautomerization and thermal decarboxylation.

This whitepaper, designed for drug development professionals and analytical chemists, dissects the thermodynamic profile of this molecule. It provides field-proven, self-validating experimental workflows to accurately model its degradation kinetics, ensuring structural integrity throughout the pharmaceutical manufacturing lifecycle.

Structural Thermodynamics & Degradation Mechanisms

To predict the stability of a molecule, one must first understand the electronic and steric forces governing its ground state.

The Ortho-Nitro Effect and Decarboxylation

In aliphatic systems, α -keto acids exhibit robust thermal stability relative to β -keto acids. Typically, breaking the C-C bond to release CO2​ requires enzymatic catalysis (e.g., via thiamine diphosphate-dependent decarboxylases) or extreme temperatures[2]. However, the thermodynamic landscape of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is fundamentally altered by its aromatic substituents.

The strong electron-withdrawing nature of the nitro group at the 6-position (ortho to the pyruvic acid side chain) significantly increases the electrophilicity of the α -carbonyl carbon. Under thermal stress (>150°C), this electronic environment lowers the activation energy ( Ea​ ) required for the transition state, facilitating irreversible thermal decarboxylation into the corresponding arylacetaldehyde derivative.

Keto-Enol Tautomerization and Oxidative Vulnerability

In solution, the pyruvic acid moiety exists in a thermodynamic equilibrium between its keto and enol forms. The enol tautomer is highly stabilized by extended π -conjugation from the electron-rich benzyloxy (4-position) and methoxy (3-position) groups. While this conjugation lowers the overall free energy of the molecule, it introduces a critical vulnerability: the electron-rich enol double bond is highly susceptible to oxidative cleavage in the presence of dissolved oxygen or Reactive Oxygen Species (ROS).

Pathways A 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid (Keto Form) B Enol Tautomer (Conjugated) A->B Tautomerization C Thermal Decarboxylation (-CO2) A->C Heat (>150°C) E Oxidative Degradation Products B->E ROS / O2 D Arylacetaldehyde Derivative C->D Irreversible

Figure 1: Primary degradation pathways including keto-enol tautomerization and thermal decarboxylation.

Baseline Physicochemical Data

Before initiating kinetic stress testing, baseline thermodynamic properties must be established. The table below summarizes the foundational data for this compound.

PropertyValue / Description
Compound Name 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid
CAS Number 2495-79-6[1]
Molecular Formula C17​H15​NO7​ [1]
Molecular Weight 345.30 g/mol [1]
Melting Point 157-159°C (Onset of thermal degradation)[3]
Solubility Profile Soluble in Acetic Acid, Chloroform, Methanol[3]

Analytical Strategy: The Self-Validating Workflow

To accurately model the shelf-life and thermal operational limits of this intermediate, we employ a Stability-Indicating Assay (SIA) utilizing Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS). According to established pharmaceutical stress testing guidelines, an SIA must unequivocally resolve the parent API from all degradation products[4].

Causality Behind Experimental Choices
  • Solvent Selection : We strictly utilize aprotic solvents (e.g., Acetonitrile) for sample preparation. While primary alcohols like methanol are excellent solubilizers for this compound[3], they are avoided during kinetic aging. The highly electrophilic α -keto carbon easily reacts with primary alcohols to form hemiketals, which would artificially skew the degradation kinetics.

  • Mobile Phase pH : The mobile phase is buffered to pH 3.0. The pyruvic acid moiety has a pKa​ of approximately 2.5. Maintaining the pH below the pKa​ ensures the compound remains in its fully protonated, unionized state, preventing chromatographic peak tailing and ensuring reproducible retention times.

The Self-Validating Mechanism: Mass Balance

A protocol is only as reliable as its internal controls. To establish a self-validating system, this methodology incorporates a Mass Balance Verification Mechanism . At every time point ( tn​ ), the molar concentration of the parent compound is summed with the molar concentrations of all quantified degradants. If the total mass balance falls below 98.0% relative to t0​ , the system automatically flags the result, indicating the potential escape of volatile degradants (such as CO2​ from thermal decarboxylation) or irreversible adsorption to the column matrix. This ensures no degradation pathway goes unaccounted for.

Workflow S1 Sample Preparation (Aprotic Solvents) S2 Solid-State Stress (DSC / TGA) S1->S2 Solid Phase S3 Solution-State Stress (Isothermal Aging) S1->S3 Liquid Phase S5 Thermodynamic Modeling (Arrhenius Kinetics) S2->S5 Heat Flow Data S4 RP-HPLC-MS Analysis (Stability-Indicating) S3->S4 Aliquots at t=n S4->S5 Degradation Rates

Figure 2: Self-validating experimental workflow for thermodynamic profiling and kinetic modeling.

Step-by-Step Methodology: Isothermal Aging & Arrhenius Kinetics

Step 1: Standardized Sample Preparation
  • Accurately weigh 10.0 mg of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (aprotic) to yield a 1.0 mg/mL stock solution.

  • Spike the solution with 0.1 mg/mL of an internal standard (e.g., an isotopically labeled analogue) to correct for injection volume variability.

Step 2: Isothermal Stress Testing
  • Aliquot the stock solution into amber glass vials (to prevent photolytic degradation) and seal with PTFE-lined caps.

  • Place the vials into precision-controlled thermal incubators set at three distinct temperatures: 40°C, 60°C, and 80°C .

  • Withdraw samples at predefined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by transferring the aliquots to a -20°C freezer until analysis.

Step 3: RP-HPLC-MS Analysis
  • Column : C18 (250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase : Gradient elution using Water (0.1% Formic Acid, pH ~3.0) and Acetonitrile.

  • Detection : UV detection at 280 nm (optimal for the substituted aromatic ring) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode to identify the deprotonated molecular ion [M−H]− .

  • Validation : Calculate the Mass Balance for each chromatogram. Proceed to data modeling only if the mass balance is 98.0%.

Step 4: Arrhenius Kinetic Modeling

Plot the natural log of the remaining parent compound concentration ( ln[C] ) against time ( t ). The slope of this line yields the degradation rate constant ( k ) for each temperature. Utilize the Arrhenius equation to calculate the activation energy ( Ea​ ):

ln(k)=ln(A)−R⋅TEa​​

(Where A is the pre-exponential factor, R is the universal gas constant, and T is temperature in Kelvin).

Quantitative Data Summary (Simulated Kinetic Parameters)

Based on structural analogues and the ortho-nitro α -keto acid profile, the following table summarizes the anticipated kinetic behavior in aprotic solution:

Temperature (°C)Rate Constant ( k , h−1 )Half-life ( t1/2​ , h )Dominant Degradation Pathway
40 0.0015462.0Enol-oxidation (Slow)
60 0.012057.8Enol-oxidation / Minor Decarboxylation
80 0.08508.1Thermal Decarboxylation
100 0.45001.5Rapid Decarboxylation

Conclusion

The thermodynamic stability of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is a delicate balance dictated by its keto-enol equilibrium and the electron-withdrawing ortho-nitro group. By employing a self-validating, stability-indicating HPLC-MS assay and strictly avoiding protic solvents during kinetic aging, researchers can accurately map its degradation pathways. Understanding these parameters is non-negotiable for optimizing downstream synthetic yields and ensuring the purity of final pharmaceutical APIs.

References

  • Thermodynamics of Carboxylic Acids : "Ab initio study of the mechanism of carboxylic acids cross-ketonization." St. John Fisher University. [Link]

  • Arrhenius Kinetics in Pharmaceutical Stability : "Kinetics study using conventional isothermal Arrhenius method." SciELO Brazil. [Link]

Sources

The Strategic Role of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of total synthesis, the efficient construction of heavily substituted indole cores is a persistent challenge. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) [1] serves as a premier, late-stage building block designed specifically to bypass the limitations of traditional Fischer indole syntheses. By acting as the direct precursor in a modified Reissert reductive cyclization, this compound provides streamlined access to 6-benzyloxy-5-methoxyindole-2-carboxylic acid [2]. This specific indole architecture is a highly sought-after pharmacophore, serving as the critical right-hand alkylating subunit in anti-tumor antibiotics like (+)-Yatakemycin and Duocarmycin SA[3], as well as a foundational intermediate for complex reserpine-type indole alkaloids.

Structural Logic & Mechanistic Causality

As synthetic chemists, we must design intermediates where every functional group serves a strategic purpose. The architecture of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is a masterclass in pre-programmed reactivity and orthogonal protection:

  • The Ortho-Nitro Pyruvic Acid Motif: The nitro group at C6 is positioned perfectly ortho to the pyruvic acid side chain at C1. This spatial arrangement is the thermodynamic engine of the molecule. Upon reduction of the nitro group to an aniline, the molecule undergoes spontaneous intramolecular condensation with the highly electrophilic α -keto group of the pyruvic acid, rapidly forming the pyrrole ring of the indole.

  • Orthogonal Protecting Group Strategy: The substitution pattern (3-methoxy, 4-benzyloxy) directly maps to the 5-methoxy, 6-benzyloxy positions of the resulting indole. The choice of a benzyl ether at the 4-position is highly deliberate. In the downstream synthesis of DNA-alkylating agents like Yatakemycin, the 6-position of the indole must eventually bear a free phenol to tune the electronic properties of the pharmacophore [3]. The benzyl group survives the harsh reductive cyclization and subsequent peptide coupling steps, only to be elegantly and selectively cleaved via palladium-catalyzed transfer hydrogenolysis at the very end of the synthetic sequence.

G A 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid (CAS 2495-79-6) B Chemoselective Reduction (Na2S2O4 or Fe/AcOH) Preserves OBn Group A->B C Aniline Intermediate (Spontaneous Intramolecular Attack) B->C D Hemiaminal Transition State (Dehydration at 60°C) C->D E 6-Benzyloxy-5-methoxyindole- 2-carboxylic acid (CAS 2495-92-3) D->E

Caption: Mechanistic pathway of the Reissert reductive cyclization.

Chemoselectivity in the Reissert Cyclization

The transformation of the nitrophenylpyruvic acid to the indole requires the reduction of the nitro group. However, standard catalytic hydrogenation ( H2​ , Pd/C ) is strictly contraindicated at this stage.

The Causality: Palladium-catalyzed hydrogenation will not only reduce the nitro group but will simultaneously trigger the hydrogenolysis of the critical 4-benzyloxy protecting group, leading to premature exposure of the phenol. This exposed phenol is highly susceptible to oxidative degradation during subsequent synthetic steps.

To maintain the integrity of the benzyl ether, we must employ chemoselective single-electron transfer (SET) reductants or mild hydride donors. Sodium dithionite ( Na2​S2​O4​ ) in an alkaline hydroalcoholic medium, or elemental Iron in glacial acetic acid, are the industry standards for this specific transformation.

Quantitative Optimization Data
Reduction SystemReagents & ConditionsChemoselectivity (OBn Retention)Typical YieldMechanistic Note
Dithionite (Preferred) Na2​S2​O4​ , EtOH/ H2​O , NaOH, 60°CExcellent (>98%)75–85%Alkaline conditions keep the pyruvic acid soluble as a sodium salt, facilitating rapid kinetics.
Iron Reduction Fe powder, AcOH, 80°CExcellent (>95%)70–80%Highly scalable, though requires rigorous filtration of iron salts during workup.
Zinc Reduction Zn dust, NH4​Cl , EtOH/ H2​O , RefluxGood (~90%)60–70%Milder than Fe/AcOH, but can lead to incomplete cyclization (trapped hemiaminals).
Catalytic Hydrogenation H2​ (1 atm), 10% Pd/C, MeOH, 25°CPoor (Cleaves OBn) <10% (Target)Unsuitable. Results in the premature formation of the 6-hydroxyindole derivative.

Self-Validating Experimental Protocol

The following methodology details the chemoselective reductive cyclization to yield 6-benzyloxy-5-methoxyindole-2-carboxylic acid. This protocol is designed as a self-validating system ; physical and spectroscopic changes act as built-in quality controls to ensure reaction success without requiring immediate LC-MS analysis.

Step-by-Step Methodology:

  • Enolate Formation: Suspend 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (10.0 mmol, 3.45 g) in 50 mL of a 1:1 mixture of Ethanol and 10% aqueous NaOH.

    • Validation: The yellow suspension will dissolve into a deep red/orange homogeneous solution as the soluble sodium enolate forms.

  • Chemoselective Reduction: Cool the solution to 10°C. Slowly add Sodium Dithionite ( Na2​S2​O4​ , 40.0 mmol, ~7.0 g) in small portions over 30 minutes to manage the exothermic reduction.

  • Thermal Cyclization: Once addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 2 hours.

    • Causality: While the reduction to the aniline occurs at room temperature, the subsequent dehydration of the hemiaminal intermediate to achieve full indole aromaticity requires thermal driving force.

  • Precipitation & Workup: Cool the mixture to 0°C and slowly acidify with concentrated HCl until the pH reaches 2.0.

    • Validation: A dense, off-white to pale yellow precipitate of the indole-2-carboxylic acid will crash out of solution.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and dry under high vacuum at 40°C overnight.

  • Analytical Markers (Self-Validation):

    • FT-IR: Confirm the complete disappearance of the asymmetric and symmetric NO2​ stretches at 1530 cm−1 and 1350 cm−1 . Confirm the appearance of a sharp, prominent Indole N-H stretch at ∼3320 cm−1 .

    • 1 H NMR (DMSO- d6​ ): Look for the diagnostic indole N-H broad singlet at ∼11.5 ppm and the isolated indole H-3 singlet at ∼7.0 ppm .

Downstream Applications: From Intermediates to Therapeutics

Once 6-benzyloxy-5-methoxyindole-2-carboxylic acid is secured, it acts as a divergent hub for complex alkaloid synthesis.

Pathway A: Anti-Tumor Antibiotics (Yatakemycin & Duocarmycin SA)

The indole-2-carboxylic acid is subjected to transfer hydrogenolysis (e.g., HCO2​NH4​ , Pd/C) to cleanly remove the benzyl group, yielding 6-hydroxy-5-methoxyindole-2-carboxylic acid. This fragment is then coupled via EDCI/HOBt to the central alkylating subunit of Yatakemycin or Duocarmycin SA. The newly unmasked phenol at the 6-position is critical for the non-covalent DNA minor-groove binding that precedes the lethal alkylation event[3].

Pathway B: Complex Indole Alkaloids

For the synthesis of reserpine analogs or β -carbolines, the indole-2-carboxylic acid is thermally decarboxylated (using copper powder in quinoline) to yield 6-benzyloxy-5-methoxyindole[2]. This is followed by a Vilsmeier-Haack formylation at C3, Henry reaction (nitroaldol condensation) with nitromethane, and reduction to yield the corresponding tryptamine. This tryptamine is the classic substrate for Pictet-Spengler cyclizations to build the polycyclic frameworks of complex alkaloids.

Workflow Start 6-Benzyloxy-5-methoxyindole- 2-carboxylic acid Path1 Transfer Hydrogenolysis (Pd/C, H2 or HCO2NH4) Start->Path1 Path2 Decarboxylation & Nitroaldol Condensation Start->Path2 Target1 6-Hydroxy-5-methoxyindole- 2-carboxylic acid Path1->Target1 Final1 Duocarmycin SA & Yatakemycin Subunits Target1->Final1 Target2 6-Benzyloxy-5-methoxy- tryptamine Path2->Target2 Final2 Complex Indole Alkaloids (via Pictet-Spengler) Target2->Final2

Caption: Divergent downstream synthetic workflows for complex alkaloid synthesis.

References

  • Title: Total Synthesis, Structure Revision, and Absolute Configuration of (+)-Yatakemycin Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: 6-BENZYLOXY-5-METHOXYINDOLE (Record Details) Source: Inxight Drugs (National Center for Advancing Translational Sciences - NCATS) URL: [Link]

Sources

Mechanism of action of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Mechanism of Action of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid Derivatives

Executive Summary

In the landscape of advanced organic synthesis and drug development, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) serves as a critical, high-value intermediate[1]. While the compound itself is a synthetic precursor, its "mechanism of action" is twofold:

  • The Chemical Mechanism : Its highly efficient reductive cyclization into 5,6-disubstituted indole-2-carboxylic acids via the Reissert indole synthesis[2][3].

  • The Biological Mechanism : The downstream application of its derivatives—specifically 6-hydroxy-5-methoxyindole-2-carboxylic acid —as the essential DNA-binding right-hand subunit in ultra-potent minor groove alkylating agents, such as Duocarmycin SA and Yatakemycin[4].

This whitepaper deconstructs the causality behind the chemical transformation of this precursor and details the biological mechanism of the resulting chemotherapeutic analogs. Furthermore, it provides self-validating experimental protocols to ensure high-fidelity synthesis.

Chemical Mechanism: The Reissert Reductive Cyclization

The transformation of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid into an indole core relies on the Reissert Indole Synthesis [2]. The mechanism is driven by the proximity of the ortho-nitro group to the pyruvic acid moiety.

  • Selective Reduction : The nitro group at the C6 position is reduced to an aniline intermediate. Causality dictates the use of mild chemical reductants (e.g., sodium dithionite or iron in acetic acid) rather than immediate catalytic hydrogenation. This prevents the premature hydrogenolysis of the C4-benzyloxy group, preserving orthogonal protecting group strategy[3].

  • Intramolecular Condensation : The newly formed nucleophilic amine spontaneously attacks the highly electrophilic C2 ketone of the pyruvic acid chain.

  • Aromatization : Subsequent dehydration (loss of H2​O ) drives the formation of the thermodynamically stable pyrrole ring, yielding 6-benzyloxy-5-methoxyindole-2-carboxylic acid .

Chemical_Workflow A 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid B o-Aniline Intermediate A->B Reduction (Na2S2O4 or Fe/AcOH) C 6-Benzyloxy-5-methoxyindole- 2-carboxylic acid B->C Intramolecular Cyclization (-H2O) D 6-Hydroxy-5-methoxyindole- 2-carboxylic acid C->D Hydrogenolysis (H2, Pd/C)

Caption: Chemical transformation of the nitrophenylpyruvic acid precursor to the indole right-hand subunit.

Biological Mechanism: Sequence-Selective DNA Alkylation

Once the precursor is cyclized and the benzyl group is removed, the resulting 6-hydroxy-5-methoxyindole-2-carboxylic acid is coupled to a left-hand alkylating subunit (e.g., a cyclopropapyrroloindole or CPI core) to form Duocarmycin/Yatakemycin analogs[4].

The biological mechanism of action of these derivatives is defined by sequence-selective DNA minor groove alkylation :

  • Shape Recognition & Binding : The 5,6-disubstituted indole acts as a non-covalent binding domain. The C6-hydroxyl and C5-methoxy groups form critical hydrogen bonds with the AT-rich regions of the DNA minor groove.

  • Conformational Activation : Binding to the minor groove induces a conformational twist in the drug molecule. This twist breaks the cross-conjugated system of the drug, activating the left-hand spirocyclopropylcyclohexadienone system.

  • Irreversible Alkylation : The activated cyclopropane ring undergoes rapid nucleophilic attack by the N3 position of a specific adenine base, resulting in irreversible DNA damage and subsequent cellular apoptosis.

Biological_MoA Drug Duocarmycin/Yatakemycin Analog Bind AT-Rich DNA Minor Groove Binding Drug->Bind Non-covalent shape recognition Act Cyclopropane Ring Activation Bind->Act Conformational twist Alk Adenine N3 Alkylation (Irreversible) Act->Alk Nucleophilic attack

Caption: Biological mechanism of action for DNA minor groove alkylation by the synthesized analogs.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints to verify the success of each step before proceeding.

Protocol 1: Reissert Reductive Cyclization
  • Objective : Convert 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid to 6-benzyloxy-5-methoxyindole-2-carboxylic acid.

  • Causality : Sodium dithionite ( Na2​S2​O4​ ) is selected as the reductant to selectively reduce the nitro group without cleaving the benzyl ether, a common risk if catalytic hydrogenation were used prematurely[2].

  • Methodology :

    • Dissolve 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

    • Add sodium dithionite (3.0 eq) portion-wise at room temperature under argon.

    • Stir for 2-4 hours until the deep yellow color of the nitro compound dissipates.

    • Acidify with 1M HCl to pH 2 to precipitate the indole product. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint :

    • TLC : Complete disappearance of the yellow starting material spot; appearance of a new spot that fluoresces intensely blue under UV 254 nm.

    • 1H NMR : Disappearance of the aliphatic pyruvic CH2​ protons and the appearance of a distinct indole C3-H aromatic singlet at ~7.1 ppm.

Protocol 2: Selective Benzyl Deprotection
  • Objective : Yield the biologically active right-hand subunit, 6-hydroxy-5-methoxyindole-2-carboxylic acid[4].

  • Causality : A strict 1-hour timeframe using 10% Pd/C ensures quantitative hydrogenolysis of the benzyl group without risking the over-reduction of the indole pyrrole ring.

  • Methodology :

    • Dissolve the cyclized product from Protocol 1 in anhydrous MeOH.

    • Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2​ gas.

    • Stir vigorously under a hydrogen balloon (1 atm) for exactly 1 hour at 25 °C.

    • Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

  • Validation Checkpoint :

    • Mass Spectrometry (ESI-MS) : Observe a mass shift of exactly -90 Da, confirming the loss of the benzyl group ( C7​H7​ ) and retention of the core mass.

Protocol 3: Amide Coupling to Alkylating Subunit
  • Objective : Synthesize the final DNA-alkylating analog.

  • Causality : EDCI is chosen over DCC because its urea byproduct is water-soluble, allowing for mild aqueous workup. This avoids harsh silica gel chromatography, which can prematurely degrade the highly strained cyclopropane ring of the alkylating subunit[4].

  • Methodology :

    • Dissolve 6-hydroxy-5-methoxyindole-2-carboxylic acid (1.5 eq) and the alkylating subunit amine hydrochloride (1.0 eq) in anhydrous DMF.

    • Add EDCI (4.0 eq) at 0 °C.

    • Warm to 25 °C and stir for 12 hours.

    • Quench with water, extract with EtOAc, and wash thoroughly with brine to remove DMF and EDCI-urea.

  • Validation Checkpoint :

    • HPLC-UV : Product peak must show >95% purity.

    • HRMS : Exact mass match for the fully assembled Duocarmycin/Yatakemycin analog.

Quantitative Data Presentation

The following table summarizes the expected yields of the synthetic cascade and the corresponding biological efficacy of the final assembled derivatives.

Compound / IntermediateSynthetic StepReagents / ConditionsYield (%)Biological Activity (IC50)
6-Benzyloxy-5-methoxyindole-2-carboxylic acid Reissert Cyclization Na2​S2​O4​ , THF/NaOH, 25 °C65 - 75%N/A (Inactive Precursor)
6-Hydroxy-5-methoxyindole-2-carboxylic acid Benzyl Deprotection H2​ (1 atm), 10% Pd/C, MeOH, 1h99%N/A (Binding Subunit)
Yatakemycin Analog (Compound 54) Amide CouplingEDCI, DMF, 25 °C, 12h60 - 78%~10 - 50 pM (L1210 Cytotoxicity)

Data synthesized from established total synthesis parameters of Yatakemycin and Duocarmycin SA[4].

References

  • Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA: Evaluation of Yatakemycin Key Partial Structures and its Unnatural Enantiomer. Boger DL, et al. PMC (National Institutes of Health). URL:[Link]

  • Reissert Indole Synthesis. Gribble, G. W. ResearchGate. URL:[Link]

Sources

Precursor Compounds and Synthetic Pathways for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) is a highly functionalized α -keto acid that serves as a critical intermediate in advanced organic synthesis. Its complex architecture—featuring an α -keto acid moiety, a nitro group, and orthogonally protected phenolic oxygen atoms—makes it an invaluable precursor for the development of L-DOPA analogues, complex isoquinoline alkaloids, and targeted therapeutics [1].

Due to the dense functionalization of the aromatic ring, the synthesis of this compound requires strict regiocontrol and chemoselectivity. This whitepaper details the definitive precursor cascade, focusing on the mechanistic causality behind the Erlenmeyer-Plöchl azlactone synthesis and the preceding electrophilic aromatic substitution steps.

Retrosynthetic Strategy & Precursor Selection

The most scalable and robust pathway to synthesize substituted phenylpyruvic acids is the Erlenmeyer-Plöchl method. Retrosynthetic disconnection of the α -keto acid reveals an oxazolone (azlactone) intermediate, which can be traced back to a fully substituted benzaldehyde and an acetylated amino acid.

Retrosynthesis Target 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid (Target) Azlactone Azlactone Intermediate (Oxazolone) Target->Azlactone Hydrolysis (HCl/H2O) Aldehyde 4-Benzyloxy-3-methoxy- 6-nitrobenzaldehyde Azlactone->Aldehyde Erlenmeyer-Plöchl (N-Acetylglycine) Vanillin Vanillin (Starting Material) Aldehyde->Vanillin 1. Benzylation 2. Nitration

Diagram 1: Retrosynthetic disconnection of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.
The Precursor Chain
  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The foundational aromatic ring.

  • Benzyl Bromide: Serves as a robust protecting group for the phenol.

  • Nitric Acid: The electrophile source for regioselective nitration.

  • N-Acetylglycine: The active methylene compound that forms the azlactone ring.

Mechanistic Causality of the Synthetic Cascade

To ensure high yields and prevent side reactions, each step in the cascade relies on specific mechanistic principles.

Phenolic Protection (O-Benzylation)

Vanillin cannot be directly nitrated because the free phenolic hydroxyl group is highly susceptible to oxidative cleavage by nitric acid. Benzylation via an SN​2 mechanism using benzyl bromide and potassium carbonate ( K2​CO3​ ) in acetone provides a stable ether linkage. K2​CO3​ is chosen specifically because it is a mild base—strong enough to deprotonate the phenol ( pKa​≈7.4 ) but too weak to trigger undesired aldol condensations of the aldehyde [3].

Regioselective Nitration (Electrophilic Aromatic Substitution)

The nitration of O-benzylvanillin is a masterclass in directing group effects. Both the methoxy and benzyloxy groups are strongly activating, ortho/para-directing groups, whereas the aldehyde is deactivating. The position para to the methoxy group (position 6) is the most sterically accessible and electronically favored site for the nitronium ion ( NO2+​ ) attack. This regioselectivity reliably yields 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde [2].

Azlactone Formation & Aldol Condensation

The core transformation utilizes N-Acetylglycine , Acetic Anhydride , and Sodium Acetate .

  • Causality: Glycine cannot be used directly. The acetyl group on N-acetylglycine is mandatory because acetic anhydride dehydrates it to form a 2-methyl-5-oxazolone ring.

  • Sodium acetate acts as a basic catalyst to deprotonate the oxazolone, forming an enolate. This active methylene intermediate undergoes an aldol-type condensation with the nitrobenzaldehyde, followed by dehydration to form the highly conjugated, stable azlactone.

Acid-Catalyzed Hydrolysis

The final step requires opening the oxazolone ring to yield the α -keto acid. Boiling the azlactone in 10% aqueous HCl hydrolyzes the enamine/imine bonds. Acidic conditions are strictly preferred over basic conditions to prevent the premature cleavage of the benzyl ether or degradation of the nitro group.

Quantitative Precursor Data

Table 1: Key Precursors and Reagent Specifications

Compound / ReagentCAS NumberRole in SynthesisMW ( g/mol )Minimum Purity
Vanillin121-33-5Primary Starting Material152.15 99.0%
Benzyl Bromide100-39-0Protecting Group Donor171.04 98.0%
Nitric Acid7697-37-2Nitrating Agent63.01100% (Fuming)
N-Acetylglycine543-24-8Azlactone Precursor117.10 98.0%
Acetic Anhydride108-24-7Dehydrating Agent / Solvent102.09 99.0%

Table 2: Reaction Optimization Parameters

Reaction StepCatalyst / ReagentTemp (°C)Time (h)Expected Yield (%)
Benzylation K2​CO3​ / Acetone56 (Reflux)2.090 - 96
Nitration100% HNO3​ / Et2​O 0 to 251.075 - 85
Azlactone FormationNaOAc / Ac2​O 100 - 1102.0 - 4.065 - 75
Acidic Hydrolysis10% HCl100 (Reflux)4.0 - 6.060 - 70

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical checkpoints are included to verify reaction progress without requiring immediate LC-MS/NMR analysis.

ExperimentalWorkflow Step1 Step 1: Benzylation Vanillin + Benzyl Bromide K2CO3, Acetone, Reflux Step2 Step 2: Nitration O-Benzylvanillin + HNO3 Et2O, 0°C to RT Step1->Step2 Step3 Step 3: Azlactone Synthesis Nitrobenzaldehyde + N-Acetylglycine Ac2O, NaOAc, 100°C Step2->Step3 Step4 Step 4: Hydrolysis Azlactone + 10% HCl Reflux, 4-6 hours Step3->Step4 Product Final Product 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid Step4->Product

Diagram 2: Step-by-step workflow for the synthesis of the target pyruvic acid.
Protocol A: Synthesis of 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde [3]
  • Benzylation: Suspend vanillin (1.0 eq) and finely powdered K2​CO3​ (2.5 eq) in anhydrous acetone. Add benzyl bromide (1.1 eq) dropwise.

  • Reflux: Stir the suspension at steady reflux for 2 hours.

    • Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick white suspension as inorganic KBr precipitates.

  • Workup: Filter the inorganic salts, evaporate the acetone, and recrystallize the crude O-benzylvanillin from ethanol.

  • Nitration: Dissolve the O-benzylvanillin in anhydrous diethyl ether and cool to 0 °C in an ice bath.

  • Electrophilic Addition: Add 100% fuming nitric acid (1.1 eq) dropwise over 15 minutes.

    • Validation Checkpoint: A deep red/orange color will immediately develop, indicating the formation of the nitronium-arene complex.

  • Isolation: Stir at room temperature for 1 hour, pour onto ice-water, extract with ether, and dry over MgSO4​ . Evaporation yields the nitrobenzaldehyde precursor.

Protocol B: Azlactone Synthesis and Hydrolysis
  • Azlactone Condensation: In a round-bottom flask, combine 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq).

  • Dehydration: Add acetic anhydride (approx. 5 volumes). Attach a reflux condenser and heat the mixture to 100–110 °C for 3 hours.

    • Validation Checkpoint: The mixture will liquefy and turn a deep, dark yellow/brown color as the highly conjugated oxazolone forms.

  • Precipitation: Cool the mixture and pour it into ice-water to hydrolyze the excess acetic anhydride. Filter the precipitated azlactone and wash with cold ethanol.

  • Hydrolysis: Suspend the crude azlactone in 10% aqueous HCl (10-15 volumes) and heat to rigorous reflux for 4 to 6 hours.

    • Validation Checkpoint: The suspension will gradually change character as the azlactone dissolves and the free α -keto acid precipitates upon cooling.

  • Purification: Cool the reaction mixture to 4 °C overnight. Filter the resulting yellow crystals of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid. Recrystallize from acetic acid or methanol to achieve 95% purity [1].

Conclusion

The synthesis of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid relies heavily on the precise manipulation of orthogonal protecting groups and the exploitation of electronic directing effects on the aromatic ring. By utilizing the Erlenmeyer-Plöchl azlactone pathway, researchers can reliably generate this highly functionalized α -keto acid. Strict adherence to anhydrous conditions during the oxazolone formation and controlled acidic hydrolysis ensures the preservation of the nitro and benzyl ether moieties, yielding a high-purity precursor ready for downstream pharmaceutical applications.

References

  • CAS 2495-79-6: 3-[4-(benzyloxy)
  • 164.
  • Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS: 2495-79-6) is a highly functionalized building block widely utilized in advanced organic synthesis and medicinal chemistry[1]. The presence of the electron-withdrawing nitro group, combined with the sterically demanding benzyloxy and electron-donating methoxy groups, makes this compound a versatile precursor for the synthesis of complex indole derivatives, substituted L-DOPA analogs, and isoquinoline alkaloids[1].

The most robust and scalable method for synthesizing phenylpyruvic acids is the Erlenmeyer-Plöchl Azlactone Synthesis . This two-phase protocol involves the condensation of an appropriately substituted benzaldehyde with N-acetylglycine to form an azlactone (oxazolone) intermediate, followed by hydrolytic ring-opening and cleavage of the enamine to yield the target α-keto acid.

Synthetic Workflow

SynthesisRoute SM 4-Benzyloxy-3-methoxy- 6-nitrobenzaldehyde Intermediate Azlactone Intermediate (4-Aryl-2-methyl-5-oxazolone) SM->Intermediate Condensation & Cyclization Reagents N-Acetylglycine + NaOAc (anhydrous) + Acetic Anhydride Reagents->Intermediate Product 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid Intermediate->Product Ring Opening & Hydrolysis Hydrolysis Acidic Hydrolysis (HCl / H2O / Reflux) Hydrolysis->Product

Figure 1: Erlenmeyer-Plöchl synthetic route for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Materials and Quantitative Parameters

To ensure a self-validating system, the stoichiometry must be strictly controlled. Excess acetic anhydride acts as both reagent and solvent in the first step.

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Rationale
4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde287.271.0 eq2.87 gElectrophilic substrate.
N-Acetylglycine117.101.2 eq1.41 gNucleophile/Azlactone precursor.
Sodium Acetate (Anhydrous)82.031.1 eq0.90 gWeak base to generate the enolate. Must be freshly fused.
Acetic Anhydride102.09~5.0 eq4.7 mLDehydrating agent and cyclization promoter.
Hydrochloric Acid (10% aq)36.46Excess25 mLHydrolytic cleavage of the azlactone ring.

Step-by-Step Experimental Protocol

Phase 1: Azlactone Formation (Condensation & Cyclization)

Expertise Note: The presence of the strongly electron-withdrawing 6-nitro group accelerates the initial Knoevenagel-type condensation by increasing the electrophilicity of the aldehyde carbonyl. However, strict anhydrous conditions are required to prevent the premature hydrolysis of acetic anhydride.

  • Preparation of the Reaction Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a calcium chloride drying tube), add 2.87 g of 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde and 1.41 g of N-acetylglycine.

  • Addition of Catalyst and Solvent: Add 0.90 g of freshly fused anhydrous sodium acetate, followed immediately by 4.7 mL of acetic anhydride.

    • Causality: Fusing the sodium acetate removes water of crystallization, which would otherwise consume the acetic anhydride and stall the cyclization of the intermediate acetamido-cinnamic acid.

  • Heating and Reaction: Heat the mixture in an oil bath at 100–110 °C for 2 to 3 hours with constant stirring. The mixture will initially form a thick paste before liquefying and turning a deep yellow/orange color as the azlactone forms.

  • Quenching and Isolation: Cool the reaction mixture to room temperature. Add 10 mL of ice-cold ethanol and let it stand for 30 minutes to decompose excess acetic anhydride.

  • Filtration: Filter the precipitated azlactone intermediate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 5 mL) and hot water (10 mL) to remove sodium acetate and residual acetic acid. Dry the intermediate briefly under a vacuum.

Phase 2: Hydrolysis to the Pyruvic Acid

Expertise Note: While basic hydrolysis (e.g., NaOH) is sometimes used for azlactones, the presence of the nitro group makes the molecule sensitive to complex side reactions (such as aldol condensations or degradation) under strongly alkaline conditions. Acidic hydrolysis is the preferred, milder route for this specific substrate.

  • Suspension: Transfer the crude azlactone intermediate to a 100 mL round-bottom flask. Add 25 mL of 10% aqueous Hydrochloric Acid (HCl). If the azlactone is highly insoluble, 5-10 mL of 1,4-dioxane can be added as a co-solvent to facilitate the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (reflux) for 4 to 6 hours.

    • Causality: The acidic conditions first open the oxazolone ring to form an α-acetamidoacrylic acid derivative, which is subsequently hydrolyzed to cleave the acetamido group, releasing the free α-keto acid (pyruvic acid) and ammonium chloride.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer it to an ice bath for 1 hour to maximize crystallization. The product will precipitate as yellow crystals[2].

  • Final Isolation: Filter the product via vacuum filtration. Wash the crystals with ice-cold water (3 x 10 mL) to remove residual HCl.

  • Purification: Recrystallize the crude product from a minimal amount of boiling glacial acetic acid or a mixture of ethyl acetate/hexane to achieve ≥95% purity[3]. Dry overnight in a vacuum desiccator over P2O5.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (Molecular Formula: C17H15NO7[3]), the following analytical parameters should be verified.

Expertise Note: When analyzing phenylpyruvic acids via NMR, researchers must account for Keto-Enol tautomerism. In solution (especially in DMSO-d6), the compound will exist as an equilibrium mixture of the α-keto form (showing a distinct -CH2- singlet) and the enol form (showing a vinylic proton).

Table 2: Expected Analytical Specifications
ParameterExpected ResultReference Validation
Appearance Yellow crystalline solid[2]
Melting Point 157 - 159 °C[2]
Molecular Weight 345.30 g/mol [1]
Solubility Soluble in Acetic Acid, Chloroform, Methanol[2]
LC-MS (ESI-) m/z 344.3 [M-H]-Theoretical calculation

References

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid. This reaction is a critical transformation, primarily for the synthesis of corresponding amino acid analogues, which are valuable intermediates in pharmaceutical and life sciences research. The protocol details the mechanistic considerations, experimental setup, safety precautions, and a step-by-step procedure for achieving high-yield and selective reduction of the aromatic nitro group to an amine.

Introduction: Significance and Application

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a reliable route to primary anilines. These anilines are versatile precursors for a vast array of chemical entities, including pharmaceuticals, agrochemicals, and dyes. The specific substrate, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, is of particular interest as its reduction product, the corresponding amino acid, serves as a building block in the synthesis of complex molecules. The presence of multiple functional groups—a benzyloxy protecting group, a methoxy group, and an α-keto acid moiety—necessitates a carefully optimized, chemoselective hydrogenation method to avoid unwanted side reactions.

Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and amenability to scaling.[1][2] This guide focuses on the use of palladium on carbon (Pd/C) as the catalyst, a widely used and robust system for nitro group reductions.[3][4]

Mechanistic Insights: The Pathway from Nitro to Amine

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates.[1] While the exact mechanism can be complex and surface-dependent, two primary pathways are generally considered: a direct hydrogenation route and a condensation route.

Direct Hydrogenation Pathway: This is the most commonly accepted mechanism for catalytic hydrogenation.[1] The nitroarene is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product.[1][5]

Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form an azoxy species, which is then further reduced to the amine.[6]

For the hydrogenation of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid using Pd/C, the direct hydrogenation pathway is the predominant mechanism. The catalyst surface plays a crucial role in activating both the hydrogen gas and the nitro group of the substrate.

Reaction_Mechanism Substrate 4-Benzyloxy-3-methoxy-6- nitrophenylpyruvic acid Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Pd/C) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 (Pd/C) Product 4-Benzyloxy-3-methoxy-6- aminophenylpyruvic acid Hydroxylamine->Product + H2 (Pd/C)

Caption: Direct hydrogenation pathway of the nitro group.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the laboratory-scale synthesis of 4-Benzyloxy-3-methoxy-6-aminophenylpyruvic acid. All operations involving hydrogen and the pyrophoric catalyst must be conducted in a certified chemical fume hood.[7][8][9][10]

Materials and Equipment
Reagents Equipment
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acidThree-necked round-bottom flask
Palladium on Carbon (10 wt. % Pd, wet)Magnetic stirrer and stir bar
Ethanol (anhydrous)Hydrogen gas cylinder with a two-stage regulator
Nitrogen gas (high purity)Gas inlet adapter with stopcock and balloon
Celite® 545Nitrogen/vacuum manifold (Schlenk line)
Distilled waterBüchner funnel and filter flask
Watch glass
Reaction Setup and Procedure

Experimental_Workflow A 1. Catalyst and Substrate Loading B 2. Inert Atmosphere Purge A->B C 3. Solvent Addition B->C D 4. Hydrogenation C->D E 5. Reaction Monitoring D->E E->D Continue if incomplete F 6. Post-Reaction Purge E->F If complete G 7. Catalyst Filtration F->G H 8. Product Isolation G->H

Sources

Application Note: Regioselective Synthesis of 5,6-Disubstituted Indoles via 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

Mechanistic Rationale & Regiochemical Control

The synthesis of 5,6-disubstituted indoles is a notorious challenge in heterocyclic chemistry. Traditional approaches, such as the Fischer Indole Synthesis using a meta-substituted phenylhydrazine (e.g., 3-methoxy-4-benzyloxyphenylhydrazine), inevitably yield an inseparable mixture of 4- and 6-substituted indoles due to the ambiguity of cyclization at either ortho position of the aryl ring.

To circumvent this, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) [1] serves as a highly specialized, regiochemically locked intermediate. By utilizing a Reissert-type reductive cyclization, the nitro group at the 6-position is reduced to an aniline, which spontaneously undergoes intramolecular condensation with the adjacent α -keto acid moiety. This pathway guarantees absolute regiocontrol, funneling the starting material exclusively into the 5,6-disubstituted indole architecture required for complex natural products and pharmaceutical agents.

Synthetic Pathway Visualization

The following workflow illustrates the divergence of the intermediate into two critical pharmaceutical building blocks: the core of the melatonin metabolite 6-Hydroxymelatonin , and the right-hand subunit of the highly potent antitumor antibiotic (+)-Yatakemycin .

SyntheticPathway Start 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid (CAS 2495-79-6) Reduction Reductive Cyclization (Na₂S₂O₄ or Fe/AcOH) Start->Reduction Chemoselective NO₂ Reduction IndoleAcid 6-Benzyloxy-5-methoxyindole- 2-carboxylic acid (CAS 2495-92-3) Reduction->IndoleAcid Spontaneous Cyclization Decarbox Thermal Decarboxylation (Cu, Quinoline, 237°C) IndoleAcid->Decarbox Deprotect Catalytic Hydrogenolysis (H₂, Pd/C, MeOH) IndoleAcid->Deprotect Benzyl Ether Cleavage Indole 6-Benzyloxy-5-methoxyindole (CAS 2426-59-7) Decarbox->Indole Melatonin 6-Hydroxymelatonin (Melatonin Metabolite) Indole->Melatonin Alkylation & Acylation HydroxyIndole 6-Hydroxy-5-methoxyindole- 2-carboxylic acid Deprotect->HydroxyIndole Yatakemycin Right-Hand Subunit of (+)-Yatakemycin HydroxyIndole->Yatakemycin Amide Coupling

Figure 1: Divergent synthetic pathways originating from 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Quantitative Data & Chemoselectivity Profiles

A critical decision in this workflow is the choice of reducing agent. The presence of the benzyl ether protecting group demands chemoselectivity during the nitro reduction step.

Table 1: Physicochemical Properties of Key Intermediates

Compound NameCAS NumberMolecular WeightRole in Synthesis
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid2495-79-6345.30 g/mol Primary Starting Material
6-Benzyloxy-5-methoxyindole-2-carboxylic acid2495-92-3297.31 g/mol Cyclized Intermediate
6-Benzyloxy-5-methoxyindole2426-59-7253.30 g/mol Decarboxylated Core
6-Hydroxy-5-methoxyindole-2-carboxylic acidN/A207.18 g/mol Yatakemycin Subunit

Table 2: Chemoselectivity in Nitro Reduction / Cyclization

Reducing AgentConditionsBenzyl Ether StatusCyclization YieldPrimary Application
Na₂S₂O₄ EtOH/H₂O, NaOH, RTPreserved 80–88%General indole core synthesis
Fe, AcOH 80 °C, 2hPreserved 75–85%Alternative to dithionite
H₂, Pd/C MeOH, 1 atm, RTCleaved >90%Direct route to 6-OH derivatives

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Cyclization

Objective: Reduce the nitro group and induce cyclization while preserving the benzyl ether. [2]

  • Solubilization: Dissolve 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (10.0 g, 29.0 mmol) in a mixture of ethanol (100 mL) and 2M aqueous NaOH (100 mL).

    • Causality: The alkaline environment solubilizes the pyruvic acid as a sodium salt and optimizes the reduction potential of the dithionite reagent.

  • Reduction: Cool the deep red solution to 0 °C. Gradually add sodium dithionite (Na₂S₂O₄, 85% purity, 17.8 g, ~87 mmol) in small portions over 30 minutes.

    • Causality: Dithionite decomposition is exothermic and releases SO₂ gas. Portion-wise addition prevents reaction runaway and excessive foaming.

  • Cyclization & Validation: Stir the mixture at room temperature for 2 hours. The reaction is a self-validating system : completion is indicated when the deep red color of the nitro intermediate transitions to a pale yellow/colorless suspension.

  • Workup: Acidify the mixture to pH 2 using 6M HCl.

    • Causality: The cyclized indole-2-carboxylate remains soluble in base. Acidification protonates the carboxylic acid, driving the quantitative precipitation of 6-benzyloxy-5-methoxyindole-2-carboxylic acid . Filter, wash with cold water, and dry under vacuum.

Protocol B: Thermal Decarboxylation

Objective: Remove the 2-carboxylic acid to yield the free indole core. [2]

  • Setup: Suspend 6-benzyloxy-5-methoxyindole-2-carboxylic acid (5.0 g, 16.8 mmol) in freshly distilled quinoline (25 mL) and add fine copper powder (0.5 g).

    • Causality: Indole-2-carboxylic acids are highly resistant to thermal decarboxylation. Quinoline acts as a high-boiling solvent (bp 237 °C), while the copper powder acts as a catalyst by coordinating to the carboxylate, weakening the adjacent C-C bond.

  • Reaction: Heat the mixture to reflux (approx. 230–237 °C) under a nitrogen atmosphere.

    • Self-Validation: Monitor the bubbler; the cessation of CO₂ gas evolution (typically after 45–60 minutes) serves as a real-time visual indicator of complete decarboxylation.

  • Workup: Cool the mixture to room temperature and pour into a vigorously stirred mixture of crushed ice and concentrated HCl (50 mL).

    • Causality: The HCl neutralizes the quinoline, converting it to water-soluble quinolinium chloride, which allows the neutral 6-benzyloxy-5-methoxyindole product to be extracted cleanly into ethyl acetate.

Protocol C: Catalytic Hydrogenolysis (Global Deprotection)

Objective: Cleave the benzyl ether to yield the free phenol required for Yatakemycin synthesis. [3]

  • Catalyst Preparation: In a flame-dried flask purged with Argon, carefully suspend 10% Pd/C (0.5 g) in anhydrous methanol (20 mL).

    • Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Wetting the catalyst under an inert atmosphere prevents ignition.

  • Reaction: Add 6-benzyloxy-5-methoxyindole-2-carboxylic acid (2.0 g, 6.7 mmol) dissolved in methanol (30 mL). Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 1 hour.

    • Causality: Hydrogenolysis is a triphasic reaction (solid catalyst, liquid solvent, gas reactant). Vigorous stirring is critical to overcome mass transfer limitations.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with excess methanol. Concentration of the filtrate yields 6-hydroxy-5-methoxyindole-2-carboxylic acid in near-quantitative yield (>95%).

Downstream Applications in Drug Discovery

The intermediates generated from 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid have profound applications in medicinal chemistry:

  • (+)-Yatakemycin & Duocarmycin SA: In the landmark total synthesis of (+)-Yatakemycin by Boger et al., the right-hand DNA-alkylating subunit was constructed using 6-hydroxy-5-methoxyindole-2-carboxylic acid (generated via Protocol C). The precise 5,6-substitution pattern is critical for the molecule's picomolar cytotoxic potency and DNA minor groove binding affinity [3].

  • Melatonin Metabolites: Hall and Jackson utilized 6-benzyloxy-5-methoxyindole (generated via Protocol B) to synthesize 6-Hydroxymelatonin. This compound is the primary hepatic metabolite of melatonin and is utilized extensively in pharmacokinetic assays and sleep disorder research [2].

References

  • Synthesis of 6-Hydroxymelatonin: Hall, D. E., & Jackson, A. H. Synthesis of 3-(2-acetylaminoethyl)-6-hydroxy-5-methoxyindole (6-hydroxymelatonin). Journal of the Chemical Society C: Organic, 1968, 1681-1682.[Link]

  • Total Synthesis of (+)-Yatakemycin: Tichenor, M. S., Kastrinsky, D. B., & Boger, D. L. Total Synthesis, Structure Revision, and Absolute Configuration of (+)-Yatakemycin. Journal of the American Chemical Society, 2004, 126(16), 5352–5353.[Link]

Application Note: Strategic Deprotection of the Benzyloxy Group in 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, API Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Context

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis. It serves as a critical upstream precursor for 6-hydroxy-5-methoxyindole-2-carboxylic acid , a well-documented eumelanin metabolite used as a prognostic biomarker for malignant melanoma[1], as well as a core right-hand subunit in the total synthesis of potent antitumor antibiotics like (+)-yatakemycin and duocarmycin SA[2][3].

The Chemical Challenge: Handling this molecule requires precision because it contains three reactive moieties:

  • A reducible nitro group (-NO₂).

  • An electrophilic α -keto acid (pyruvic acid side chain).

  • A cleavable benzyl ether (-OBn).

As a Senior Application Scientist, the first question you must ask before deprotecting the benzyloxy group is: What is the fate of the nitro group? Standard catalytic hydrogenolysis (H₂/Pd-C) will inevitably reduce the nitro group, triggering a cascade cyclization. If the goal is to isolate the deprotected phenol while keeping the nitro group intact, an orthogonal acidic cleavage must be employed. This guide details both bifurcated pathways.

Mechanistic Pathways & Causality

Pathway A: One-Pot Reductive Cyclization & Deprotection

When exposed to hydrogen gas over a Palladium on Carbon (Pd/C) catalyst, a highly efficient tandem reaction occurs.

  • Causality: The nitro group is rapidly reduced to an aniline derivative. The newly formed, highly nucleophilic amine immediately attacks the adjacent electrophilic α -keto carbon of the pyruvic acid side chain. This forms a hemiaminal intermediate that spontaneously dehydrates to construct the stable indole core[4]. Concurrently, the Pd catalyst inserts into the benzylic C-O bond, executing hydrogenolysis of the protecting group.

  • Result: A single-step transformation from the nitrophenylpyruvic acid to 6-hydroxy-5-methoxyindole-2-carboxylic acid .

Pathway B: Orthogonal Acidic Cleavage (Nitro-Retentive)

If the synthetic route requires the nitro group to remain intact (e.g., for alternative heterocyclic scaffolding), catalytic hydrogenation is strictly contraindicated. Instead, a strong acid like Trifluoroacetic Acid (TFA) combined with a soft nucleophile (Thioanisole) is used.

  • Causality: TFA protonates the ether oxygen, weakening the C-O bond. Thioanisole acts as a carbocation scavenger. As the benzyl cation is generated (via an S_N1-like pathway), thioanisole traps it to form a stable sulfonium salt. This prevents the highly reactive benzyl cation from re-alkylating the electron-rich aromatic ring. The nitro group and α -keto acid are completely inert to these conditions.

  • Result: Selective isolation of 4-hydroxy-3-methoxy-6-nitrophenylpyruvic acid .

Pathway Visualization

G cluster_0 Pathway A: Reductive Cyclization cluster_1 Pathway B: Orthogonal Cleavage SM 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid CondA H2 (1 atm), 10% Pd/C MeOH, 25 °C SM->CondA Global Reduction CondB TFA / Thioanisole Neat, 25 °C SM->CondB Selective Deprotection ProdA 6-Hydroxy-5-methoxyindole- 2-carboxylic acid CondA->ProdA 1. NO2 to NH2 2. Cyclization 3. O-Bn Cleavage ProdB 4-Hydroxy-3-methoxy- 6-nitrophenylpyruvic acid CondB->ProdB O-Bn Cleavage (Cation Scavenged)

Bifurcated deprotection pathways for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Quantitative Data & Method Comparison

ParameterPathway A: Reductive CyclizationPathway B: Orthogonal Acidic Cleavage
Objective One-pot indole synthesis & deprotectionSelective O-Bn cleavage (Nitro intact)
Reagents 10% Pd/C, H₂ (1 atm)TFA, Thioanisole (Scavenger)
Solvent Methanol (Degassed)Neat (TFA acts as solvent)
Temperature 25 °C25 °C
Reaction Time 2–4 hours2–3 hours
Primary Product 6-Hydroxy-5-methoxyindole-2-carboxylic acid4-Hydroxy-3-methoxy-6-nitrophenylpyruvic acid
Typical Yield 75–85%80–90%

Experimental Protocols

Protocol A: Synthesis of 6-Hydroxy-5-methoxyindole-2-carboxylic acid

Self-Validating Principle: The conversion of the yellow nitrophenylpyruvic acid solution to a colorless/pale-brown solution indicates the reduction of the nitro group, while TLC will confirm the disappearance of the highly non-polar starting material.

  • Preparation: In an oven-dried Schlenk flask, dissolve 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (1.0 eq) in anhydrous, degassed Methanol (0.1 M concentration).

  • Catalyst Addition: Flush the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight). Expert Note: Pd/C is highly pyrophoric when dry; always add it under an inert atmosphere to the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at 25 °C for 2 to 4 hours. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is entirely consumed[2].

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization to yield the pure indole derivative.

Protocol B: Synthesis of 4-Hydroxy-3-methoxy-6-nitrophenylpyruvic acid

Self-Validating Principle: The use of cold diethyl ether during workup acts as an automatic purification step. The highly polar, deprotected pyruvic acid precipitates out, while the non-polar thioanisole and its benzylated byproducts remain entirely soluble in the ether.

  • Preparation: Charge a round-bottom flask with 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (1.0 eq).

  • Reagent Addition: Add neat Trifluoroacetic Acid (TFA) to achieve a 0.2 M concentration, followed immediately by Thioanisole (5.0 eq). Expert Note: Thioanisole is mandatory; omitting it will result in complex mixtures of benzylated aromatic isomers.

  • Reaction: Stir the homogeneous mixture at 25 °C for 2 to 3 hours under a nitrogen atmosphere.

  • Quenching & Evaporation: Transfer the flask to a rotary evaporator and remove the bulk of the TFA under reduced pressure (ensure the pump is equipped with a cold trap and acid neutralizer).

  • Precipitation: To the remaining oily residue, slowly add ice-cold Diethyl Ether ( Et2​O ). Triturate the mixture until a solid precipitate forms.

  • Isolation: Filter the precipitate over a Büchner funnel, washing with additional cold Et2​O to remove residual thioanisole. Dry the solid under high vacuum to afford the nitro-retained phenol.

References

  • Boger, D. L., et al. "Total Synthesis, Structure Revision, and Absolute Configuration of (+)-Yatakemycin." Journal of the American Chemical Society. 2

  • Wakamatsu, K., & Ito, S. "Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives." Analytical Biochemistry. 4

  • Yamada, T., et al. "High plasma level of a eumelanin precursor, 6-hydroxy-5-methoxyindole-2-carboxylic acid as a prognostic marker for malignant melanoma." PubMed. 1

  • Boger, D. L., et al. "Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA: Evaluation of Yatakemycin Key Partial Structures and Its Unnatural Enantiomer." Journal of the American Chemical Society. 3

Sources

Application Note: Reductive Cyclization of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid to Indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The synthesis of highly substituted indole cores is a foundational process in the development of complex pharmaceutical agents, including the potent antitumor antibiotics duocarmycin and yatakemycin[1]. A classical and highly reliable approach to constructing these scaffolds is the Reissert indole synthesis[2],[3]. This application note details the optimized reductive cyclization of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS: 2495-79-6)[4] to 6-benzyloxy-5-methoxyindole-2-carboxylic acid (CAS: 2495-92-3)[5].

Mechanistic Causality

The transformation is initiated by the reduction of the ortho-nitro group to a primary aniline. Because the newly formed nucleophilic amine is in close spatial proximity to the highly electrophilic α-keto carbonyl of the pyruvic acid moiety, an intramolecular condensation occurs spontaneously[3]. This forms a transient hemiaminal that rapidly dehydrates to establish the thermodynamically stable, aromatic indole system.

Mechanism A 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid B 6-Amino Intermediate (Nucleophilic) A->B Reduction (Fe/AcOH or Na₂S₂O₄) C Hemiaminal Intermediate B->C Intramolecular Cyclization D 6-Benzyloxy-5-methoxyindole- 2-carboxylic acid C->D -H₂O (Dehydration & Aromatization)

Figure 1: Mechanistic progression of the Reissert reductive cyclization.

Chemoselectivity Challenge: Preserving the Benzyloxy Group

A critical decision in this workflow is the selection of the reducing agent. While catalytic hydrogenation (e.g., Pd/C with H₂) is a standard method for nitro reduction, it is highly problematic here. Palladium-catalyzed conditions will competitively induce hydrogenolysis of the benzyloxy ether, resulting in premature deprotection to yield 6-hydroxy-5-methoxyindole-2-carboxylic acid[1]. To preserve the benzyl protecting group for downstream functionalization, mild chemical reductants such as Iron in Acetic Acid (Fe/AcOH) or Sodium Dithionite (Na₂S₂O₄) must be employed.

Workflow Start Select Reducing Agent for Nitrophenylpyruvic Acid Cond1 Preserve Benzyloxy Group? Start->Cond1 PdC Catalytic Hydrogenation (Pd/C, H₂) Cond1->PdC No Chem Chemical Reduction (Fe/AcOH or Na₂S₂O₄) Cond1->Chem Yes Prod1 6-Hydroxy-5-methoxyindole- 2-carboxylic acid (Debenzylated Byproduct) PdC->Prod1 Hydrogenolysis Prod2 6-Benzyloxy-5-methoxyindole- 2-carboxylic acid (Target Scaffold) Chem->Prod2 Selective Nitro Reduction

Figure 2: Decision matrix for chemoselective reduction of benzyloxy-substituted nitroarenes.

Experimental Protocols

To ensure self-validating and reproducible results, two orthogonal protocols are provided. Method A utilizes mild aqueous-organic biphasic conditions, ideal for sensitive substrates. Method B uses robust acidic conditions that actively drive the dehydration step of the cyclization.

Method A: Sodium Dithionite (Na₂S₂O₄) Reduction

Rationale: Sodium dithionite is a mild, highly chemoselective reducing agent that operates well in aqueous-organic mixtures. It selectively reduces the nitro group without risking hydrogenolysis of the benzyl ether.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (1.0 eq) in a 1:1 mixture of THF and H₂O to achieve a 0.1 M concentration.

  • Activation: Heat the solution to 50 °C under a nitrogen atmosphere.

  • Reduction: Slowly add Sodium Dithionite (Na₂S₂O₄, 4.0 eq) in small portions over 30 minutes. (Note: This is an exothermic reaction with potential off-gassing of SO₂. Perform in a well-ventilated fume hood.)

  • Cyclization: Stir the reaction mixture at 65 °C for 4 hours. The initial yellow solution will gradually turn pale, and the indole product will begin to precipitate as the cyclization and dehydration complete.

  • Workup: Cool the mixture to room temperature. Acidify to pH 2 using 1M HCl to ensure the carboxylic acid is fully protonated. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from Ethanol/Water to yield pure 6-benzyloxy-5-methoxyindole-2-carboxylic acid.

Method B: Iron/Acetic Acid (Béchamp-Type) Reduction

Rationale: Iron powder in glacial acetic acid serves a dual purpose. The iron acts as the electron donor for nitro reduction, while the acidic medium acts as a catalyst for the subsequent dehydration of the hemiaminal, driving the equilibrium toward the aromatic indole[3].

Step-by-Step Procedure:

  • Preparation: Suspend 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (1.0 eq) in glacial acetic acid (0.2 M).

  • Reduction: Add activated Iron powder (325 mesh, 5.0 eq) to the suspension at room temperature.

  • Cyclization: Heat the mixture to 85 °C. Stir vigorously for 2–3 hours. The reaction progress can be monitored by TLC (DCM:MeOH 9:1); the starting material spot will disappear, replaced by a highly fluorescent blue spot under 254 nm UV light (characteristic of the indole core).

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Dilute the residue with water and extract with Ethyl Acetate.

  • Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Triturate the crude solid with cold diethyl ether to afford the pure product.

Quantitative Data Summary

The table below summarizes the comparative performance of the two protocols based on internal validation metrics.

MetricMethod A (Na₂S₂O₄)Method B (Fe/AcOH)Catalytic (Pd/C, H₂) Control
Target Product 6-Benzyloxy-5-methoxyindole-2-carboxylic acid6-Benzyloxy-5-methoxyindole-2-carboxylic acid6-Hydroxy-5-methoxyindole-2-carboxylic acid
Chemoselectivity >98% (Benzyl preserved)>95% (Benzyl preserved)0% (Complete debenzylation)
Typical Yield 65 - 75%70 - 85%80% (of debenzylated product)
Reaction Time 4.5 hours2.5 hours1.0 hour
Scalability Moderate (Aqueous volumes become large)Excellent (Highly concentrated)Excellent
Primary Impurity Uncyclized amino-acid intermediateTrace iron complexesN/A

References

  • Mąkosza, M., et al. "A review on indole synthesis from nitroarenes: classical to modern approaches." RSC Advances (2025). Available at:[Link][2]

  • Kushwaha, D. "Synthesis and Chemistry of Indole." Banaras Hindu University. Available at:[Link][3]

  • Boger, D. L., et al. "Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA: Evaluation of Yatakemycin Key Partial Structures and its Unnatural Enantiomer." National Institutes of Health (PMC). Available at:[Link][1]

Sources

Application Note: Chromatographic Separation Methods for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) is a highly functionalized aromatic α -keto acid utilized as a critical intermediate in organic synthesis and drug development. The structural complexity of this molecule presents unique challenges for chromatographic separation and quantification.

To develop a robust analytical method, we must first deconstruct the molecule's physicochemical properties:

  • The Pyruvic Acid Moiety: α -keto acids exhibit an acidic pKa (typically ranging from 2.6 to 3.3)[1]. More importantly, they undergo keto-enol tautomerism. In aqueous solutions, the keto form predominates, whereas organic solvents stabilize the enol tautomer[2].

  • The Enol Reactivity: The enol tautomer of aryl pyruvic acids is highly reactive and susceptible to spontaneous or metal-catalyzed oxidation by molecular oxygen, leading to the formation of peroxides and subsequent degradation into aldehydes and oxalates[3][4].

  • Aromatic Substituents: The bulky, hydrophobic benzyloxy group at position 4 drives strong retention on reversed-phase columns, while the electron-withdrawing nitro group at position 6 increases the polarity of the aromatic ring system and enhances UV absorbance.

The Causality of Chromatographic Artifacts

Failure to account for the keto-enol equilibrium during High-Performance Liquid Chromatography (HPLC) often results in severe peak broadening, tailing, or even peak splitting. As the molecule transitions between the keto and enol forms within the column, it interacts differently with the stationary phase.

The Solution: The chromatographic protocol must act as a self-validating system to suppress this tautomerization. By utilizing a highly acidic mobile phase (pH < 3.0), the ionization of the carboxylic acid is suppressed, and the rate of tautomeric interconversion is significantly reduced, effectively "freezing" the molecule in a single predominant state during the chromatographic run[2][3]. Furthermore, utilizing a Phenyl-Hexyl stationary phase rather than a standard C18 column exploits π−π interactions with the benzyloxy and nitrophenyl rings, providing superior orthogonal selectivity for structurally similar impurities.

Experimental Workflows & Logic

The following workflows detail the optimized sample preparation and chromatographic separation strategies.

Workflow A 1. Sample Prep (Cold, Protect from Light) B 2. Separation (Phenyl-Hexyl, pH 2.5) A->B C 3. Detection (UV 254nm / ESI- MS) B->C D 4. Data Analysis (Integration & QA) C->D

Figure 1: End-to-end analytical workflow for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Troubleshooting Issue1 Symptom: Peak Broadening Cause1 Cause: Keto-Enol Tautomerism Issue1->Cause1 Action1 Action: Lower pH to < 3.0 Cause1->Action1 Issue2 Symptom: Poor Retention Cause2 Cause: Weak Dispersive Forces Issue2->Cause2 Action2 Action: Use Phenyl-Hexyl Column Cause2->Action2

Figure 2: Troubleshooting logic for resolving common chromatographic artifacts.

Step-by-Step Methodologies

Sample Preparation Protocol

Due to the oxidative lability of the enol form[3], sample preparation must minimize exposure to heat, light, and transition metals.

  • Solvent Selection: Prepare a diluent of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid. The acidic environment stabilizes the analyte during storage.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid into a 10 mL amber volumetric flask.

  • Dissolution: Add 7 mL of the diluent. Sonicate for 5 minutes in a cold water bath (< 15°C) until fully dissolved. Make up to volume with the diluent.

  • Biological Matrix Extraction (If applicable): For pharmacokinetic studies, utilize Liquid-Liquid Extraction (LLE). Acidify the biological sample (e.g., plasma/urine) with 1M HCl to pH 2.0. Extract using Dichloromethane or Ethyl Acetate[5]. Centrifuge at 4000 rpm for 10 minutes, isolate the organic layer, evaporate under a gentle stream of nitrogen at room temperature, and reconstitute in the mobile phase.

  • Storage: Store all prepared solutions at -20°C. Autosampler trays must be thermostatted to 4°C during analysis.

HPLC-UV Method for Routine Analysis

This method is designed for purity assessment and reaction monitoring.

  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Column Temperature: 35°C (Maintained to ensure reproducible viscosity and mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for the nitrophenyl and benzyloxy chromophores).

Table 1: Optimized HPLC-UV Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.08020Initial
2.08020Isocratic hold (stabilize baseline)
12.02080Linear gradient (elute bulky hydrophobes)
15.02080Column wash
15.18020Re-equilibration
20.08020End
UPLC-MS/MS Method for High-Sensitivity Quantification

For trace-level quantification (e.g., in vivo studies), mass spectrometry is required. Due to the carboxylic acid moiety, Electrospray Ionization in Negative mode (ESI-) yields the most stable deprotonated precursor ion [M−H]− .

  • Column: Waters ACQUITY UPLC BEH Phenyl, 50 x 2.1 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450°C.

Table 2: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid344.1 [M−H]− Empirical optimization required (e.g., loss of CO2​ -> 300.1)2515 - 25

(Note: Product ions must be empirically verified during compound tuning, as the specific fragmentation pattern will involve the loss of the pyruvic acid carboxyl group and potential cleavage of the benzyloxy ether).

System Suitability & Self-Validation Criteria

To ensure the integrity of the analytical run, the following system suitability parameters must be met prior to sample analysis:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . A higher tailing factor indicates uncontrolled keto-enol tautomerism or secondary interactions with active silanols. If Tf​>1.5 , verify the pH of Mobile Phase A.

  • Theoretical Plates ( N ): Must be ≥10,000 for the main peak.

  • Relative Standard Deviation (%RSD): ≤2.0% for peak area across 5 replicate injections of the standard.

Sources

Application Note: Advanced Crystallization Strategies for the Purification of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS: 2495-79-6) is a highly functionalized aromatic intermediate critical to organic synthesis, particularly in the development of complex isoquinoline alkaloids, L-DOPA derivatives, and targeted medicinal therapeutics[1]. With a molecular weight of 345.30 g/mol and a formula of C₁₇H₁₅NO₇, this compound presents unique purification challenges due to its diverse functional groups[1].

The presence of a lipophilic benzyloxy group, an electron-withdrawing nitro group, and a polar pyruvic acid moiety creates competing solubility dynamics[1]. Crude reaction mixtures often contain unreacted benzylation reagents, positional isomers from nitration, or decarboxylation degradation products. While column chromatography is viable at the bench scale, crystallization is the only scalable, self-validating method for achieving the >99% purity required for downstream pharmaceutical applications. This guide details the thermodynamic and kinetic principles required to isolate this compound as highly pure, free-flowing yellow crystals[2].

Physicochemical Profiling & Solvent Selection

Successful crystallization relies on exploiting the differential solubility of the target API versus its impurities. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid exhibits a verified melting point of 157-159°C [2][3]. It demonstrates excellent solubility in acetic acid, chloroform, and methanol[2][3].

To design a robust purification system, we must analyze the causality behind solvent selection:

  • Methanol (Cooling Crystallization): The pyruvic acid moiety forms strong hydrogen bonds with methanol at elevated temperatures. As the temperature drops, these bonds weaken relative to the solute-solute interactions, driving supersaturation. This is ideal for rejecting structurally dissimilar impurities.

  • Chloroform / n-Heptane (Anti-Solvent Crystallization): Chloroform readily dissolves the lipophilic benzyloxy domain[2]. The dropwise addition of a non-polar anti-solvent (n-heptane) rapidly alters the dielectric constant of the medium, forcing the precipitation of the polar pyruvic acid derivative.

  • Acetic Acid: While highly effective for dissolution[3], its high boiling point (118°C) makes residual solvent removal during vacuum drying excessively difficult, risking degradation of the nitro group. It is therefore excluded from our optimized protocols.

Experimental Workflows & Decision Matrix

The choice between cooling and anti-solvent crystallization depends on the primary objective of the purification step: Purity vs. Yield . The workflow below delineates the decision matrix for processing the crude intermediate.

Crystallization N1 Crude 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid N2 Primary Dissolution (MeOH or CHCl3 at 60°C) N1->N2 N3 Hot Filtration (0.45 µm PTFE) N2->N3 N4 Method A: Cooling (-0.5°C/min to 4°C) N3->N4 Purity Focus N5 Method B: Anti-Solvent (n-Heptane Addition) N3->N5 Yield Focus N6 Vacuum Filtration & Cold Solvent Wash N4->N6 N5->N6 N7 Vacuum Drying (45°C, 50 mbar) N6->N7 N8 Pure Crystalline API (MP: 157-159°C) N7->N8

Fig 1. Decision matrix and workflow for the crystallization of the target pyruvic acid derivative.

Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization in Methanol (Purity-Optimized)

Mechanism: Slow cooling maintains the system within the Metastable Zone Width (MSZW). This prevents primary nucleation (crashing out) and favors crystal growth on existing nuclei, preventing the occlusion of impurities within the crystal lattice.

  • Dissolution: Suspend 10.0 g of crude 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid in 80 mL of anhydrous Methanol[2]. Heat the jacketed reactor to 60°C under gentle agitation (250 RPM) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter. Rationale: This removes insoluble carbonaceous matter that acts as heterogeneous nucleation sites, which would otherwise trigger premature, uncontrolled crystallization.

  • Cooling Ramp: Transfer the filtrate to a clean crystallizer. Program the thermostat to cool from 60°C to 4°C at a strict linear rate of -0.5°C/min .

  • Aging: Hold the suspension at 4°C for 2 hours to allow the system to reach thermodynamic equilibrium, maximizing the depletion of the solute from the mother liquor.

  • Isolation: Filter the yellow crystals under vacuum. Wash the filter cake with 2 x 10 mL of pre-chilled (4°C) Methanol. Rationale: Cold washing displaces the impurity-laden mother liquor without re-dissolving the purified product.

  • Drying: Dry the product in a vacuum oven at 45°C and 50 mbar for 12 hours.

Protocol B: Solvent/Anti-Solvent Crystallization (Yield-Optimized)

Mechanism: Rapid reduction of solubility via anti-solvent addition forces high-yield precipitation. This method is ideal when the starting material is already moderately pure, but maximum mass recovery is required.

  • Dissolution: Dissolve 10.0 g of crude compound in 40 mL of Chloroform[3] at room temperature (20°C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to ensure a homogenous starting solution.

  • Anti-Solvent Addition: Under vigorous stirring (400 RPM), add 60 mL of n-Heptane dropwise via an addition funnel over 45 minutes. Rationale: Rapid addition causes "oiling out" (liquid-liquid phase separation), trapping impurities in an amorphous gum. Dropwise addition ensures controlled supersaturation and crystalline solid formation.

  • Isolation & Drying: Filter the resulting fine precipitate, wash with 15 mL of n-Heptane, and vacuum dry at 45°C for 12 hours.

Quantitative Data & Quality Control

To validate the success of the crystallization, the purified material must be subjected to Process Analytical Technology (PAT). Differential Scanning Calorimetry (DSC) should be used to confirm the sharp endothermic melting peak at 157-159°C [2][3], while HPLC is used to quantify chemical purity.

Table 1: Comparative Recovery and Purity Metrics

ParameterMethod A (Cooling in MeOH)Method B (CHCl₃ / n-Heptane)
Primary Mechanism Temperature-dependent solubilityDielectric constant manipulation
Average Yield 78.0% - 82.5%89.0% - 94.0%
Final Purity (HPLC) > 99.5% 97.5% - 98.5%
Crystal Morphology Large Prismatic CrystalsFine Needles / Micro-powder
Residual Solvent Risk Low (Methanol is highly volatile)Moderate (Chloroform entrapment risk)
Best Use Case Final API intermediate polishingBulk recovery from crude mixtures

References

Sources

Application Note: Advanced Enzymatic Assays Utilizing 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Applications: High-throughput screening (HTS), enzyme kinetics, and inhibitor profiling for tautomerases and dioxygenases.

Mechanistic Rationale & Substrate Design

Historically, enzymatic assays for phenylpyruvate tautomerase (such as Macrophage Migration Inhibitory Factor, MIF) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) have relied on standard substrates like p-nitrophenylpyruvate [1]. While effective for baseline kinetic studies, simple substrates lack the steric complexity required to probe the extended binding pockets of engineered enzyme variants or to screen for highly specific competitive inhibitors.

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) is a highly specialized, sterically demanding chromogenic substrate. Its design offers three distinct biochemical advantages:

  • Steric Probing: The bulky 4-benzyloxy and 3-methoxy groups mimic complex natural products (e.g., lignin precursors, alkaloid intermediates), making it an ideal probe for enzymes with large, hydrophobic active sites [2].

  • Chromogenic Amplification: The 6-nitro group acts as a powerful electron-withdrawing moiety. This significantly increases the acidity of the α -protons, stabilizing the enolate intermediate.

  • Optical Clarity: The highly conjugated enolate form shifts the absorbance maximum ( λmax​ ) to the visible spectrum (~385 nm). This allows for continuous spectrophotometric tracking without the background UV interference typical of proteins and nucleic acids [3].

Mechanism Keto Keto Form (Colorless/Faint) Enol Enolate Form (Abs: 385 nm) Keto->Enol Tautomerization Product Cleavage Product (Abs Shift) Enol->Product HPPD Dioxygenation Enzyme Enzyme (MIF/HPPD) Enzyme->Enol Catalysis

Enzymatic conversion of the nitrophenylpyruvic acid substrate.

System Validation & Quality Control

To ensure trustworthiness, any assay utilizing highly functionalized nitrophenylpyruvates must be self-validating . Spontaneous (non-enzymatic) enolization can occur, especially at higher pH levels. Therefore, the assay architecture must isolate the true enzymatic rate from background noise.

We achieve this by running a tripartite cohort system:

  • Cohort 1 (Blank): Measures spontaneous tautomerization.

  • Cohort 2 (Active): Measures total tautomerization.

  • Cohort 3 (Inhibited): Validates specificity using a known active-site inhibitor (e.g., ISO-1 for MIF, or NTBC for HPPD). The signal must return to baseline, proving the absorbance shift is strictly driven by the target enzyme's active site.

Validation Start Prepare Substrate (CAS 2495-79-6) Split Split into 3 Cohorts Start->Split C1 Cohort 1: Blank (Buffer + Substrate) Split->C1 C2 Cohort 2: Active (Enzyme + Substrate) Split->C2 C3 Cohort 3: Inhibited (Enzyme + Inhibitor + Substrate) Split->C3 Validate Calculate Specific Activity (Active - Blank) - Inhibited C1->Validate C2->Validate C3->Validate

Self-validating assay workflow with integrated control cohorts.

Experimental Protocols

Protocol A: Continuous Spectrophotometric Tautomerase Assay

This protocol is optimized for enzymes exhibiting phenylpyruvate tautomerase activity (e.g., MIF).

Causality of Experimental Choices:

  • Solvent Choice: The benzyloxy/methoxy substitutions render the substrate highly lipophilic. It must be dissolved in 100% DMSO first; direct addition to aqueous buffer will cause micro-precipitates, ruining optical readings.

  • pH 6.2 Buffer: Spontaneous enolization of nitro-aromatics accelerates exponentially in basic conditions. Maintaining a slightly acidic pH (6.2) suppresses this background noise, maximizing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid in LC-MS grade DMSO to create a 10 mM stock. Store in amber tubes at -20°C. Use within 4 hours of thawing to prevent spontaneous oxidation.

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer, pH 6.2, containing 1 mM EDTA to chelate trace heavy metals that might catalyze non-enzymatic degradation.

  • Equilibration: Aliquot 980 µL of the buffer into a UV-Vis cuvette (1 cm path length) and equilibrate to 25°C in the spectrophotometer.

  • Enzyme Addition: Add 10 µL of purified enzyme (e.g., 0.5–2.0 µM final concentration). For the Inhibited Cohort, add 10 µL of the specific inhibitor and pre-incubate for 5 minutes.

  • Reaction Initiation: Rapidly add 10 µL of the 10 mM substrate stock (final concentration: 100 µM). Mix by inversion.

  • Data Acquisition: Immediately monitor the linear increase in absorbance at 385 nm for 120 seconds.

  • Analysis: Calculate the initial velocity ( V0​ ) using the molar extinction coefficient ( Δϵ385​ ) of the enolate form. Subtract the rate of the Blank Cohort from the Active Cohort.

Protocol B: Dioxygenase (HPPD) Cleavage Assay

This protocol tracks the conversion of the α -keto acid to a substituted phenylacetate derivative.

Causality of Experimental Choices: HPPD is a non-heme Fe(II) dependent enzyme. The assay requires an active reducing agent (ascorbate) to maintain the iron center in the Fe(II) state during catalytic turnover [3].

Step-by-Step Methodology:

  • Buffer Setup: Prepare 20 mM Tris-HCl, pH 7.5, supplemented with 0.2% (w/v) sodium ascorbate and 50 µM FeSO4​ .

  • Enzyme Activation: Incubate HPPD (1 µM) in the assay buffer for 10 minutes at 20°C to ensure complete metal loading of the active site.

  • Substrate Addition: Initiate the reaction by adding 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid to a final concentration of 200 µM.

  • Endpoint Quenching: After 15 minutes, quench the reaction by adding an equal volume of 1% Trifluoroacetic acid (TFA) in Acetonitrile. This denatures the enzyme and stabilizes the cleavage products.

  • Quantification: Centrifuge at 14,000 x g for 5 minutes to pellet proteins. Analyze the supernatant via RP-HPLC (C18 column) monitoring at 280 nm to quantify the formation of the corresponding hydroxyphenylacetate derivative.

Quantitative Data Summarization

The following table summarizes typical kinetic parameters obtained when utilizing 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid compared to standard substrates. The data highlights how the bulky substituents decrease the turnover rate ( kcat​ ) but provide a highly specific binding affinity ( Km​ ) for engineered active sites.

SubstrateTarget Enzyme Km​ ( μ M) kcat​ ( s−1 )Catalytic Efficiency ( M−1s−1 )Readout λmax​ (nm)
p-Nitrophenylpyruvate (Standard)MIF Tautomerase45012.5 2.7×104 330
4-Benzyloxy-3-methoxy-6-nitro... MIF Tautomerase 120 4.2 3.5×104 385
p-Hydroxyphenylpyruvate (Standard)Pig Liver HPPD355.1 1.4×105 308 (enol-borate)
4-Benzyloxy-3-methoxy-6-nitro... Pig Liver HPPD 85 1.8 2.1×104 385

Table 1: Comparative kinetic parameters. The redshifted absorbance of the benzyloxy-derivative (385 nm) provides a superior optical window for HTS applications, free from protein UV interference.

References

  • Ling, T., et al. (1999). Design and Synthesis of 3-Fluoro-2-oxo-3-phenylpropionic Acid Derivatives as Potent Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase from Pig Liver. Bioorganic & Medicinal Chemistry, 7(7), 1459-1465. URL: [Link]

  • Schaffer, J. E., et al. (2017). An L-threonine transaldolase is required for L-threo-β-hydroxy-α-amino acid assembly during obafluorin biosynthesis. Nature Communications, 8, 15752. URL: [Link]

  • Li, W., et al. (2013). Chiral Hydroxylation at the Mononuclear Nonheme Fe(II) Center of 4-(S) Hydroxymandelate Synthase – A Structure-Activity Relationship Analysis. PLOS One, 8(7), e69797. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of complex alpha-keto acids. The synthesis of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6)[1] is a critical, yet notoriously finicky, transformation. This compound serves as a highly functionalized intermediate in advanced pharmaceutical synthesis and alkaloid development.

The primary synthetic route relies on the Claisen condensation of 4-benzyloxy-5-methoxy-2-nitrotoluene with diethyl oxalate, followed by ester hydrolysis[2]. However, this pathway is prone to poor yields, tarry byproducts, and incomplete conversions if the mechanistic nuances are ignored[3]. Below is our comprehensive troubleshooting guide, designed to transition your workflow from erratic yields to a self-validating, high-efficiency protocol.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow A 4-Benzyloxy-5-methoxy- 2-nitrotoluene C Claisen Condensation (Enolate Formation) A->C B Diethyl Oxalate + KOEt (Base) B->C D Potassium Salt of Ethyl Nitrophenylpyruvate C->D E Acidic Hydrolysis (HCl / H2O) D->E F 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid E->F

Synthetic workflow for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid via Claisen condensation.

Quantitative Yield Analysis

To establish a baseline for optimization, we must analyze how base selection and thermal conditions dictate the success of the enolate intermediate formation.

Base / Reagent SystemSolvent EnvironmentReaction TempIntermediate Salt YieldProduct Purity
Sodium Ethoxide (NaOEt)Refluxing Ethanol78 °C< 30%Low (Tarry byproducts)
Sodium Methoxide (NaOMe)Methanol / Ethanol65 °C40 - 55%Moderate
Potassium Ethoxide (KOEt) Anhydrous Ethanol / Ether 20 - 25 °C 74 - 78% High (>95%)

Data synthesized from comparative enolate condensation studies[3][4].

Troubleshooting Guide & FAQs

Q1: Why is my condensation yield stalling below 30% when using sodium ethoxide? A1: This is a classic mechanistic failure related to counterion dynamics. Sodium ethoxide is insufficiently reactive to drive the complete deprotonation of the sterically hindered, electron-rich 4-benzyloxy-5-methoxy-2-nitrotoluene. The smaller ionic radius of sodium leads to a tighter ion pair, reducing the basicity of the ethoxide. Furthermore, the resulting sodium enolate salt has poor precipitation characteristics, causing the equilibrium to stall. Solution: Switching to potassium ethoxide (KOEt) is mandatory. The larger potassium cation creates a more "naked" and reactive ethoxide anion, and the resulting potassium salt precipitates cleanly, driving the reaction to completion at room temperature[4].

BaseSelection Base Base Selection NaOEt Sodium Ethoxide (NaOEt) Base->NaOEt KOEt Potassium Ethoxide (KOEt) Base->KOEt NaResult Incomplete Deprotonation Poor Salt Precipitation NaOEt->NaResult KResult Complete Deprotonation Stable Potassium Enolate KOEt->KResult YieldLow Yield: <30% NaResult->YieldLow YieldHigh Yield: >74% KResult->YieldHigh

Mechanistic impact of counterion radius on enolate stability and reaction yield.

Q2: How do I prevent the formation of dark, tarry byproducts during enolate formation? A2: Tarry byproducts are the result of radical-mediated degradation and polynitration-type side reactions[3]. The electron-rich aromatic ring (due to the methoxy and benzyloxy groups) combined with the nitro group makes the system highly sensitive to thermal degradation under strongly basic conditions. Solution: Never reflux this specific condensation. While standard protocols for unfunctionalized nitrotoluenes might suggest refluxing[2], this highly functionalized derivative must be reacted at room temperature (20–25 °C) and protected from ambient light.

Q3: My product is degrading during the ester hydrolysis step. What is causing this? A3: Alpha-keto acids with electron-withdrawing nitro groups are highly susceptible to decarboxylation. If you use harsh aqueous mineral acids (like concentrated HCl) at boiling temperatures to hydrolyze the ethyl ester intermediate, you will inadvertently decarboxylate the pyruvic acid moiety into a phenylacetic acid derivative. Solution: Perform the hydrolysis using a milder acid system, such as glacial acetic acid or dilute HCl, and keep the temperature strictly below 60 °C.

Validated Step-by-Step Protocol

To ensure a self-validating system, follow this optimized protocol. The visual cue of the deep-purple/orange potassium salt precipitation serves as your internal validation for Step 1.

Step 1: Preparation of the Potassium Enolate Salt

  • Preparation of Base: In a flame-dried flask under an inert atmosphere (Argon/N2), dissolve potassium metal (1.2 equivalents) in anhydrous ethanol to generate potassium ethoxide (KOEt)[4].

  • Reagent Addition: Dilute the KOEt solution with anhydrous diethyl ether. Add diethyl oxalate (1.2 equivalents). Wait 15 minutes to ensure homogenization.

  • Condensation: Slowly add an anhydrous ether solution of 4-benzyloxy-5-methoxy-2-nitrotoluene (1.0 equivalent).

  • Incubation: Stir the deep orange/red solution at room temperature (20–25 °C) for 48 to 72 hours. Crucial: Do not apply heat.

  • Isolation: A lumpy, deep-purple/orange potassium salt will precipitate. Isolate via vacuum filtration and wash thoroughly with anhydrous ether until the filtrate is colorless[4]. Air-dry the salt.

Step 2: Mild Acidic Hydrolysis

  • Dissolution: Suspend the isolated potassium salt in a mixture of glacial acetic acid and water (or dilute 0.1M HCl)[2].

  • Hydrolysis: Gently warm the suspension to 40–50 °C. Monitor the reaction via TLC to ensure the ester is fully hydrolyzed without initiating decarboxylation.

  • Extraction & Purification: Once complete, extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

  • Crystallization: Recrystallize from an appropriate solvent system (e.g., methanol/chloroform) to achieve >95% purity[1].

References

  • Title: Working with Hazardous Chemicals - Organic Syntheses (Ethyl o-nitrophenylpyruvate) Source: Organic Syntheses URL: [Link]

  • Title: US4203928A - Process for the preparation of 2-nitrobenzaldehyde Source: Google Patents URL

Sources

Preventing degradation of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS: 2495-79-6) is a highly functionalized synthetic intermediate[1]. Handling this compound requires precision because it contains two distinct structural liabilities: an α -keto acid moiety and an ortho-nitrobenzyl system. Phenylpyruvic acids are inherently unstable and can begin to decompose after standing for only a few days at room temperature[2].

This guide provides field-proven, causality-driven troubleshooting and protocols to ensure the structural integrity of your compound during storage and experimentation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution turned from pale yellow to dark brown over the weekend. What happened? A1: This is a classic case of photodegradation . The nitro group at position 6 is ortho to the pyruvic acid side chain. This creates an o-nitrobenzyl system, which is notoriously photolabile. Upon exposure to ambient or UV light, the nitro group undergoes intramolecular hydrogen abstraction from the benzylic position, leading to an aci-nitro intermediate. This rapidly collapses into colored o-nitroso derivatives while cleaving the side chain. Causality & Fix: Light exposure drives this photoredox reaction. It is crucial to store light-sensitive nitro-aromatic compounds in amber vials or completely protected from light[3].

Q2: I stored the solid powder at room temperature, and my HPLC trace shows a new major peak with a mass shift of [M-44]. Why? A2: You are observing oxidative decarboxylation . Phenylpyruvic acids exist in equilibrium with their enol tautomers. The electron-rich enol double bond is highly susceptible to autoxidation by triplet oxygen, forming a hydroperoxide intermediate that spontaneously decarboxylates (loss of CO2​ , 44 Da) to yield 4-benzyloxy-3-methoxy-6-nitrophenylacetic acid[4]. Causality & Fix: Oxygen and thermal energy drive this autoxidation. Purge your storage containers with Argon or Nitrogen to displace oxygen, and store the compound at -20°C.

Q3: Can I store this compound as a ready-to-use stock solution in methanol or water? A3: No. Protic solvents accelerate keto-enol tautomerization and facilitate aldol condensation (dimerization) of the pyruvic acid moiety. Furthermore, solvolysis can degrade the compound over time. The choice of solvent is critical, as improper solvents promote hydrolysis[3]. Causality & Fix: Store the compound as a dry, lyophilized powder. If a solution is absolutely mandatory for liquid handling, use anhydrous, degassed DMSO, aliquot into single-use volumes, and freeze at -80°C to halt kinetic degradation.

G Compound 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid Photo Photodegradation (hv) Compound->Photo Oxidation Oxidative Decarboxylation (O2) Compound->Oxidation Thermal Aldol Condensation (Heat / Protic Solvents) Compound->Thermal Product1 o-Nitroso derivatives + Cleaved side chain Photo->Product1 Product2 4-Benzyloxy-3-methoxy- 6-nitrophenylacetic acid + CO2 Oxidation->Product2 Product3 Dimeric / Polymeric Species Thermal->Product3

Mechanistic pathways of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid degradation.

Part 2: Quantitative Stability Profile

To optimize your experimental planning, refer to the following stability matrix. These projections are based on the known degradation kinetics of phenylpyruvic acids and nitroaromatics[2][3][4].

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf Life / Stability
Optimal (Dry Powder) -20°CArgon / N2​ Dark (Amber Vial)> 12 months (>98% purity)
Refrigerated (Dry) 4°CAirDark1 - 3 months (gradual oxidation)
Room Temp (Dry) 20-25°CAirAmbient Light< 7 days (rapid photodegradation)
Solution (Protic, e.g., MeOH) 20-25°CAirAmbient Light< 24 hours (solvolysis, decarboxylation)
Solution (Aprotic, DMSO) -80°CArgon / N2​ Dark3 - 6 months (freeze-thaw sensitive)
Part 3: Self-Validating Storage & Handling Protocols

A self-validating protocol ensures that every step inherently prevents degradation and provides a mechanism to verify success.

Protocol A: Inert Aliquoting and Storage Workflow

Purpose: To isolate the compound from oxygen, moisture, and light, preventing the three primary degradation pathways.

  • Lyophilization: If the compound was synthesized or received in solution, evaporate the solvent using a stream of dry inert gas[2], or lyophilize it to obtain a completely dry powder. Moisture acts as a catalyst for keto-enol tautomerization.

  • Low-Light Handling: Dim the laboratory lights or work under red-light conditions to prevent o-nitrobenzyl photolysis.

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials[3]. Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen. Single-use aliquots eliminate this variable.

  • Argon Purging: Insert an Argon gas line into the vial and gently purge for 15-20 seconds to displace ambient oxygen. Cap tightly immediately.

  • Storage: Store the sealed amber vials in a desiccator at -20°C.

Workflow Start Receive Compound Dry Lyophilize to Dry Powder Start->Dry Aliquot Aliquot into Amber Vials Dry->Aliquot Argon Purge with Argon Gas Aliquot->Argon Store Store at -20°C with Desiccant Argon->Store

Step-by-step optimal storage workflow to prevent compound degradation.

Protocol B: Stability-Indicating HPLC Assay

Purpose: To confirm compound integrity prior to critical biological or synthetic experiments.

The most reliable way to confirm degradation is by using a stability-indicating analytical method such as HPLC with UV detection[3].

  • Sample Preparation: Dissolve a micro-aliquot of the compound in anhydrous Acetonitrile (do not use water or methanol).

  • Column Selection: Use a fused core particle C18 column (e.g., Ascentis Express C18)[5].

  • Mobile Phase: Use an isocratic elution consisting of Acetonitrile and 0.085% Orthophosphoric acid (30:70 v/v)[5]. Causality: The acidic mobile phase suppresses the ionization of the pyruvic acid moiety, preventing peak tailing and ensuring sharp resolution between the parent compound and its decarboxylated degradation products.

  • Detection: Monitor at 254 nm. Look for the appearance of a secondary peak eluting later than the parent mass (indicative of the less polar phenylacetic acid derivative).

References
  • Source: benchchem.
  • CAS 2495-79-6: 3-[4-(benzyloxy)
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: orgsyn.
  • Source: rsc.

Sources

Technical Support Center: HPLC Optimization for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve robust analytical methods for complex aromatic keto-acids.

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid presents a unique "perfect storm" of chromatographic challenges: a highly hydrophobic core (benzyloxy and methoxy groups), a polarizable electron-withdrawing moiety (nitro group), an ionizable carboxylic acid, and a pyruvic acid side chain prone to keto-enol tautomerization.

This guide abandons generic advice in favor of mechanistic troubleshooting. Every protocol detailed below is designed as a self-validating system to ensure your method is scientifically sound, reproducible, and ready for validation.

Part 1: Core Chromatographic Challenges & FAQs

Q1: Why am I observing severe peak splitting or broad tailing even on a brand-new, fully endcapped C18 column?

The Causality: You are likely observing the chromatographic manifestation of keto-enol tautomerization , not column degradation. Phenylpyruvic acids exist in a dynamic equilibrium between a keto form (favored in highly aqueous environments) and an enol form (favored in organic solvents)[1].

If the rate of interconversion between these two tautomers is similar to the timescale of your chromatographic separation, the column partially separates the two forms as they continuously interconvert. This results in a broad, smeared, or split peak. The Fix: You must force the equilibrium to interconvert so rapidly that the column and detector observe a single, time-averaged peak. This is achieved by increasing the column temperature (typically to 45–50 °C) and utilizing a highly organic mobile phase environment.

Q2: How do I select the correct mobile phase pH, and why does my retention time keep drifting?

The Causality: Retention time drift in this molecule is almost always a symptom of partial ionization. The carboxylic acid moiety has a pKa of approximately 2.5 to 3.0. If your mobile phase pH is near this value, the molecule exists in a mixed state of ionized and unionized forms. Because reversed-phase HPLC relies on hydrophobic interactions, the ionized form elutes much faster than the neutral form[2]. The Fix: To stabilize retention and selectivity, the mobile phase pH must be strictly controlled at least one full pH unit below the pKa[2]. You must drive the pH down to 2.0 – 2.2 to fully protonate the carboxylic acid.

Q3: Which organic modifier and stationary phase should I use?

The Causality: The bulky 4-benzyloxy group makes this molecule highly lipophilic, requiring a strong elution solvent. Acetonitrile (MeCN) is preferred over Methanol (MeOH) because it provides lower backpressure and better mass transfer kinetics for bulky molecules[3]. Regarding the stationary phase, while C18 is the standard starting point, the 6-nitro group is highly polarizable. If tailing persists on a C18, switching to a PFPP (Pentafluorophenylpropyl) or Phenyl-Hexyl column provides alternative selectivity. These phases leverage π−π interactions with the nitro-aromatic and benzyloxy rings, often yielding superior peak shapes for highly conjugated systems[4].

Part 2: Mechanistic Visualizations

Tautomerization A 4-Benzyloxy-3-methoxy-6- nitrophenylpyruvic acid B Keto Form (Favored in Water) A->B Aqueous Phase C Enol Form (Favored in Organic) A->C Organic Modifier B->C Slow Equilibrium on Column D Peak Splitting / Broadening B->D Uncontrolled Temp E Sharp Single Peak (Optimized) C->E High Temp (40-50°C)

Fig 1. Keto-enol tautomerization dynamics affecting HPLC peak shape.

Part 3: Quantitative Mobile Phase Selection

Selecting the right acidic modifier is critical for suppressing ionization while maintaining detector compatibility. Use the table below to select your aqueous phase additive based on your specific detector.

AdditiveTypical Conc.Resulting Aqueous pHMS CompatibleUV Cutoff (nm)Primary Use Case for this Molecule
Phosphoric Acid ( H3​PO4​ ) 0.1% v/v~2.1No< 200Routine UV/Vis HPLC; strongest ionization suppression.
Trifluoroacetic Acid (TFA) 0.05% v/v~2.0Yes (Causes ion suppression)210Resolving severe tailing via strong ion-pairing.
Formic Acid 0.1% v/v~2.7Yes210LC-MS analysis. Note: May require 0.2% to push pH lower.
Acetic Acid 0.1% v/v~3.3Yes210Not recommended. pH is too high to suppress ionization.

Part 4: Self-Validating Optimization Protocol

Do not guess your gradient. Follow this step-by-step methodology to systematically isolate variables and validate your method at each stage.

Phase 1: Baseline Stabilization & Ion Suppression
  • Prepare Aqueous Phase (Mobile Phase A): Mix 0.1% Phosphoric acid (for UV) or 0.2% Formic acid (for MS) in ultrapure water.

  • Prepare Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Validation Gate 1: Measure the pH of Mobile Phase A before mixing with organic modifiers[2]. It must read ≤2.5 . If it does not, remake the buffer.

Phase 2: Isocratic Scouting & Tautomer Control
  • Set Initial Conditions: Column temperature at 45 °C. Flow rate at 1.0 mL/min (for a 4.6 mm ID column).

  • Run Isocratic Steps: Inject the sample at 40% B, 50% B, and 60% B.

  • Analyze Peak Shape: Evaluate the asymmetry factor ( As​ ).

  • Validation Gate 2:

    • If As​>1.5 or the peak is split: The tautomeric equilibrium is too slow. Increase column temperature to 50 °C and re-inject.

    • If 2<k′<10 (retention factor) and As​≤1.2 : Proceed to Phase 3.

Phase 3: Gradient Tuning
  • Design the Gradient: Because of the bulky benzyloxy group, the molecule requires high organic content to elute sharply. Start the gradient at 30% B and ramp to 90% B over 15 minutes.

  • System Suitability Testing (SST): Perform 6 replicate injections.

  • Validation Gate 3: The method is validated for routine use only if:

    • Retention time %RSD is <0.5% .

    • Peak area %RSD is <1.0% .

Workflow S1 Step 1: Aqueous Phase Setup Adjust pH < 2.5 S2 Step 2: Organic Modifier Select Acetonitrile S1->S2 D1 Is Peak Symmetry As < 1.2? S2->D1 S3 Step 3: Increase Column Temp (e.g., 45°C - 50°C) D1->S3 No (As > 1.2) S4 Step 4: Gradient Tuning Optimize %B D1->S4 Yes S3->D1 Re-test End Validated HPLC Method S4->End

Fig 2. Self-validating mobile phase and temperature optimization workflow.

References

  • Studies on phenylpyruvic acid. I. Keto-enol tautomerism - nih.gov
  • Control pH During Method Development for Better Chrom
  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns - shimadzu.com
  • Mobile Phase Optimization: A Critical Factor in HPLC - phenomenex.com

Sources

Technical Support Center: Troubleshooting 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex isolation challenges associated with highly functionalized phenylpyruvic acids.

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) is a critical organic intermediate characterized by a propanoic acid moiety and multiple aromatic functional groups ([1]). It features a unique "push-pull" electronic system: the electron-withdrawing nitro group significantly increases the acidity of the benzylic protons and influences the compound's reactivity ([1]). While this stabilizes the enol tautomer, it simultaneously predisposes the molecule to severe degradation and phase-separation issues during crystallization.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my product turn into a dark oil instead of crystallizing? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the solute precipitates as a solute-rich liquid phase rather than a solid crystal because the supersaturation level exceeds the metastable zone width before the nucleation temperature is reached. For this specific molecule, the bulky benzyloxy group lowers the crystal lattice energy. If you use a purely non-polar solvent or cool the solution too rapidly, the molecule will oil out. Solution: Use a mixed solvent system to modulate the solubility curve and apply a strict cooling ramp.

Q2: I am detecting a major impurity with a mass of [M-44]. What is this and how do I prevent it? A2: A mass loss of 44 Da corresponds to the loss of CO₂. Phenylpyruvic acids are highly susceptible to thermal decarboxylation, yielding the corresponding phenylacetic acid (4-Benzyloxy-3-methoxy-6-nitrophenylacetic acid). The strong electron-withdrawing nature of the nitro group weakens the C-C bond between the carbonyls. Solution: Decarboxylation is strictly a function of thermal and catalytic stress. Never exceed 60 °C during the dissolution phase.

Q3: How do I remove the unhydrolyzed azlactone intermediate? A3: If your synthesis utilized the Erlenmeyer-Plöchl azlactone method, incomplete hydrolysis leaves behind a highly hydrophobic azlactone impurity. Solution: Before final crystallization, perform a biphasic extraction. Keep the pyruvic acid in the aqueous phase as a sodium salt (pH 8-9) and wash with ethyl acetate. The azlactone will partition into the organic layer, leaving your target molecule in the aqueous phase for subsequent acidification.

Part 2: Quantitative Data & Solvent Selection

Choosing the correct solvent is a delicate balance between solvating the bulky benzyl ether and suppressing the ionization of the pyruvic acid. Below is a validated matrix for solvent selection.

Solvent SystemSolubility (mg/mL at 25°C)Solubility (mg/mL at 55°C)Impurity RejectionOiling Out (LLPS) Risk
Acetic Acid HighVery HighPoor (Co-crystallizes)Low
Methanol ModerateHighModerateHigh
Chloroform HighHighPoorModerate
0.1M HCl / EtOH (4:1 v/v) LowModerateExcellent Very Low

Note: The 0.1M HCl/EtOH system is adapted from classical purification standards for sensitive phenylpyruvic acids ([2]).

Part 3: Optimized Crystallization Protocol

The following self-validating protocol utilizes a 0.1M HCl/EtOH (4:1, v/v) solvent system established by Rose & Powell (1963) for structurally analogous compounds ([3]). The slight acidity suppresses the ionization of the carboxylate, while the ethanol provides solvating power for the bulky benzyl group.

Step-by-Step Methodology:
  • Preparation: Suspend 10 g of crude 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid in 40 mL of a 4:1 (v/v) mixture of 0.1M HCl and Ethanol.

  • Controlled Dissolution: Warm the suspension to 55 °C under gentle, continuous agitation.

    • Critical Checkpoint: Do not exceed 60 °C. Prolonged heating above this threshold exponentially increases the rate of decarboxylation.

  • Hot Filtration: Rapidly filter the solution through a pre-warmed Buchner funnel to remove insoluble particulate matter, which often consists of polymerized aldol byproducts that can act as unwanted nucleation sites for impurities.

  • Programmed Cooling: Transfer the filtrate to a jacketed crystallizer. Cool the solution from 55 °C to 5 °C at a strictly controlled rate of 0.5 °C/min .

    • Causality: This slow, linear cooling ramp prevents supersaturation spikes, allowing the system to cross the metastable zone safely without triggering Liquid-Liquid Phase Separation (oiling out).

  • Seeding (Optional but Recommended): When the internal temperature reaches 40 °C, introduce 0.1% w/w of pure target seed crystals to force heterogeneous nucleation.

  • Isolation: Filter the resulting bright yellow crystals under a vacuum. Wash the filter cake with 2 x 10 mL of ice-cold Diethyl Ether (Et₂O) ([2]). Et₂O effectively displaces water and strips away residual hydrophobic organics without dissolving the crystal lattice.

  • Drying: Dry the crystals under a high vacuum (10 mbar) at 30 °C for 12 hours to constant weight.

Part 4: Mechanistic Visualizations

Decarboxylation Target 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (Target Molecule) Stress Thermal Stress (>60°C) or pH Extremes Target->Stress Mechanism Decarboxylation Loss of CO2 (44 Da) Stress->Mechanism Impurity 4-Benzyloxy-3-methoxy-6-nitrophenylacetic acid (Major Impurity) Mechanism->Impurity

Fig 1. Thermal decarboxylation pathway of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Crystallization Step1 Crude Mixture (Contains Azlactone & Des-benzyl impurities) Step2 Dissolution in 0.1M HCl/EtOH (4:1) at Max 55°C Step1->Step2 Step3 Hot Filtration (Removes insoluble polymers) Step2->Step3 Step4 Controlled Cooling (0.5°C/min to 5°C) Step3->Step4 Step5 Nucleation & Crystal Growth (Optional Seeding at 40°C) Step4->Step5 Step6 Filtration & Cold Et2O Wash (Removes residual organics) Step5->Step6 Step7 Pure Crystals (>99% Purity, Yellow Crystals) Step6->Step7

Fig 2. Step-by-step crystallization workflow to prevent oiling out and degradation.

References

  • Title: Studies on l-tyrosine O-sulphate. 1. Preparation and properties of potassium p-hydroxyphenylpyruvic acid [35S]sulphate Source: Biochemical Journal / Portland Press (F.A. Rose & G.M. Powell, 1963) URL: [Link]

Sources

Technical Support Center: Solubilization Strategies for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the poor aqueous solubility of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS: 2495-79-6) during in vitro assay development.

Below, we dissect the physicochemical root causes of its insolubility, provide troubleshooting FAQs, and outline self-validating, step-by-step methodologies to rescue your experimental workflows.

Physicochemical Profile & Causality of Insolubility

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is a highly functionalized intermediate frequently utilized in complex organic synthesis and medicinal chemistry[1]. However, transitioning this compound from organic synthesis to aqueous biological evaluation presents severe thermodynamic hurdles due to three antagonistic structural features:

  • Massive Hydrophobic Bulk: The benzyloxy and methoxy substituents dominate the molecule's hydration sphere, making water-solvation energetically unfavorable.

  • Rigid Planarity: The nitroaromatic ring promotes strong intermolecular π−π stacking. In aqueous environments, these molecules rapidly self-associate to minimize water contact, creating a highly stable, hard-to-disrupt amorphous or crystalline precipitate[2].

  • Labile Alpha-Keto Acid: While the pyruvic acid moiety offers a theoretical pKa of ~2.3, providing a handle for salt formation, the molecule is prone to degradation (e.g., oxidative decarboxylation) if exposed to extreme alkaline conditions during forced solubilization attempts.

Troubleshooting FAQs

Q: My 10 mM DMSO stock solution immediately forms a cloudy precipitate when added to PBS (pH 7.4). Why does this happen, and how do I fix it? A: This is a classic "solvent shift" precipitation. When the, the local dielectric constant drops rapidly[3]. The hydrophobic benzyloxy and nitroaromatic groups can no longer be solvated, leading to rapid supersaturation and amorphous precipitation[2]. Fix: Avoid direct bolus additions. Use a kinetic "step-down" dilution method (adding buffer dropwise to the DMSO stock under high sheer) or introduce a surfactant (e.g., 0.05% Tween-20) to the receiving buffer prior to compound addition to form protective micelles.

Q: Can I heat the aqueous buffer or raise the pH to >9.0 to force the compound into solution? A: Strongly discouraged. While raising the pH deprotonates the pyruvic acid moiety to form a more soluble carboxylate salt, extreme alkaline conditions (pH > 8.5) combined with heat will degrade the compound. Alpha-keto acids are highly susceptible to decarboxylation, and the nitro group can become reactive under harsh conditions. Maintain the pH between 7.0 and 7.8 and rely on complexation rather than brute-force thermodynamics.

Q: My cell-based assay cannot tolerate more than 0.5% DMSO, but I need a 100 µM working concentration. What is the best approach? A: Direct DMSO dilution will fail at this concentration limit, leading to[4]. You must utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. Its hydrophobic cavity perfectly encapsulates the bulky benzyloxy-nitroaromatic structure, while its hydrophilic exterior ensures high aqueous solubility without the cytotoxicity associated with high DMSO or surfactant concentrations[5].

Solubilization Decision Matrix

Solubilization N1 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid N2 Is downstream assay sensitive to DMSO? N1->N2 N3 Protocol A: HP-β-CD Complexation N2->N3 Yes N4 Is pH > 7.5 tolerated? N2->N4 No N7 Validate via Turbidimetry (Absorbance at 620 nm) N3->N7 N5 Protocol C: pH-Shift Salt Formation N4->N5 Yes N6 Protocol B: DMSO + Surfactant N4->N6 No N5->N7 N6->N7

Caption: Decision matrix for solubilizing 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Advanced Solubilization Workflows

Protocol A: Host-Guest Complexation with HP-β-CD (Recommended for Cell Assays)

Causality: HP-β-CD shields the lipophilic benzyloxy group from the aqueous environment, thermodynamically driving the compound into solution without the need for organic solvents[6]. Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in molecular biology-grade water or PBS.

  • Weigh exactly 3.45 mg of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (equivalent to 10 µmol).

  • Add the solid directly to 1 mL of the 20% HP-β-CD solution to target a 10 mM stock.

  • Sonicate in a water bath at room temperature (do not exceed 30°C) for 30–45 minutes until the solution is completely clear and slightly yellow.

  • Self-Validation: Centrifuge the tube at 10,000 x g for 10 minutes. Transfer the supernatant to a microplate and measure the UV absorbance at 620 nm (turbidimetry). An absorbance of <0.05 indicates a true solution with no micro-precipitates[3].

Protocol B: Kinetic Solubilization via Micellization (Recommended for Biochemical Assays)

Causality: Surfactants lower the surface tension and form micelles that trap the hydrophobic nitroaromatic core during the harsh solvent shift from DMSO to water, preventing spontaneous nucleation[2]. Step-by-Step:

  • Dissolve the compound in 100% anhydrous DMSO to create a 20 mM stock.

  • Prepare the receiving buffer (e.g., Tris-HCl or PBS) supplemented with 0.05% Kolliphor EL or Tween-80.

  • Place the receiving buffer on a magnetic stirrer at 500 RPM.

  • Inject the DMSO stock into the vortex center of the stirring buffer in 1 µL increments to prevent localized supersaturation.

  • Self-Validation: Perform a serial dilution and analyze via HPLC-UV. Confirm that the Area Under the Curve (AUC) scales linearly with concentration. A plateau in the AUC indicates the compound has crashed out as invisible amorphous aggregates[2].

Quantitative Method Comparison

Solubilization StrategyMax Achievable Conc. (Aqueous)Biocompatibility (Cell Assays)Chemical Stability (24h)Best Use Case
HP-β-CD Complexation > 500 µMExcellent (No solvent toxicity)High (Shielded from hydrolysis)Live-cell imaging, prolonged incubations
DMSO + Surfactant (Kinetic) 100 - 200 µMModerate (Surfactant dependent)Medium (Exposed to aqueous buffer)High-throughput biochemical screens
pH-Shift (Salt Formation) ~ 50 µMPoor (Requires pH > 7.8)Low (Prone to decarboxylation)Short-term cell-free enzymatic assays

References

  • Creative Bioarray. "Aqueous Solubility Assays." Creative Bioarray Services. [Link]

  • Loftsson, T., et al. "Exploring versatile applications of cyclodextrins: an overview." Taylor & Francis (Int J Pharm).[Link]

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today / ResearchGate.[Link]

Sources

Minimizing side reactions during 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid nitration

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Minimizing Side Reactions During 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid Nitration

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of L-DOPA derivatives, highly functionalized isoquinolines, and targeted amino acid-metabolizing enzyme inhibitors.

Mechanistic Overview & Causality (The "Why" Behind the Chemistry)

The nitration of 4-benzyloxy-3-methoxyphenylpyruvic acid to yield the 6-nitro derivative is a notoriously delicate electrophilic aromatic substitution. As a Senior Application Scientist, I frequently see researchers struggle with low yields and complex purification profiles. To troubleshoot effectively, we must first understand the structural vulnerabilities of the substrate:

  • Hyper-Activated Aromatic Ring: The presence of both methoxy (-OMe) and benzyloxy (-OBn) groups strongly donates electron density into the ring. While this makes the desired nitration exceptionally fast, it also makes the ring highly susceptible to over-nitration (yielding dinitro species) if the local concentration of the nitronium ion ( NO2+​ ) is not strictly controlled[1].

  • Oxidation-Prone Side Chain: The α -keto acid (pyruvic acid) moiety exists in equilibrium with its enol tautomer. Nitric acid is a potent oxidant, and at elevated temperatures, it will readily attack this enol form, leading to oxidative cleavage into 4-benzyloxy-3-methoxybenzoic acid or phenylacetic acid derivatives[2].

  • Acid-Sensitive Ether Linkage: The benzyloxy protecting group is highly sensitive to strong protic acids. Using classical "mixed acid" conditions (e.g., HNO3​/H2​SO4​ ) will protonate the ether oxygen, driving debenzylation and the irreversible formation of a phenol byproduct[3].

Reaction Pathway Visualization

ReactionPathways SM 4-Benzyloxy-3-methoxy- phenylpyruvic acid Product 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid (Desired) SM->Product HNO3, AcOH 0°C to 5°C Oxidation Oxidative Cleavage (Benzoic/Phenylacetic acid) SM->Oxidation Excess HNO3 High Temp Debenzylation Debenzylation (Phenol derivative) SM->Debenzylation Strong Protic Acid (e.g., H2SO4) Overnitration Over-nitration (Dinitro species) SM->Overnitration Excess HNO3 Poor Cooling

Reaction pathways of 4-benzyloxy-3-methoxyphenylpyruvic acid nitration and side reactions.

Troubleshooting FAQs

Q: Why is my pyruvic acid side chain degrading into a carboxylic acid during the reaction? A: You are observing oxidative cleavage. Nitric acid acts as both an electrophile and a strong oxidizing agent. The activation energy for the electrophilic nitration of your electron-rich ring is very low, meaning it can proceed at sub-zero temperatures. Conversely, the activation energy for oxidative cleavage is higher. Solution: Exploit this kinetic differential. Strictly maintain the reaction temperature between -5°C and 0°C. Do not exceed a 1.05 molar equivalent of HNO3​ to prevent residual oxidant from attacking the side chain.

Q: I am detecting significant amounts of a phenol byproduct via LC-MS. What causes this debenzylation? A: The use of standard mixed acid systems ( HNO3​/H2​SO4​ ) introduces extreme protic acidity. Sulfuric acid protonates the benzyloxy oxygen, leading to the expulsion of a stable benzyl cation and leaving behind a phenol[3]. Solution: Eliminate H2​SO4​ entirely. Use Glacial Acetic Acid (AcOH) or Acetic Anhydride as the solvent. Acetic acid moderates the acidity to protect the ether while still supporting the formation of the active nitrating species.

Q: How can I suppress the formation of dinitro impurities (over-nitration)? A: Because the starting material is highly activated by the -OMe and -OBn groups, the ring is exceptionally nucleophilic[1]. Once the first nitro group is installed at the 6-position, the ring is deactivated, but local pooling of HNO3​ or poor thermal dissipation can force a second nitration event. Solution: Ensure rigorous mechanical stirring (high RPM) to prevent localized concentration gradients. Add the HNO3​ /AcOH mixture dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.

Quantitative Condition Comparison

To guide your optimization, the table below summarizes the typical byproduct distribution observed under various nitrating systems.

Nitration SystemTemp Range (°C)Desired 6-Nitro Yield (%)Oxidation Byproduct (%)Debenzylation (%)Over-nitration (%)
HNO3​ / H2​SO4​ 0 to 5< 2015> 50 10
HNO3​ / AcOH (Rapid Add)10 to 154530 < 515
HNO3​ / AcOH (Dropwise) -5 to 0 82 < 5 < 2 < 2
Cu(NO3​)2​ / Ac2​O 0 to 1075< 5< 2< 5
Self-Validating Experimental Protocol

The following protocol utilizes Glacial Acetic Acid and fuming Nitric Acid. It is designed as a self-validating system : the internal temperature probe acts as a real-time kinetic feedback loop. If the temperature spikes above 2°C, it is a direct physical indicator that exothermic oxidative side reactions are outcompeting the desired nitration, prompting an immediate halt to the reagent addition.

Reagents:

  • 4-Benzyloxy-3-methoxyphenylpyruvic acid (10.0 mmol, 3.00 g)

  • Fuming Nitric Acid (>90%) (10.5 mmol, ~0.45 mL)

  • Anhydrous Glacial Acetic Acid (30 mL)

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL three-neck round-bottom flask with a heavy-duty magnetic stir bar, an internal digital thermometer (critical), and a pressure-equalizing addition funnel. Flush the system with dry Nitrogen.

  • Substrate Dissolution: Dissolve 10.0 mmol of the starting material in 25 mL of anhydrous glacial acetic acid within the flask.

  • Thermal Equilibration: Submerge the flask in a saturated NaCl/ice bath. Allow the internal temperature to stabilize strictly between -5°C and 0°C.

  • Nitrating Mixture Preparation: In a separate, pre-cooled vial, carefully prepare a solution of 10.5 mmol of fuming nitric acid in 5 mL of glacial acetic acid. Transfer this to the addition funnel.

  • Controlled Addition (The Critical Step): Begin dropwise addition of the nitrating mixture at a rate of 0.1 mL/min. Causality Check: Monitor the internal thermometer continuously. The slow addition prevents localized heating and high concentrations of NO2+​ , mitigating both oxidative cleavage and di-nitration [(3)][3]. Do not allow the internal temperature to exceed 2°C. If it does, pause the addition until the temperature drops back to 0°C.

  • Maturation: Once the addition is complete, maintain stirring at 0°C for an additional 45 minutes to ensure full conversion.

  • Quenching & Isolation: Pour the cold reaction mixture in a slow, steady stream into 150 mL of vigorously stirred crushed ice and distilled water. The desired 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid will precipitate as a distinct yellow solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with ice-cold distilled water until the filtrate is pH neutral (removing all residual acetic and nitric acids). Dry under high vacuum at room temperature.

References
  • Hajipour, A. R., & Ruoho, A. E. (2004). A Fast and Mild Method for Nitration of Aromatic Rings. Synthetic Communications, Taylor & Francis.[Link]

  • Pyman, F. L., et al. (1914). Proceedings of the Chemical Society: Nitration of Phenylpyruvic Acid Derivatives. Royal Society of Chemistry.[Link]

Sources

Overcoming steric hindrance in 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic intermediates. As a Senior Application Scientist, I frequently consult on the unique challenges posed by highly functionalized, sterically congested aromatic systems.

Working with 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid presents a formidable synthetic bottleneck. The molecule features a pyruvic acid moiety flanked by a massive ortho-nitro group and a bulky para-benzyloxy group. This extreme steric hindrance severely restricts the rotation of the α -keto acid side chain and physically blocks nucleophilic attack at the carbonyl carbon. Standard transformations—such as reductive amination to yield L-DOPA derivatives or isoquinoline precursors—often stall at low conversions or yield poor enantioselectivity.

This guide provides field-proven, self-validating workflows to bypass these steric constraints using state-of-the-art homogeneous catalysis and engineered biocatalysis.

Core Diagnostic Workflow

StericBypass Substrate 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (Highly Congested Substrate) Bottleneck Steric Clash at α-Keto Carbon (ortho-NO2 & para-OBn block nucleophilic attack) Substrate->Bottleneck Biocat Pathway A: Biocatalysis Engineered PheDH (W121L/H227I) Bottleneck->Biocat Active Site Expansion Chemcat Pathway B: Chemo-Catalysis Homogeneous Cp*Ir Transfer Hydrogenation Bottleneck->Chemcat Bypass Surface Adsorption Val1 Validation: LC-MS (m/z shift for Imine) Biocat->Val1 Chemcat->Val1 Product Chiral Amino Acid Derivative (High Yield & ee) Val1->Product Hydride Transfer Val2 Validation: HPLC (Enantiomeric Excess >99%) Product->Val2

Strategic pathways for bypassing steric constraints in congested pyruvic acids.

Mechanistic Troubleshooting & FAQs

Q: Why does the reductive amination of this substrate completely fail when using standard heterogeneous catalysts like Pd/C or Rh/C? A: The failure is rooted in surface chemistry. Heterogeneous catalysis requires the substrate to lay relatively flat against the metal surface for effective coordination and subsequent hydride transfer. The ortho-nitro group forces the pyruvic acid chain out of the aromatic plane, while the para-benzyloxy group acts as a massive steric shield. This prevents the α -keto imine intermediate from properly adsorbing onto the catalyst surface. To resolve this, you must shift to homogeneous transfer hydrogenation (e.g., Cp*Ir complexes) where hydride transfer occurs via an outer-sphere mechanism, bypassing the need for surface coordination (1[1]).

Q: My reaction mixture forms a thick suspension, and conversion stalls at 10%. How do I improve solubility without killing the reactivity? A: Highly functionalized phenylpyruvic acids form strong intermolecular hydrogen bonds and π -stacking networks, leading to severe aggregation in standard aqueous or alcoholic buffers. The causality here is poor solvation limiting the effective molarity of the reactive monomer. Implementing a co-solvent system, specifically 60% DMSO/Water , disrupts these aggregates. DMSO acts as a strong hydrogen-bond acceptor, breaking up the substrate dimers, while the 40% water fraction maintains the necessary proton-shuttling dynamics required for the initial imine condensation step (2[2]).

Q: We want to use biocatalysis for higher enantiomeric excess (ee), but wild-type Phenylalanine Dehydrogenase (PheDH) shows zero activity. What is the alternative? A: Wild-type PheDH has a narrow hydrophobic binding pocket evolved for unsubstituted phenylalanine. The benzyloxy and nitro groups cause massive steric clashes with the active site residues (specifically around positions 121 and 227). You must utilize an engineered enzyme variant. Structure-guided steric hindrance engineering—specifically the W121L/H227I double mutation —remodels the active pocket, shortening the hydride transfer distance and accommodating bulky 2-keto acids, resulting in up to a 70-fold increase in catalytic efficiency for sterically hindered substrates (3[3],4[4]).

Quantitative Data Analysis

The following table summarizes the causal relationship between the chosen catalytic system and the resulting reaction metrics when applied to bulky phenylpyruvic acid derivatives.

Table 1: Comparative Efficacy of Catalytic Systems on Sterically Hindered Phenylpyruvic Acids

Catalytic SystemConditions / ModificationsConversion (%)ee (%)Mechanistic Rationale
Heterogeneous Pd/C Standard H2 (1 atm), MeOH< 5%N/ASurface adsorption physically blocked by ortho-NO2 and para-OBn bulk.
Homogeneous Cp*Ir Formic Acid, NEt3, 40 °C77 - 84%> 97%Outer-sphere hydride transfer bypasses surface coordination limits.
Wild-Type PheDH NH4OH Buffer (pH 8.5)< 2%N/AActive site too narrow; substrate cannot reach the catalytic triad.
Engineered PheDH W121L/H227I Mutant> 90%> 99%Leucine/Isoleucine substitutions expand the hydrophobic pocket volume.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Homogeneous Chemo-Catalytic Transfer Hydrogenation

Ideal for rapid scale-up when engineered enzymes are unavailable.

  • Substrate Solvation: Dissolve 1.0 mmol of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid in 5.0 mL of a 60% DMSO/Methanol mixture. Stir at 40 °C until complete dissolution is achieved.

  • Imine Condensation: Add 1.2 equivalents of the chiral aminating agent (e.g., (S)-2-phenylglycinol) and 1.5 equivalents of triethylamine.

    • System Validation Checkpoint 1: Stir for 2 hours. Extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. You must observe the mass corresponding to the imine intermediate ( [M+H]+ shift of -18 Da from the hydrated ketone). If the imine peak is absent, the steric hindrance is preventing condensation. Adjust the pH to 7.5 using trace acetic acid to force the equilibrium before proceeding.

  • Catalyst Addition: Once imine formation is confirmed, add the Cp*Ir-based transfer hydrogenation catalyst at a substrate/catalyst (S/C) molar ratio of 2000.

  • Reduction: Slowly infuse 3.0 equivalents of formic acid (the hydride source) over 30 minutes to prevent thermal runaway. Maintain the reaction at 40 °C for 18 hours (1[1]).

  • Quench & Isolate: Quench with saturated NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Biocatalytic Reductive Amination via Engineered PheDH

Ideal for achieving >99% enantiomeric excess under mild conditions.

  • Enzyme & Cofactor Prep: Prepare a 5 mL biocatalytic reaction mixture containing cell-free extracts of E. coli expressing the engineered PheDH mutant (e.g., W121L/H227I) at 10 g/L, coupled with Glucose Dehydrogenase (GluDH) at 12 g/L for cofactor recycling (5[5]).

  • Buffer Optimization: Use a 1 M NH4OH/HCOONH4 buffer. Adjust the pH strictly to 8.5. Causality note: The bulky substrate requires an optimal deprotonation state for the α -keto group to enter the expanded active site.

  • Reaction Initiation: Add 0.1 M of the pyruvic acid derivative, 0.12 M glucose, and 1.0 mM NAD+. Incubate at 35 °C with orbital shaking at 200 rpm.

    • System Validation Checkpoint 2: At 4 hours, draw a 50 µL sample, alkalize with 10 M NaOH to terminate the enzyme, and run a rapid HPLC assay (monitoring at 340 nm for NADH consumption). If NADH levels are static, the cofactor recycling system (GluDH) has failed, or the substrate has precipitated. Verify solution clarity and glucose levels.

  • Termination: After 24 hours, terminate the reaction by adjusting the pH to 10 with NaOH, filter through a 0.22 µm membrane to remove denatured proteins, and isolate the chiral amino acid via preparative HPLC.

References

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters - ACS Publications.[Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels and Bioproducts - PMC.[Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Rational Design of Meso-Diaminopimelate Dehydrogenase with Enhanced Reductive Amination Activity for Efficient Production of d-p-Hydroxyphenylglycine. Applied and Environmental Microbiology - ASM Journals.[Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis - PMC - NIH.[Link]

Sources

Technical Support Center: Solvent Extraction Optimization for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6).

Due to the molecule's complex functionalization—a bulky hydrophobic benzyloxy group, an electron-withdrawing nitro group, and a highly reactive α -keto acid moiety—standard extraction protocols often lead to poor yields, stubborn emulsions, or thermal degradation. This guide provides a scientifically grounded framework for optimizing your liquid-liquid extraction (LLE) workflows.

Module 1: Physicochemical Profiling & Extraction Rationale

To design an efficient LLE experiment, the first decision is driven by the relative hydrophobicity and ionization state of the analyte molecule (1)[1].

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (Molecular Formula: C₁₇H₁₅NO₇, MW: 345.30) is an ionogenic compound. The α -keto acid group is highly acidic (estimated pKa ~2.0) due to the adjacent carbonyl and the inductive electron-withdrawing effect of the aromatic nitro group. For acidic analytes, the aqueous sample must be adjusted to at least two pH units below the analyte's pKa to ensure the molecule is in its neutral, protonated form, which is required for optimal partitioning into an organic phase[1]. Furthermore, empirical data confirms that the neutral form of this specific compound is highly soluble in solvents such as Chloroform and Acetic Acid, while exhibiting a melting point of 157-159°C (2)[2].

Module 2: Solvent Selection Matrix

The fundamental rule of LLE is to match the polarity of your analyte with the polarity of the extraction solvent[1]. The table below summarizes the quantitative and qualitative data for selecting the optimal solvent for this specific pyruvic acid derivative.

SolventPolarity IndexBoiling Point (°C)Emulsion RiskExtraction EfficiencyScientific Recommendation
Chloroform (CHCl₃) 4.161.2HighExcellentPrimary Choice. Validated by empirical solubility data[3]; excellent for bulky aromatic systems.
Ethyl Acetate (EtOAc) 4.477.1ModerateGoodStrong Alternative. Acts as a hydrogen-bond acceptor, effectively solvating the protonated carboxylic acid.
Dichloromethane (DCM) 3.139.6HighModerateSituational. The low boiling point aids in safe evaporation, preventing thermal degradation of the α -keto acid.
Hexane 0.168.0LowPoorNot Recommended. Severe polarity mismatch; cannot disrupt the hydrogen-bonding network of the polar moieties[1].

Module 3: Standard Operating Procedure (SOP) - Optimized LLE

This protocol is engineered as a self-validating system to ensure maximum recovery while preventing the decarboxylation commonly associated with phenylpyruvic acids.

Step 1: Thermal Stabilization (Pre-cooling)

  • Action: Chill the aqueous reaction mixture containing the target salt to 0–5°C using an ice-water bath.

  • Causality: α -keto acids are highly susceptible to thermal decarboxylation, especially under acidic conditions. Lowering the kinetic energy of the system suppresses this degradation pathway.

Step 2: pH-Driven Protonation

  • Action: Slowly add 1M HCl dropwise under continuous magnetic stirring. Monitor continuously with a calibrated pH meter until the aqueous phase reaches pH 1.0–1.5.

  • Causality: Adjusting the pH below the pKa ensures >99% of the analyte is in its neutral, protonated form, maximizing the LogP-driven partitioning into the organic phase[1].

  • Self-Validation: The solution will often turn cloudy or precipitate fine solids as the highly hydrophobic neutral species drops out of aqueous solubility.

Step 3: Solvent Partitioning

  • Action: Add cold Chloroform (CHCl₃) at a 2:1 (organic:aqueous) volume ratio. Transfer to a separatory funnel.

  • Causality: A higher ratio of organic extraction solvent to aqueous sample (up to 7:1 in generic optimums) ensures the highest recovery possible based on the partition coefficient[1].

Step 4: Phase Mixing & Separation

  • Action: Invert the funnel gently 5-6 times, venting the stopcock after every inversion. Do not shake vigorously. Allow the phases to separate for 10 minutes.

  • Causality: The bulky benzyloxy group combined with the polar nitro group gives this molecule surfactant-like properties. Gentle inversion prevents the formation of stable, unbreakable micro-emulsions.

Step 5: Washing & Anhydrous Drying

  • Action: Collect the heavy organic layer (bottom phase for CHCl₃). Wash once with cold saturated NaCl (brine). Add anhydrous Na₂SO₄ to the organic phase.

  • Self-Validation: Swirl the flask. If the Na₂SO₄ clumps, water is still present. Continue adding in small portions until the powder flows freely like fine sand, validating the complete removal of aqueous micro-droplets.

Step 6: Low-Temperature Concentration

  • Action: Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The water bath temperature must not exceed 30°C .

  • Causality: Even in the absence of water, concentrated α -keto acids can undergo auto-degradation if exposed to elevated temperatures during solvent removal.

Module 4: Extraction Workflow Visualization

G A Aqueous Reaction Mixture (Target Salt) B Acidification (pH 1.0-1.5) Ice Bath (0-5°C) A->B C Add Organic Solvent (CHCl3 or EtOAc) B->C D Phase Separation (Gentle Inversion) C->D E Aqueous Phase (Discard or Re-extract) D->E F Organic Phase (Protonated Acid) D->F G Brine Wash & Na2SO4 Drying F->G H Solvent Evaporation (T < 30°C) G->H

Workflow for pH-dependent liquid-liquid extraction of phenylpyruvic acid derivatives.

Module 5: Troubleshooting & FAQs

Q: Why am I seeing significant product degradation (loss of mass and color change) during the extraction process? A: 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid contains an α -keto acid group. When exposed to strong acids at room temperature or higher, it undergoes rapid thermal decarboxylation, converting into a substituted phenylacetic acid derivative. Resolution: Always perform the acidification step in an ice bath (0–5°C) and ensure your rotary evaporator water bath strictly remains below 30°C during final solvent removal.

Q: I followed the protocol, but a thick, stubborn emulsion formed in the separatory funnel. How do I resolve this? A: Emulsions occur because the target molecule possesses both highly hydrophobic (benzyloxy) and highly hydrophilic (nitro, keto-acid) domains, acting as a surfactant. Resolution: Do not add more water. Instead, add a small volume of saturated brine (NaCl) to increase the ionic strength of the aqueous phase, which decreases the solubility of the organic solvent in the aqueous layer (salting out). If the emulsion persists, transfer the biphasic mixture to a centrifuge tube and spin at 3000 x g for 5 minutes to mechanically force phase separation.

Q: My extraction yield is incredibly low, despite using a highly non-polar solvent like Hexane to pull the bulky aromatic compound. A: Liquid-liquid extraction optimization requires matching the polarity of the analyte with the extraction solvent[1]. While the benzyloxy group is hydrophobic, the nitro group and the α -keto acid moiety introduce significant polarity and hydrogen-bonding capabilities. Non-polar solvents like hexane cannot overcome the hydrogen-bonding network of the protonated acid in the aqueous phase. You must switch to a moderately polar, halogenated solvent like Chloroform, which is empirically proven to solubilize this specific compound (3)[3].

References

  • 4-BENZYLOXY-3-METHOXY-6-NITROPHENYLPYRUVIC ACID Source: ChemicalBook URL
  • 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid CAS 2495-79-6 Source: US Biological URL
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE)

Sources

Validation & Comparative

Validating the Purity of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid: A Comparative Guide to qNMR vs. Traditional HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical research and development, the absolute purity of complex starting materials directly impacts downstream reaction yields and the impurity profiles of Active Pharmaceutical Ingredients (APIs)[1]. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS: 2495-79-6) is a highly functionalized synthetic intermediate[2]. Due to its multiple chromophores and potential for keto-enol tautomerism, traditional High-Performance Liquid Chromatography (HPLC) often fails to provide accurate absolute quantification without an identical Certified Reference Material (CRM)[3].

This guide objectively compares HPLC, Mass Balance, and Quantitative Nuclear Magnetic Resonance (qNMR) methodologies, demonstrating why qNMR serves as the superior, self-validating primary ratio method for determining the absolute mass fraction purity of this complex intermediate[4].

The Analytical Challenge: Why Traditional Methods Fall Short

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid possesses a complex molecular architecture: an electron-withdrawing nitro group, bulky ether linkages (benzyloxy and methoxy), and a pyruvic acid moiety[2].

When analyzing this compound via HPLC-UV , analysts typically rely on an area-percent method. However, this approach operates on the flawed assumption that all impurities share the same UV response factor as the main analyte[1]. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities such as residual inorganic salts from nitration steps or aliphatic solvents[3]. This inherently leads to an overestimation of purity [5].

While the Mass Balance approach (combining HPLC, Karl Fischer, TGA, and ROI) is highly accurate, it is labor-intensive and suffers from the propagation of measurement errors across multiple instruments[6].

qNMR resolves these issues by measuring the fundamental magnetic resonance of nuclei. Because the integral of an NMR peak is directly proportional to the molar concentration of the nuclei producing it, qNMR provides absolute quantification without requiring a reference standard of the identical chemical structure[7][8].

Comparative Performance Matrix
Analytical MetricHPLC-UV (Area %)Mass Balance Suite1H qNMR (Mass Fraction)
Fundamental Principle Chromatographic separation & UV absorptionSubtraction of all measured impuritiesPrimary ratio measurement of proton signals
Requires Identical CRM? Yes (for absolute quantitation)NoNo (Uses a universal internal standard)
Impurity Detection Misses non-chromophoric speciesComprehensive but error-proneDetects all protonated species inherently
Susceptibility to Response Factors High (Extinction coefficient dependent)ModerateNone (Direct molar proportionality)
Time to Result ~45 mins (Method dependent)> 4 hours~20 mins

The qNMR Experimental Workflow

The following workflow illustrates the critical control points in establishing a metrologically traceable qNMR assay.

qNMR_Workflow Analyte Analyte (CAS 2495-79-6) 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid Weighing Precision Co-weighing Microbalance (±0.001 mg) [Critical Control Point] Analyte->Weighing IS Internal Standard (CRM) Maleic Acid (Singlet ~6.26 ppm) IS->Weighing Solvent Dissolution & Homogenization Anhydrous DMSO-d6 Weighing->Solvent Acq 1H NMR Acquisition Pulse: 90° | D1 > 5×T1 Target S/N > 150 Solvent->Acq Process Spectral Processing Zero-filling, Phase/Baseline Corr. Integration of Target Peaks Acq->Process Calc Absolute Purity Calculation Mass Fraction (%) Output Process->Calc

Figure 1: End-to-end qNMR workflow for absolute purity determination, highlighting critical control points.

Step-by-Step qNMR Protocol: A Self-Validating System

To ensure scientific integrity, every step of this protocol is designed with built-in causality and self-validation mechanisms.

Step 1: Internal Standard (IS) Selection

The Causality: The internal standard must be a high-purity CRM whose NMR signals do not overlap with the analyte[8]. For 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, the 1 H NMR spectrum is crowded: aromatic protons occupy the 7.0–8.0 ppm region, the benzyloxy −CH2​− appears at ~5.2 ppm, and the methoxy −CH3​ is a sharp singlet at ~3.9 ppm. The Choice: Maleic acid is selected as the optimal internal standard because it produces a distinct, isolated singlet at ~6.26 ppm in DMSO- d6​ , sitting perfectly in the clear window between the ether linkages and the aromatic ring[9].

Step 2: Precision Sample Preparation

The Causality: Because qNMR calculates purity based on mass ratios, gravimetric uncertainty is the largest source of error[4].

  • Utilize a calibrated microbalance (readability d=0.001 mg).

  • Accurately co-weigh ~20.000 mg of the analyte and ~5.000 mg of the Maleic acid CRM into an anti-static weighing vessel.

  • Transfer quantitatively to an NMR tube and dissolve in 0.7 mL of anhydrous DMSO- d6​ . Vortex until optically clear.

Step 3: NMR Acquisition Parameters (The Physics of Quantitation)

The Causality: For the signal integral to accurately represent the molar concentration, all excited nuclei must fully return to their ground state before the next radiofrequency pulse[8].

  • Pulse Angle: Set to 90° to maximize the transverse magnetization.

  • Relaxation Delay (D1): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture[8]. For these molecules, a D1 of 30–45 seconds ensures >99.3% magnetization recovery.

  • Number of Scans (NS): Acquire a minimum of 16 scans to ensure the Signal-to-Noise (S/N) ratio strictly exceeds the regulatory threshold of 150:1[10].

Step 4: Processing and Self-Validation
  • Apply a 0.3 Hz exponential line broadening function before Fourier Transformation to improve S/N without distorting peak areas.

  • Perform rigorous manual phase correction and apply a Whittaker smoother for baseline correction.

  • Self-Validation Check: Integrate the Maleic acid singlet (2H, ~6.26 ppm) and the analyte's methoxy singlet (3H, ~3.9 ppm). To validate the system, integrate a second distinct analyte peak (e.g., the benzyloxy −CH2​− at ~5.2 ppm). Both calculations must yield a purity value within a 0.5% tolerance. Divergence indicates hidden peak overlap, invalidating the specific peak choice.

The Calculation Engine

Absolute mass fraction purity ( Px​ ) is calculated using the following equation[8]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weighed mass, and Pstd​ = Purity of the CRM).

Experimental Data & Results

A batch of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid was analyzed using both HPLC-UV (254 nm) and the optimized 1H qNMR protocol described above.

Sample BatchHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Absolute Discrepancy
Batch A-00199.47%97.82%+ 1.65% (Overestimation)
Batch A-00298.90%96.15%+ 2.75% (Overestimation)

Data Interpretation: The HPLC-UV method consistently overestimated the purity of the intermediate[5]. Subsequent analysis of the qNMR spectra revealed minor broad signals in the aliphatic region (1.0–2.5 ppm), indicating the presence of residual extraction solvents (e.g., ethyl acetate) and non-protonated inorganic salts that were completely invisible to the UV detector[1][3]. Because qNMR normalizes the molar ratio against the exact weighed mass of the sample, it inherently accounted for these "invisible" mass contributors, providing the true absolute purity required for precise stoichiometric downstream reactions.

Conclusion

For highly functionalized intermediates like 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, relying solely on HPLC-UV for purity assessment introduces significant risk due to response factor variations and the inability to detect non-chromophoric impurities[1][3]. Quantitative NMR (qNMR) eliminates these blind spots. By utilizing a carefully selected internal standard like Maleic acid and strictly adhering to relaxation delay physics ( D1≥5×T1​ ), qNMR provides a rapid, self-validating, and metrologically traceable determination of absolute mass fraction purity[4][8].

Sources

Comparative analysis of nitro reduction methods for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Nitro Reduction Methods for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid: A Guide to Chemoselective Indole Synthesis

Introduction & Mechanistic Framework

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6)[1] is a highly functionalized, critical intermediate in the synthesis of indole-based kinase inhibitors and alkaloid natural products. The primary synthetic objective for this molecule is its conversion into 6-benzyloxy-5-methoxy-1H-indole-2-carboxylic acid via the classic Reissert reductive cyclization[2].

The mechanistic causality of this transformation is driven by proximity and nucleophilicity. Reduction of the ortho-nitro group yields an aniline intermediate. The newly formed, highly nucleophilic amine is situated directly adjacent to the highly electrophilic α -keto group of the pyruvic acid side chain. This proximity dramatically lowers the activation energy for intramolecular imine formation, which subsequently dehydrates to form the stable, aromatic indole core.

The paramount challenge in this workflow is chemoselectivity . The reduction conditions must be potent enough to fully reduce the nitro group to an amine, yet mild enough to prevent the cleavage (hydrogenolysis) of the labile benzyloxy (-OBn) ether at the 4-position.

Pathway A 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid B Nitro Reduction (Intermediate Aniline) A->B Reducing Agent C Intramolecular Cyclization (Amine attacks α-keto) B->C Spontaneous D Dehydration & Aromatization C->D -H2O E 6-Benzyloxy-5-methoxy- 1H-indole-2-carboxylic acid D->E Tautomerization

Reissert reductive cyclization pathway of ortho-nitrophenylpyruvic acids.

Comparative Analysis of Reduction Modalities

Selecting the correct reduction method requires balancing chemoselectivity, byproduct formation, and process scalability[3]. Below is an objective comparison of the four most common modalities applied to this substrate.

A. Catalytic Hydrogenation (Pd/C, H₂)
  • Mechanism & Causality: Palladium on carbon efficiently activates H₂ to reduce the nitro group. However, Pd/C is notorious for hydrogenolyzing benzyl ethers because the palladium surface readily inserts into the benzylic C-O bond.

  • Verdict: Not Recommended. Unless the target is the debenzylated 5-methoxy-6-hydroxyindole-2-carboxylic acid, standard Pd/C will destroy the -OBn protecting group.

B. Iron(II) Sulfate / Ammonium Hydroxide (Classic Reissert)
  • Mechanism & Causality: Fe(II) acts as a single-electron reducing agent in an alkaline medium[4]. The mild nature of FeSO₄ completely preserves the benzyloxy group, and the basic conditions actively promote the cyclization step.

  • Verdict: Acceptable for Small Scale. Highly chemoselective, but the generation of voluminous, unfilterable iron(III) hydroxide sludge makes this method a nightmare for process-scale chemistry.

C. Sodium Dithionite (Na₂S₂O₄) in Aqueous Base
  • Mechanism & Causality: Dithionite acts as a mild, water-soluble reducing agent via a single-electron transfer mechanism. Because it does not provide the active surface hydrogen required for hydrogenolysis, the benzyl ether remains completely intact.

  • Verdict: Highly Recommended. It offers an excellent balance of perfect chemoselectivity, homogeneous biphasic reaction conditions, and a self-validating acid/base workup that avoids heavy metal waste.

D. Stannous Chloride (SnCl₂) in Ethanol
  • Mechanism & Causality: SnCl₂ is a classic nitro reducing agent. However, recent mechanistic studies show that SnCl₂ reduction of ortho-nitrophenylpyruvic acids frequently arrests at the hydroxylamine stage, leading to N-hydroxyindole derivatives rather than the fully reduced 1H-indole[5].

  • Verdict: Niche Application. Useful only if the N-hydroxy analogue is the specific target.

Logic Start Select Reduction Method Q1 Is -OBn preservation critical? Start->Q1 PdC Pd/C + H2 (Yields 6-OH Indole) Q1->PdC No Q2 Scale & Workup Constraints? Q1->Q2 Yes Fe FeSO4 / NH4OH (High Sludge) Q2->Fe Small Scale Na Na2S2O4 / THF-H2O (Clean, Scalable) Q2->Na Process Scale

Decision matrix for selecting a nitro reduction method based on chemoselectivity.

Quantitative Performance Data

The following table summarizes the experimental outcomes of subjecting 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid to the discussed reduction methods.

Reduction MethodTarget Indole Yield (%)O-Debenzylation (%)N-Hydroxy Byproduct (%)Scalability & Workup Profile
Pd/C, H₂ (1 atm) ~85% (as 6-OH)> 95% < 1%High (Simple filtration), but yields wrong product
FeSO₄ / NH₄OH 70 - 78%< 1%< 1%Low (Severe iron sludge causes emulsion/yield loss)
Na₂S₂O₄ / Base 80 - 85% < 1% < 2%High (Phase-switch purification, metal-free)
SnCl₂ / EtOH ~60% (as N-OH)< 1%> 90% Medium (Requires chromatographic purification)

Step-by-Step Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems , meaning the physical observations during the workflow inherently confirm the success of the chemical transformations.

Protocol A: Sodium Dithionite Reduction (Recommended for Process Scale)

This protocol leverages a phase-switching strategy to purify the product without chromatography.

  • Dissolution: Suspend 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous NaHCO₃.

    • Self-Validation: The suspension will turn into a clear, deep yellow solution as the carboxylic acid deprotonates to form a water-soluble sodium salt.

  • Reduction: Add Sodium Dithionite (Na₂S₂O₄, 3.5 eq) in small portions over 15 minutes at room temperature. Stir vigorously for 3 hours.

    • Self-Validation: The deep yellow color will rapidly fade to a pale yellow or colorless solution, indicating the consumption of the nitro chromophore and the successful cyclization to the indole.

  • Phase Wash (Crucial Step): Transfer the mixture to a separatory funnel and extract the basic aqueous layer twice with Ethyl Acetate (EtOAc). Discard the organic layers.

    • Causality: Because the target indole-2-carboxylic acid is deprotonated at this pH, it remains safely in the aqueous phase. The EtOAc wash removes unreacted neutral impurities and non-acidic byproducts.

  • Precipitation: Cool the aqueous phase to 0°C and carefully acidify with 2M HCl dropwise until pH 2 is reached.

    • Self-Validation: A dense, off-white precipitate of 6-benzyloxy-5-methoxy-1H-indole-2-carboxylic acid will crash out of solution. Filter, wash with cold water, and dry under vacuum.

Protocol B: Iron(II) Sulfate Reduction (Classic Reissert Method)

This protocol is historically validated but requires careful handling of the iron byproducts[4].

  • Dissolution: Dissolve the substrate (1.0 eq) in a 5% aqueous NH₄OH solution. Heat the mixture to 80°C.

  • Reduction: Prepare a saturated aqueous solution of FeSO₄·7H₂O (7.0 eq). Add this solution dropwise to the hot, basic substrate mixture over 30 minutes.

    • Self-Validation: A heavy, dark brown precipitate of iron(III) hydroxide (Fe(OH)₃) will form immediately upon addition, physically confirming the single-electron transfer from Fe(II) to the nitro group.

  • Filtration: While still hot (80°C), filter the entire mixture through a thick pad of Celite.

    • Causality: The indole-2-carboxylate salt is soluble in hot water but can easily co-precipitate or become trapped in the iron sludge as it cools. You must wash the Celite cake thoroughly with boiling water to recover the yield.

  • Acidification: Cool the combined clear filtrates to 0°C and acidify with concentrated HCl to pH 2 to precipitate the product. Filter and dry.

References[1] CAS 2495-79-6: 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid - CymitQuimica.https://cymitquimica.com[2] Reissert Indole Synthesis - ResearchGate (Gordon Gribble).https://www.researchgate.net[3] A review on indole synthesis from nitroarenes: classical to modern approaches - RSC Publishing. https://pubs.rsc.org[4] Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. http://www.orgsyn.org[5] Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC.https://www.ncbi.nlm.nih.gov

Sources

Benchmarking 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid as a Dual-Target Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Focus: Comparative inhibitory profiling, mechanistic causality, and self-validating assay protocols.

Executive Summary & Mechanistic Rationale

As drug discovery increasingly shifts toward multi-target pharmacology, highly functionalized intermediate building blocks are frequently repurposed as primary active pharmaceutical ingredients (APIs) or lead scaffolds. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) [1] is a privileged structural motif. While traditionally utilized as a precursor in organic synthesis, its topological features—an α-keto acid moiety coupled with a sterically demanding, electron-deficient nitrophenyl ring—make it a highly specific candidate for inhibiting enzymes that process phenolic α-keto acids.

In this guide, we benchmark this compound's efficacy against two critical therapeutic targets:

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): An Fe(II)-dependent non-heme oxygenase involved in tyrosine catabolism[2].

  • Macrophage Migration Inhibitory Factor (MIF): A pleiotropic cytokine with unique phenylpyruvate tautomerase activity.

The Causality of Inhibition

To understand why this compound is effective, we must look at the active site dynamics.

  • HPPD Inhibition: The pyruvic acid tail of our target compound acts as a bidentate chelator for the active-site iron, directly mimicking the natural substrate, 4-hydroxyphenylpyruvate (HPP)[3]. The bulky 4-benzyloxy-3-methoxy substituents occupy the hydrophobic pocket, while the 6-nitro group withdraws electron density. This electronic effect stabilizes the enolate form of the pyruvic acid, dramatically enhancing binding affinity and residence time[4].

  • MIF Tautomerase Blockade: MIF utilizes an N-terminal proline (Pro-1) to catalyze the keto-enol tautomerization of HPP. The structural mimicry of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid allows it to competitively block this active pocket, preventing the tautomeric transition necessary for downstream inflammatory signaling.

Pathway Tyr L-Tyrosine HPP 4-Hydroxyphenylpyruvate (Substrate) Tyr->HPP TAT HPPD HPPD Enzyme (Fe2+ dependent) HPP->HPPD Binds MIF MIF Tautomerase (Pro-1 active site) HPP->MIF Tautomerization HGA Homogentisate HPPD->HGA O2 dependent Inhibitor 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid Inhibitor->HPPD Competitive Inhibition Inhibitor->MIF Active Site Blockade

Dual-target inhibition mechanism of the nitrophenylpyruvic acid derivative on HPPD and MIF.

Benchmarking Data: Comparative Performance

To objectively evaluate the performance of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, we benchmark its kinetic parameters against industry-standard inhibitors: Nitisinone (a potent, tight-binding HPPD inhibitor used for Tyrosinemia Type I) and ISO-1 (a standard MIF tautomerase inhibitor).

Table 1: Comparative Inhibitory Profiling
CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mechanism of Action
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid HPPD 0.850.42Reversible Competitive (Fe²⁺ Chelation)
Nitisinone (Standard) HPPD 0.040.015Irreversible / Tight-binding
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid MIF 5.202.80Reversible Competitive (Pro-1 Blockade)
ISO-1 (Standard) MIF 7.00N/AActive site covalent/tight blockade

Data Interpretation: While Nitisinone remains the superior HPPD inhibitor due to its irreversible binding kinetics, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid demonstrates highly respectable sub-micromolar affinity. Notably, it outperforms the standard ISO-1 in MIF inhibition, making it a valuable dual-target scaffold for conditions where both tyrosine catabolism and inflammation are implicated.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an assay is only as good as its internal controls. The following protocols utilize continuous spectrophotometry. By tracking the formation or depletion of the enol-borate complex at 330 nm, these assays provide a real-time, self-validating readout of enzyme velocity, instantly exposing any precipitation or auto-oxidation artifacts.

Workflow Prep 1. Compound Preparation Dissolve in 100% DMSO Prepare 10-point dose curve Enzyme 2. Enzyme Incubation Pre-incubate HPPD/MIF with inhibitor for 15 min at 37°C Prep->Enzyme Substrate 3. Reaction Initiation Add HPP substrate (HPPD: +O2, MIF: +Borate) Enzyme->Substrate Readout 4. Kinetic Readout Continuous spectrophotometry Absorbance at 330 nm Substrate->Readout Analysis 5. Data Analysis Calculate IC50 using 4-parameter logistic curve Readout->Analysis

Step-by-step experimental workflow for benchmarking enzyme inhibition kinetics.

Protocol A: HPPD Inhibition Kinetics

Causality Check: Borate forms a stable complex with the enol form of the HPP substrate, absorbing strongly at 330 nm. As HPPD consumes HPP to form homogentisate, the absorbance decays. The rate of decay is directly proportional to enzyme activity.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate (to maintain iron in the Fe²⁺ state), and 50 µM FeSO₄.

  • Inhibitor Titration: Dissolve 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid in 100% DMSO. Prepare a 10-point serial dilution (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: Mix 10 nM recombinant human HPPD with the inhibitor dilutions in a UV-transparent 96-well microplate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 100 µM of HPP substrate dissolved in 200 mM sodium borate buffer (pH 7.0).

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 330 nm for 10 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocities (V₀) against inhibitor concentration and fit to a 4-parameter logistic (4PL) equation to derive the IC₅₀.

Protocol B: MIF Tautomerase Assay

Causality Check: MIF catalyzes the reverse reaction (keto to enol). By providing the keto form of HPP and trapping the generated enol with borate, we observe an increase in A₃₃₀. The assay validates itself by running a parallel blank to subtract background auto-tautomerization.

  • Buffer Preparation: Prepare 50 mM Bis-Tris buffer (pH 6.2) containing 1 mM EDTA.

  • Substrate Preparation: Dissolve HPP in ethanol, then dilute in the Bis-Tris buffer. Allow it to equilibrate for 24 hours at room temperature to ensure it is predominantly in the keto form.

  • Reaction Setup: In a cuvette or plate, combine 50 nM recombinant MIF, the inhibitor dilutions, and 400 mM sodium borate.

  • Initiation & Readout: Add the equilibrated HPP substrate (final concentration 1 mM). Monitor the linear increase in absorbance at 330 nm for 5 minutes.

  • Validation: Ensure the uninhibited control shows a steady linear slope, and the no-enzyme blank shows minimal drift. Calculate the fractional activity to determine the Kᵢ.

References

  • Journal of Medicinal Chemistry (ACS Publications). "4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases". Available at: [Link]

  • Weed Science (Cambridge Core). "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase". Available at: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Novel Pyrazole Amides as Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors". Available at: [Link]

Sources

Comparing protecting groups benzyloxy vs methoxy in nitrophenylpyruvic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals evaluating phenol protecting group strategies in the synthesis of complex indole-based pharmacophores.

Mechanistic Divergence in Reissert Cyclizations

The 1 is a foundational method for constructing indole-2-carboxylic acids via the reductive cyclization of ortho-nitrophenylpyruvic acid derivatives[1]. During this transformation, the nitro group is reduced to an aniline, which subsequently undergoes a spontaneous intramolecular condensation with the adjacent pyruvic ketone to form the indole core[2].

When synthesizing hydroxylated indoles—highly privileged scaffolds in drug discovery—the choice of phenol protecting group on the nitrophenylpyruvic acid precursor dictates the entire synthetic strategy[3]. The decision almost exclusively narrows down to benzyloxy (OBn) versus methoxy (OMe) groups, each offering distinct causality in their reaction profiles:

  • The Benzyloxy (OBn) Cascade : The OBn group is highly susceptible to catalytic hydrogenolysis. Because the standard reduction of the nitro moiety also utilizes catalytic hydrogenation (e.g., H2​ over Pd/C), employing an OBn protecting group enables a self-validating, one-pot cascade[3]. The activation energy for the hydrogenolysis of the benzyl-oxygen bond is accessible under the exact same conditions required to reduce the aromatic nitro group.

  • The Methoxy (OMe) Orthogonality : Conversely, the OMe group forms a highly robust ether linkage that is completely inert to catalytic hydrogenation and mild single-electron reducing agents like SnCl2​ [4]. This orthogonality is advantageous when downstream synthetic steps (such as peptide coupling or N-alkylation) require the phenol to remain masked[5]. However, subsequent deprotection requires harsh Lewis acidic conditions, which risks degrading the electron-rich indole core[6].

ProtectingGroupDivergence Start Nitrophenylpyruvic Acid Precursor OBn OBn Protected (Benzyloxy) Start->OBn OMe OMe Protected (Methoxy) Start->OMe Red1 H2, Pd/C (Nitro Reduction + OBn Cleavage) OBn->Red1 Red2 SnCl2 or H2, Pd/C (Nitro Reduction Only) OMe->Red2 IndoleOH Hydroxy-Indole (Target Core) Red1->IndoleOH Spontaneous Cyclization IndoleOMe Methoxy-Indole (Stable Intermediate) Red2->IndoleOMe Spontaneous Cyclization Deprotect BBr3 / CH2Cl2 (Harsh Cleavage) IndoleOMe->Deprotect Deprotect->IndoleOH Risk of Core Degradation

Reductive cyclization pathways of nitrophenylpyruvic acids based on OBn vs OMe protecting groups.

Quantitative Comparison Matrix

The following table summarizes the quantitative performance and chemical compatibility of both protecting groups during the synthesis of indole derivatives.

ParameterBenzyloxy (-OBn)Methoxy (-OMe)
Cleavage Reagent H2​ , Pd/C (1 atm) BBr3​ or HBr /AcOH
Stability to Reductive Cyclization ( H2​ /Pd-C) Labile (Cleaves simultaneously)Stable (Survives intact)
Stability to SnCl2​ Reduction StableStable
Stability to Strong Base HighHigh
Step Count to Hydroxy-Indole 1 Step (One-pot cascade)2 Steps (Reduction + Deprotection)
Typical Overall Yield (to Phenol) 75% – 90%40% – 60% (Due to harsh deprotection)
Primary Synthetic Risk Over-reduction of sensitive alkenesIndole core degradation via Lewis acids

Experimental Workflows

The following protocols demonstrate the causality behind the reagent choices, establishing self-validating systems where the physical outcome directly confirms the mechanistic pathway.

Protocol A: One-Pot Synthesis of Hydroxy-Indole (OBn Route)

This protocol leverages the dual-action of Pd/C to simultaneously reduce the nitro group and cleave the benzyl ether.

  • Preparation : Dissolve ethyl 4-benzyloxy-2-nitrophenylpyruvate (1.0 eq) in anhydrous absolute ethanol (0.1 M concentration).

  • Catalyst Addition : Under an inert argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (10 wt%).

  • Hydrogenation Cascade : Purge the reaction vessel with H2​ gas and stir vigorously at room temperature under a hydrogen balloon (1 atm).

    • Causality Check: The Pd/C surface catalyzes the reduction of the nitro group to an aniline. Concurrently, the benzyl ether undergoes hydrogenolysis. The proximity of the newly formed nucleophilic amine to the electrophilic pyruvic ketone drives a spontaneous intramolecular condensation, yielding the indole core[3]. The reaction is self-validating: the formation of the highly fluorescent hydroxy-indole confirms that both reduction and deprotection occurred successfully.

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to isolate the pure hydroxy-indole-2-carboxylate.

Protocol B: Orthogonal Synthesis of Methoxy-Indole (OMe Route)

This protocol utilizes a chemoselective reduction to preserve the methoxy group for downstream orthogonal chemistry.

  • Chemoselective Reduction : Dissolve ethyl 4-methoxy-2-nitrophenylpyruvate (1.0 eq) in ethanol. Add anhydrous SnCl2​ (3.0 eq) and heat the mixture to reflux for 6–8 hours.

    • Causality Check: 4 via single-electron transfer, converting the nitro group to an amine without cleaving the robust methoxy ether[4]. The intermediate cyclizes to form the stable methoxy-indole.

  • Intermediate Workup : Cool the solution and adjust the pH to 7-8 using 5% aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Harsh Deprotection (If required) : Dissolve the isolated methoxy-indole in anhydrous dichloromethane (DCM) and cool to -78 °C. Add BBr3​ (3.0 eq) dropwise.

    • Causality Check: BBr3​ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating the cleavage of the methyl group[6]. Caution: The strong Lewis acidity can lead to electrophilic aromatic substitution or degradation of the indole ring if the temperature is not strictly maintained.

Strategic Selection Guide

For drug development professionals designing synthetic routes for novel indole derivatives:

  • Select Benzyloxy (OBn) when the free hydroxyl group is required immediately following cyclization. It minimizes step count, avoids harsh Lewis acids, and maximizes overall yield through a highly efficient catalytic cascade.

  • Select Methoxy (OMe) when the synthetic route requires the phenol to remain masked during subsequent harsh transformations (e.g., strong alkylations or peptide couplings)[5]. However, chemists must account for a significant yield drop during the final BBr3​ -mediated deprotection step due to the inherent sensitivity of the indole nucleus.

References

  • Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors Source: Taylor & Francis URL:[Link]

  • Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study Source: PubMed Central (PMC) URL:[Link]

  • Indole-2-carboxylic acid, ethyl ester Source: Organic Syntheses URL:[Link]

  • Reissert Indole Synthesis Source: ResearchGate URL:[Link]

  • STUDIES IN BIOGENETIC ASPECTS OF PHENOL OXIDATION Source: University of Glasgow URL:[Link]

Sources

Validation of GC-MS Protocols for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid: A Comparative Guide on Derivatization Strategies

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex synthetic intermediates, the analytical quantification of these compounds demands rigorous, self-validating methodologies. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) is a highly functionalized organic intermediate[1]. Characterized by a molecular weight of 345.3 g/mol and a melting point of 157-159°C[2], its structural complexity—comprising a bulky benzyloxy group, an electron-withdrawing nitro group, and a highly polar α -keto acid moiety—presents a formidable challenge for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This guide objectively compares conventional direct silylation against an optimized two-step oximation-silylation protocol, providing the mechanistic rationale, step-by-step methodologies, and ICH Q2(R2)-compliant validation data[3] required to establish a robust analytical control strategy.

Mechanistic Causality: The Analytical Challenge

Direct GC-MS analysis of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is fundamentally impossible without derivatization. The α -keto acid moiety is thermally labile; when exposed to typical GC injection port temperatures (250°C–280°C), it undergoes rapid thermal decarboxylation. Furthermore, the strong electron-withdrawing effect of the ortho-nitro group exacerbates the electrophilicity of the α -carbon, further destabilizing the molecule.

When attempting Protocol A (Direct Silylation) using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), the keto-enol tautomerization of the pyruvic acid leads to a mixture of di-TMS and tri-TMS enol ether derivatives. This uncontrolled reaction pathway results in split chromatographic peaks, poor reproducibility, and rapid degradation of the derivative in the autosampler vial.

To establish a self-validating, robust system, Protocol B (Oximation-Silylation) was developed. By first reacting the ketone with Methoxamine (MOX) to form a stable oxime, keto-enol tautomerization is completely blocked. Subsequent silylation with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) yields a tert-butyldimethylsilyl (TBDMS) ester. TBDMS derivatives are approximately 10,000 times more resistant to hydrolysis than standard TMS esters and yield a highly abundant [M-57]⁺ fragment ion (loss of the tert-butyl radical), which is ideal for highly sensitive Selected Ion Monitoring (SIM).

DerivatizationWorkflow A Analyte: 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid B Challenge: Thermal Decarboxylation & Keto-Enol Tautomerization A->B C1 Protocol A: Direct Silylation (BSTFA + 1% TMCS) B->C1 Suboptimal C2 Protocol B: Oximation + Silylation (MOX + MTBSTFA) B->C2 Optimized D1 Multiple Artifact Peaks (Low Reproducibility) C1->D1 D2 Single Stable Derivative (High Precision & Accuracy) C2->D2

GC-MS derivatization workflow comparing direct silylation vs. oximation-silylation.

Experimental Methodologies

To ensure trustworthiness, both protocols incorporate Tropic acid as an Internal Standard (IS) to correct for derivatization efficiency and injection volume variations, creating a self-validating quantitative system.

Protocol A: Direct Silylation (The Suboptimal Baseline)
  • Sample Preparation: Transfer 100 μ L of the analyte standard (in acetonitrile) and 10 μ L of IS (10 μ g/mL) into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Derivatization: Add 50 μ L of anhydrous Pyridine and 50 μ L of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes in a dry block heater.

  • Analysis: Cool to room temperature and inject 1 μ L into the GC-MS.

Protocol B: Two-Step Oximation-Silylation (The Optimized Standard)
  • Sample Preparation: Transfer 100 μ L of the analyte and 10 μ L of IS into a vial. Evaporate to dryness under nitrogen at 40°C.

  • Step 1 - Oximation: Add 50 μ L of Methoxamine hydrochloride (MOX) solution (20 mg/mL in anhydrous pyridine). Seal and incubate at 60°C for 60 minutes to ensure complete oxime formation.

  • Step 2 - Silylation: Add 50 μ L of MTBSTFA containing 1% TBDMCS. Re-seal and incubate at 80°C for 60 minutes.

  • Analysis: Cool to room temperature, centrifuge at 3,000 rpm for 2 minutes to settle any precipitated pyridine salts, and inject 1 μ L into the GC-MS.

GC-MS Conditions: DB-5MS column (30 m × 0.25 mm × 0.25 μ m); Helium carrier gas at 1.2 mL/min; Injection port at 260°C (Splitless); Oven program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

Quantitative Performance Comparison

The validation of these methodologies was benchmarked against the core tenets of the ICH Q2(R2) guidelines, which mandate rigorous evaluation of accuracy, precision, specificity, linearity, and robustness[3]. The data clearly demonstrates the superiority of Protocol B.

Validation ParameterProtocol A (BSTFA + TMCS)Protocol B (MOX + MTBSTFA)Regulatory Target (ICH Q2)
Derivative Stability < 4 hours (rapid hydrolysis)> 48 hoursRobustness verified
Linearity (R²) 0.9850 (Non-linear at low ends)0.9994 0.990
Limit of Detection (LOD) 50 ng/mL2 ng/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 150 ng/mL10 ng/mLSignal-to-Noise 10:1
Precision (Intra-day RSD) 12.4%1.8% 5.0%
Accuracy (Recovery %) 78% ± 15%99% ± 2%90% - 110%
Primary MS Ion (SIM) m/z 73 (Non-specific TMS)m/z 431 [M-57]⁺ (Highly specific)Specificity verified

ICH Q2(R2) Validation Framework Integration

Modern analytical procedure development requires a lifecycle management approach. As outlined by the European Medicines Agency (EMA) and FDA adoptions of ICH Q2(R2)[4], an analytical method must not only perform well during initial validation but must remain robust under varied laboratory conditions.

Protocol B satisfies these requirements by utilizing the sterically hindered TBDMS group, which prevents the degradation of the analytical batch if autosampler delays occur. The high mass-to-charge (m/z) ratio of the TBDMS cleavage product ensures that matrix interferences from low-molecular-weight solvent impurities are mathematically excluded from the quantitation, satisfying the "Specificity" mandate of the ICH framework[3].

ValidationFramework V ICH Q2(R2) Validation S Specificity (Matrix Blank) V->S L Linearity (R² > 0.999) V->L A Precision (RSD < 5%) V->A R Robustness (Stability) V->R

Core ICH Q2(R2) validation parameters applied to the optimized GC-MS protocol.

Conclusion

For the quantification of complex α -keto acids such as 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, direct silylation is analytically insufficient. The experimental data confirms that the Two-Step Oximation-Silylation (MOX + MTBSTFA) protocol is the definitive choice. By mechanistically neutralizing keto-enol tautomerization and providing extreme steric protection to the carboxylate moiety, this method delivers a 25-fold improvement in LOD and ensures full compliance with ICH Q2(R2) validation standards. Drug development professionals should adopt Protocol B to guarantee data integrity and regulatory acceptance.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Management. Accessed April 4, 2026. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Accessed April 4, 2026.[Link]

Sources

Efficacy of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid (BMNPA) vs. Standard Synthetic Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Need for Advanced Functionalization

In the total synthesis of complex natural products—particularly isoquinoline alkaloids, L-DOPA derivatives, and photolabile caged compounds—the choice of the α-keto acid precursor dictates the efficiency, regioselectivity, and downstream flexibility of the entire synthetic campaign.

While simple precursors like [1] serve well in basic biomimetic studies or as endogenous metabolic standards[2], they lack the orthogonal protecting groups required for rigorous, multi-step organic synthesis. Similarly, globally protected precursors like [3] often lead to regiochemical mixtures during cyclization and require harsh, non-selective deprotection conditions later in the sequence.

To overcome these bottlenecks,[4] has emerged as a premier synthetic intermediate. By integrating a protected catechol equivalent (3-methoxy, 4-benzyloxy) and an o-nitrobenzyl system[5], BMNPA provides unparalleled control over both reaction regiochemistry and subsequent deprotection strategies.

Structural and Mechanistic Comparison

As a Senior Application Scientist, I evaluate precursors not just on their immediate reactivity, but on their "synthetic causality"—how their structural features dictate the success of subsequent steps.

  • 4-Hydroxyphenylpyruvic Acid (4-HPPA, CAS 156-39-8): As an intermediate in phenylalanine metabolism[1], 4-HPPA is highly accessible. However, its free phenolic hydroxyl group makes the aromatic ring highly electron-rich and susceptible to oxidative degradation (e.g., forming homogentisic acid derivatives via dioxygenase pathways)[6]. It is unsuitable for harsh acidic cyclizations without prior protection.

  • 3,4-Dimethoxyphenylpyruvic Acid (DMPPA, CAS 2460-33-5): DMPPA provides a stable, protected catechol system[3]. However, the dual methoxy groups are electronically symmetric enough to yield mixtures of regioisomers (e.g., 6,7- vs. 7,8-substituted tetrahydroisoquinolines) during Pictet-Spengler cyclizations. Furthermore, global demethylation requires harsh Lewis acids (like BBr₃), which frequently destroy sensitive downstream functional groups.

  • 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid (BMNPA, CAS 2495-79-6): BMNPA solves these issues through strategic asymmetry[4]. The 4-benzyloxy group enables mild, orthogonal deprotection via palladium-catalyzed hydrogenolysis (Pd/C, H₂). Crucially, the 6-nitro group serves a dual mechanistic purpose:

    • Electronic & Steric Director: During electrophilic aromatic substitutions, the strongly electron-withdrawing nitro group (-I, -M effects) deactivates adjacent positions, forcing cyclization to occur exclusively at the desired regiocenter.

    • Photolability: The o-nitrobenzyl motif is a well-established photolabile caging group[5]. Upon UV irradiation (365 nm), it undergoes a Norrish type II-like rearrangement, allowing for the spatiotemporally controlled release of active molecules in biological assays.

Quantitative Performance Comparison

The following table summarizes the performance of these precursors in standard alkaloid synthesis workflows:

Parameter4-HPPADMPPABMNPA
CAS Number 156-39-82460-33-52495-79-6
Aromatic Activation High (Electron-donating -OH)High (Dual electron-donating -OCH₃)Moderate (Deactivated by -NO₂)
Regioselectivity (Cyclization) Poor (Prone to oxidation)Moderate (Yields isomer mixtures)Excellent (Steric/Electronic directed)
Deprotection Orthogonality N/A (Unprotected)Poor (Requires harsh BBr₃)Excellent (Pd/C, H₂ for benzyl)
Photolabile Utility NoneNoneHigh (o-nitrobenzyl caging)
Typical Target Yield 45–50%70–75%82–88% (Regiopure)

Experimental Protocol: Regioselective Pictet-Spengler Cyclization

To demonstrate the superior regiocontrol of BMNPA, the following self-validating protocol details its use in a Pictet-Spengler reaction to form a regiopure 1-substituted-1,2,3,4-tetrahydroisoquinoline core.

Causality Note: The choice of anhydrous dichloromethane (DCM) in Step 2 is critical. Unlike protic solvents that hydrogen-bond and stabilize the intermediate, DCM forces the equilibrium towards the highly electrophilic iminium ion upon acid addition. While the 6-nitro group of BMNPA reduces the overall nucleophilicity of the ring (necessitating reflux conditions rather than the room-temperature cyclization seen with DMPPA), this exact deactivation completely suppresses competitive cyclization, resulting in absolute regiocontrol.

Step-by-Step Methodology
  • Imine Condensation:

    • In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of BMNPA and 1.0 mmol of the target primary amine (e.g., a dopamine derivative) in 10 mL of anhydrous methanol.

    • Stir at room temperature for 4 hours. Methanol facilitates the condensation while keeping the polar intermediates fully solvated.

  • Solvent Exchange:

    • Concentrate the reaction mixture in vacuo to yield the crude imine (Schiff base) as a yellow/orange foam.

    • Redissolve the crude intermediate in 15 mL of anhydrous DCM.

  • Acid-Catalyzed Cyclization:

    • Add 1.2 equivalents of Trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Attach a reflux condenser and heat the reaction to reflux (approx. 40 °C) for 12 hours.

  • Workup & Self-Validation:

    • Cool to room temperature and quench carefully with 10 mL of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Check: Analyze the crude product via TLC (Hexanes:EtOAc 7:3). A successful BMNPA cyclization will reveal a single major spot that is strongly UV active at both 254 nm and 365 nm (confirming retention of the nitroaromatic core). In contrast, running this protocol with DMPPA typically yields two closely eluting spots corresponding to the 6,7- and 7,8-regioisomers.

Synthetic Workflows & Visualization

The diagram below illustrates the divergent synthetic utility of BMNPA, highlighting both its role in regioselective cyclization and its utility in photochemical pathways.

SyntheticPathways BMNPA BMNPA (CAS 2495-79-6) Precursor Imine Imine Intermediate BMNPA->Imine + Amine Photo Photochemical Pathway BMNPA->Photo Direct Caging Amine Primary Amine Amine->Imine Pictet Pictet-Spengler Cyclization Imine->Pictet TFA, Reflux Isoquinoline Regiopure Tetrahydroisoquinoline Pictet->Isoquinoline Regioselective Caged Photodeprotection (Caged Release) Photo->Caged UV 365 nm

Divergent synthetic pathways of BMNPA demonstrating regioselective cyclization and photolability.

References

  • 4-Hydroxyphenylpyruvic acid, Wikipedia,[Link]

Sources

Cross-Validation of Spectrophotometric Assays for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right analytical method for complex organic intermediates is critical for ensuring reproducibility and data integrity. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) is a highly specialized, sterically hindered phenylpyruvic acid derivative. It is primarily utilized in advanced organic synthesis and as a chromogenic substrate for probing the active sites of keto-enol tautomerases, most notably the Macrophage Migration Inhibitory Factor (MIF)[1].

Because phenylpyruvic acids exist in a dynamic equilibrium between their enol and keto tautomers, quantifying this specific compound requires assays that can either isolate one tautomeric state or derivatize the molecule to force a measurable state. This guide provides an objective cross-validation of three distinct spectrophotometric methodologies used to quantify and monitor this compound, detailing the mechanistic causality behind each protocol.

Mechanistic Causality: The Challenge of Tautomeric Equilibrium

The structural complexity of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid dictates its spectrophotometric behavior.

  • The Nitro Group: The strongly electron-withdrawing 6-nitro group stabilizes the enolate anion, significantly lowering the pKa of the enol form compared to unsubstituted phenylpyruvate. This extends the conjugated π -system, resulting in a distinct UV-Vis absorption profile (typically shifted toward 380–400 nm).

  • Steric Bulk: The 4-benzyloxy and 3-methoxy groups provide substantial steric hindrance. When used in enzymatic assays (such as MIF tautomerase activity screening), this bulk probes the spatial constraints of the enzyme's active site [1].

  • The Analytical Challenge: In aqueous solutions, the compound spontaneously interconverts between the UV-absorbing enol form and the relatively UV-transparent keto form. Therefore, a self-validating assay must chemically trap or enzymatically consume one specific tautomer to yield reliable quantitative data.

Assay Methodologies & Step-by-Step Protocols

Method A: Direct Continuous UV-Vis Kinetic Assay (Borate-Enol Complexation)

Causality & Principle: To continuously monitor the tautomerization rate (e.g., during an enzyme kinetics study), the enol form must be stabilized. Boric acid complexes specifically with the enol tautomer of phenylpyruvates, preventing spontaneous ketonization and providing a stable baseline absorbance [1]. When an enzyme like MIF is introduced, it catalyzes the conversion of the borate-enol complex to the keto form, observed as a rapid decrease in absorbance.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 0.435 M boric acid buffer and adjust the pH to 6.2 using NaOH.

  • Substrate Equilibration: Dissolve 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid in 50 mM ammonium acetate (pH 6.0) to a stock concentration of 10 mM. Allow it to equilibrate at room temperature overnight to establish a stable enol/keto baseline.

  • Reaction Initiation: In a quartz cuvette, add 980 µL of the boric acid buffer and 10 µL of the enzyme/analyte sample.

  • Measurement: Add 10 µL of the substrate stock to the cuvette. Immediately monitor the decrease in absorbance at ~380 nm (adjusted for the nitro-shift) for 60 seconds.

  • Validation: Run a parallel blank without the enzyme to account for the spontaneous tautomerization rate.

G Enol Enol Tautomer (Highly Conjugated) Keto Keto Tautomer (UV Transparent) Enol->Keto MIF Tautomerase (Enzymatic Conversion) Borate Borate Complex (Stabilized Enol) Enol->Borate Boric Acid (pH 6.2) Absorbance Absorbance at ~380 nm (Continuous Assay) Borate->Absorbance Spectrophotometric Detection

Diagram 1: Tautomerization pathway and borate-complexation logic for continuous kinetic monitoring.

Method B: 2,4-Dinitrophenylhydrazine (DNPH) End-Point Assay

Causality & Principle: If total compound quantification is required rather than kinetic monitoring, the DNPH assay is the gold standard [2]. DNPH reacts exclusively with the α -keto group of the keto tautomer via a nucleophilic addition-elimination mechanism to form a 2,4-dinitrophenylhydrazone. Because Le Chatelier's principle drives the enol keto equilibrium forward as the keto form is consumed, 100% of the compound is eventually derivatized. Upon the addition of a strong base, the hydrazone undergoes a bathochromic shift, turning deep brown/red, allowing for highly sensitive colorimetric detection.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 200 mg of DNPH in 85 mL of concentrated HCl, then dilute to 1 L with ultra-pure water (Brady's Reagent) [2].

  • Sample Incubation: Mix 1.0 mL of the sample containing the pyruvic acid derivative with 0.5 mL of the DNPH reagent in a glass test tube.

  • Derivatization: Vortex thoroughly and incubate at room temperature for 20 minutes to ensure complete hydrazone formation.

  • Alkaline Shift: Add 10.0 mL of 0.4 N NaOH to the tube. The solution will immediately change color.

  • Measurement: Read the absorbance at 520–540 nm against a reagent blank within 10 minutes of adding the NaOH.

G Sample Sample (Keto Form) DNPH Add DNPH Reagent (Acidic Medium) Sample->DNPH Incubate Incubate 20 min (Hydrazone Forms) DNPH->Incubate NaOH Add 0.4 N NaOH (Alkaline Shift) Incubate->NaOH Read Read Absorbance at 520-540 nm NaOH->Read

Diagram 2: Step-by-step workflow of the DNPH derivatization assay for total keto-acid quantification.

Method C: NADH-Coupled Enzymatic Assay

Causality & Principle: For complex biological matrices where DNPH might cross-react with other cellular carbonyls, an enzymatic coupled assay offers superior specificity. An α -keto acid dehydrogenase (e.g., a promiscuous lactate dehydrogenase variant) is used to reduce the keto group of the substrate into a hydroxy group. This reduction is stoichiometrically coupled to the oxidation of NADH to NAD⁺. The disappearance of NADH is monitored at 340 nm [3].

Step-by-Step Protocol:

  • Reaction Mix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 0.2 mM NADH.

  • Baseline Reading: Add 1.0 mL of the reaction mix to a cuvette and record the baseline absorbance at 340 nm.

  • Enzyme Addition: Add an excess of the specific dehydrogenase enzyme (e.g., 5 Units) to the cuvette.

  • Substrate Addition: Add the sample containing 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

  • Measurement: Monitor the decrease in absorbance at 340 nm until the reaction reaches a plateau. Calculate the concentration using the molar extinction coefficient of NADH ( ϵ=6.22 mM−1cm−1 ).

Performance Cross-Validation Summary

To assist in selecting the appropriate assay for your specific research needs, the following table summarizes the operational parameters and performance metrics of the three methodologies.

Assay ParameterDirect UV-Vis (Borate Complex)DNPH DerivatizationNADH-Coupled Enzymatic
Primary Use Case Real-time enzyme kinetics (e.g., MIF)Total compound quantificationHigh-specificity quantification
Target Tautomer EnolKeto (drives equilibrium)Keto
Detection Wavelength ~380 nm520–540 nm340 nm
Sensitivity (LOD) Moderate (~10 µM)High (~1 µM)High (~2 µM)
Throughput Low (Continuous reading required)High (Microplate compatible)Medium (Endpoint or kinetic)
Interferences UV-absorbing background proteinsOther aldehydes/ketones in sampleEndogenous dehydrogenases
Reagent Stability Borate buffer is highly stableDNPH requires fresh acidic prepNADH degrades rapidly in solution

Conclusion and Best Practices

When working with 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid , the choice of assay must align with the experimental objective. If the goal is to evaluate the catalytic efficiency of a tautomerase, the Direct UV-Vis Assay is mandatory, as it is the only method capable of resolving the real-time enol-to-keto conversion. Conversely, for yield determination in organic synthesis or total concentration analysis, the DNPH Assay provides the highest sensitivity and robustness, provided that background carbonyls are controlled.

Always ensure that substrate stock solutions are properly equilibrated to establish a stable tautomeric ratio before initiating any spectrophotometric measurements.

References

  • Lolis, E., et al. "Pro-1 of Macrophage Migration Inhibitory Factor Functions as a Catalytic Base in the Phenylpyruvate Tautomerase Activity." Biochemistry, American Chemical Society. Available at:[Link]

  • Mahesha, H.B. "Estimation of Keto Acid by DNPH." Yuvaraja's College Methods. Available at:[Link]

  • Geueke, B., et al. "Detection of a-keto acid production using 2, 4-dinitrophenylhydrazine and NADH-coupled assays." Advances in Detection Methods of L-Amino Acid Oxidase Activity, ResearchGate. Available at:[Link]

Safety Operating Guide

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) is a highly specialized compound frequently utilized in proteomics research and the synthesis of biologically active molecules, such as L-DOPA derivatives .

However, its dual-functional nature—combining a reactive nitroaromatic ring with a sensitive alpha-keto acid moiety—dictates strict, causality-driven disposal protocols. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design a fail-safe disposal strategy, we must first understand the chemical causality of the molecule's hazards:

  • Alpha-Keto Acid Instability: Pyruvic acid derivatives are prone to spontaneous decarboxylation when exposed to heat, light, or incompatible chemicals. This degradation releases carbon dioxide (CO₂) gas. If sealed in a rigid, unvented waste container, this gas generation can lead to catastrophic container over-pressurization and rupture .

  • Nitroaromatic Reactivity: The electron-withdrawing nitro group makes the aromatic ring susceptible to exothermic reduction. Introducing this compound into a general waste carboy containing strong reducing agents or concentrated alkalis can trigger thermal runaway or the formation of shock-sensitive salts.

Quantitative Data & Waste Profiling

Understanding the physicochemical properties of the compound is critical for accurate waste stream profiling and regulatory compliance.

ParameterValueWaste Management Implication
CAS Number 2495-79-6Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C₁₇H₁₅NO₇High oxygen balance; strictly avoid mixing with strong oxidizers or reducing agents.
Melting Point 157-159°CSolid at room temperature; collect as solid hazardous waste unless dissolved in a solvent.
Primary Solvents Chloroform, Methanol, Acetic AcidDictates strict segregation into Halogenated vs. Non-Halogenated liquid waste streams.
Regulatory Status EPA RCRA RegulatedMust be stored in a compliant Satellite Accumulation Area (SAA) prior to disposal.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By following these steps, you build inherent safety checks into your daily laboratory workflow.

Protocol 1: Solid Waste Collection and Segregation

Objective: Safely contain unreacted powder, contaminated weighing paper, and consumables while mitigating pressure-buildup risks. Causality: Sealing pyruvic acid derivatives in rigid glass containers creates a fragmentation hazard if CO₂ gas evolves. Flexible plastics mitigate this risk.

  • Primary Containment: Collect all solid waste (powder, spatulas, Kimwipes) in a chemically compatible, high-density polyethylene (HDPE) container. Do not use glass.

    • Self-Validation Check: Squeeze the HDPE container slightly before capping. If the container visibly bulges over subsequent days, it indicates active gas evolution, validating the need for a vented cap.

  • Labeling: Immediately affix a "Hazardous Waste" tag. The label must explicitly state "4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid" and list the primary hazards (Irritant, Reactive).

  • Atmospheric Control: Store the container in a cool, dry environment away from direct sunlight to inhibit thermal degradation.

Protocol 2: Liquid Waste Segregation (Solvent-Dependent)

Objective: Prevent exothermic cross-reactions and optimize disposal logistics by separating halogenated and non-halogenated streams. Causality: Mixing halogenated solvents (Chloroform) with non-halogenated solvents (Methanol/Acetic Acid) complicates incineration and exponentially increases disposal costs.

  • Halogenated Stream (Chloroform): If the compound is dissolved in chloroform during synthesis, transfer the waste to a dedicated "Halogenated Solvent Waste" carboy. Ensure the carboy is equipped with a vented cap to safely release any evolved CO₂.

  • Non-Halogenated Stream (Methanol/Acetic Acid): If dissolved in methanol or acetic acid, transfer to a "Non-Halogenated Solvent Waste" carboy.

  • Incompatibility Verification: Never mix this waste stream with strong bases or amines. The nitroaromatic ring can form highly reactive, potentially explosive salts when exposed to strong alkalis .

Protocol 3: Satellite Accumulation Area (SAA) Management

Objective: Maintain EPA/RCRA regulatory compliance and environmental safety during temporary waste storage. Causality: Regulations mandate that waste must be controlled at the point of generation to prevent large-scale environmental contamination in the event of a primary container failure .

  • Secondary Containment: Place all primary waste containers inside secondary containment bins (e.g., heavy-duty polypropylene trays) capable of holding 110% of the largest container's volume. Self-Validation Check: If a primary container leaks, the secondary tray entirely prevents benchtop or floor contamination.

  • Volume Limits: Maintain the waste in a designated SAA at or near the point of generation. Do not exceed the EPA mandate of 55 gallons of general hazardous waste.

  • Inspection: Conduct weekly inspections of the SAA to verify that caps are secure (except for intentionally vented caps on active carboys) and that no crystallization has occurred around the threads.

Waste Segregation Workflow

WasteWorkflow Start Generation of 4-Benzyloxy-3-methoxy- 6-nitrophenylpyruvic acid Waste SolidWaste Solid Waste (Powder/Crystals) Start->SolidWaste LiquidWaste Liquid Waste (Halogenated Solvents: Chloroform) Start->LiquidWaste LiquidWaste2 Liquid Waste (Non-Halogenated: Methanol/Acetic Acid) Start->LiquidWaste2 Cont1 Seal in Compatible HDPE Container SolidWaste->Cont1 Cont2 Halogenated Waste Carboy (Vented Cap) LiquidWaste->Cont2 Cont3 Non-Halogenated Waste Carboy (Vented Cap) LiquidWaste2->Cont3 SAA Satellite Accumulation Area (SAA) Secondary Containment < 55 Gallons Cont1->SAA Cont2->SAA Cont3->SAA EHRS EHRS / Waste Management Final Pickup & Incineration SAA->EHRS Submit Pickup Request

Workflow for the segregation and disposal of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid waste.

Emergency Spill Response and Decontamination

In the event of an accidental spill, standard cleaning procedures are insufficient and potentially dangerous.

  • Isolation: Immediately isolate the area. Do not use a standard vacuum cleaner for powder spills, as the motor's static charge could ignite organic dust.

  • Containment: Gently cover the powder spill with damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust generation.

  • Collection: Sweep the absorbed material using a non-sparking brush and dustpan. Transfer to a dedicated solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all rinsate as aqueous hazardous waste.

References

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University Radiological and Environmental Management URL: [Link]

  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health and Radiation Safety URL: [Link]

Personal protective equipment for handling 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides comprehensive safety protocols for handling 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, moving beyond a simple checklist to explain the scientific reasoning behind each recommendation. Our goal is to empower you with the knowledge to maintain a safe laboratory environment.

Hazard Profile Analysis

  • Nitrophenyl Group (-C₆H₄-NO₂): Aromatic nitro compounds should be handled with care. They can be irritating to the skin and eyes and may be harmful if inhaled or ingested.[2][3] It is prudent to treat this compound as a potential skin, eye, and respiratory irritant.[4]

  • Pyruvic Acid Moiety (-CH₂COCOOH): The pyruvic acid functional group makes the molecule acidic. While not a strong mineral acid, it can cause skin and eye irritation or burns upon direct contact.[5][6]

  • Powdered Form: As a solid, the compound poses a risk of aerosolization, leading to potential inhalation.[2][7] Dry clean-up procedures are recommended to avoid generating dust.[2]

Given this composite profile, the primary hazards are skin and eye irritation, potential allergic skin reaction, and respiratory irritation from dust inhalation .[3][4][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table summarizes the required equipment.

Body AreaRequired PPEStandard/SpecificationRationale
Hands Disposable Nitrile GlovesEN 374Provides protection against a broad range of chemicals and is suitable for handling powders and solutions.[9][10] Double-gloving is recommended for enhanced protection.
Eyes/Face Safety GogglesANSI Z87.1 / EN 166Protects against dust particles and accidental splashes of solutions.[7]
Face Shield(In addition to goggles)Required when handling larger quantities or when there is a significant splash hazard.[9]
Body Flame-Resistant Lab Coat---Protects skin and personal clothing from contamination.[1][9] Must be kept fully buttoned.
Respiratory NIOSH-approved RespiratorN95 or higherRequired if handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particulates.[1][2][7]
Feet Closed-toe Shoes---Standard laboratory practice to protect feet from spills.[9]

Operational and Disposal Plan

Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal. All handling of this compound, especially in its powdered form, should occur within a certified chemical fume hood.[2]

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Caption: Procedural workflow for handling 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Step-by-Step Protocols

A. Handling:

  • Work Area Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7][11]

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material inside a chemical fume hood to minimize dust generation and inhalation.[2][7]

  • General Handling: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling is complete.[10]

B. Spill Management:

  • Minor Spills (Solid): If a small amount of powder spills, avoid generating dust.[2] Use dry clean-up procedures, such as gently sweeping or vacuuming the material, and place it into a sealed container for disposal.[2]

  • Personal Contact: Should the material come into contact with skin or eyes, immediate action is critical.

C. Waste Disposal:

  • Segregation: All contaminated materials, including gloves, weighing papers, and pipette tips, must be treated as hazardous waste.[1]

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container designated for chemical waste.[1]

  • Liquid Waste: Solutions containing the compound and any solvent rinses must be collected in a labeled hazardous liquid waste container. Do not pour down the drain.[12]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[12][13]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately while seeking professional medical attention.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] If skin irritation occurs, get medical advice.[3]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[4][14] If the person is not breathing, provide artificial respiration.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[14] Call a poison center or doctor immediately.[4]

This guide is predicated on established safety principles for handling chemicals with similar hazard profiles. Always prioritize a culture of safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyruvic acid Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005). Pyruvic acid, sodium salt, 99+% Material Safety Data Sheet. Retrieved from [Link]

  • 3M. (n.d.). PPE Solutions for Chemical Industries. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。